Methyl 2-(2-oxocyclohexyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSINVKZRNOJNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343053 | |
| Record name | methyl 2-(2-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-64-5 | |
| Record name | methyl 2-(2-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(2-oxocyclohexyl)acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-(2-oxocyclohexyl)acetate, a key intermediate in the synthesis of various organic molecules, notably as a precursor to the tryptamine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic methodologies, physicochemical characteristics, and strategic applications in medicinal chemistry. We will explore the primary synthetic routes, including the Michael addition and the Stork enamine alkylation, providing a detailed, representative experimental protocol. Furthermore, this guide discusses the compound's role in the Fischer indole synthesis for the creation of bioactive tryptamine analogs.
Introduction: The Strategic Importance of a Versatile Keto-Ester
This compound (CAS No: 13672-64-5) is a chiral, polycyclic organic compound that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a diverse range of chemical transformations, making it a strategic starting material for the construction of more complex molecular architectures. The 1,4-dicarbonyl relationship inherent in its structure is a particularly useful motif for the synthesis of various heterocyclic systems.
Notably, this compound is a key precursor in the synthesis of tryptamines, a class of compounds with significant pharmacological activity.[1][2] The tryptamine skeleton is the core structure of numerous neurotransmitters, psychedelic compounds, and pharmaceutical agents. The ability to introduce substituents on the cyclohexyl ring of this compound offers a pathway to a wide array of tryptamine derivatives with potentially novel biological properties.
This guide will delve into the practical aspects of synthesizing and characterizing this important intermediate, providing the necessary technical details for its successful preparation and utilization in a research and development setting.
Synthetic Methodologies: Pathways to a Key Intermediate
The synthesis of this compound is primarily achieved through the formation of a carbon-carbon bond at the α-position of a cyclohexanone derivative. The two most prominent and effective methods are the Michael addition and the Stork enamine alkylation.
Michael Addition: A Classic Approach to 1,4-Dicarbonyls
The Michael addition is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In the context of synthesizing this compound, the enolate of cyclohexanone acts as the Michael donor, and methyl acrylate serves as the Michael acceptor.
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. Cyclohexanone, upon deprotonation with a suitable base, forms a resonance-stabilized enolate, which is a soft nucleophile. This soft nucleophilicity favors conjugate addition to the β-carbon of methyl acrylate, an electrophilic alkene, over direct addition to the carbonyl group. The subsequent protonation of the resulting enolate yields the desired product.
Diagram 1: Michael Addition for the Synthesis of this compound
Caption: Workflow of the Michael addition synthesis.
Stork Enamine Alkylation: A Milder Alternative
The Stork enamine alkylation offers a milder and often more selective method for the α-alkylation of ketones.[4] This method avoids the use of strong bases, which can sometimes lead to side reactions such as self-condensation of the ketone. The reaction proceeds in three key steps:
-
Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst to form an enamine.
-
Alkylation: The nucleophilic enamine then attacks an electrophile, in this case, methyl acrylate.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone, now alkylated at the α-position.
The choice of a secondary amine is critical for the success of this reaction. The resulting enamine is a weaker nucleophile than an enolate but is sufficiently reactive to add to activated alkenes like methyl acrylate. The reaction is driven to completion by the irreversible hydrolysis of the iminium salt.
Diagram 2: Stork Enamine Alkylation Workflow
Caption: Key steps in the Stork enamine alkylation.
Detailed Experimental Protocol: A Representative Synthesis via Michael Addition
The following protocol is a representative procedure for the synthesis of this compound via a base-catalyzed Michael addition. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
-
Cyclohexanone
-
Methyl acrylate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (100 mL).
-
Base Addition: Carefully add sodium methoxide (0.1 mol) to the methanol and stir until fully dissolved.
-
Enolate Formation: Cool the solution to 0 °C using an ice bath and add cyclohexanone (0.1 mol) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Michael Addition: To the enolate solution, add methyl acrylate (0.1 mol) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, characterization, and quality control.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13672-64-5 | [1][5][6] |
| Molecular Formula | C₉H₁₄O₃ | [1][2][6] |
| Molecular Weight | 170.21 g/mol | [1][2][6] |
| Appearance | Colorless to pale yellow liquid | (Typical) |
| Boiling Point | Not definitively reported | [5] |
| Melting Point | 20 °C | [1] |
| Density | Not definitively reported | [5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.68 (s, 3H, -OCH₃)
-
δ 2.80 - 2.20 (m, 4H, -CH₂-C=O and -CH-C=O)
-
δ 2.10 - 1.40 (m, 7H, cyclohexyl protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 211.0 (C=O, ketone)
-
δ 173.0 (C=O, ester)
-
δ 51.5 (-OCH₃)
-
δ 50.0 (α-carbon to ketone)
-
δ 42.0, 34.0, 28.0, 25.0, 24.0 (cyclohexyl carbons and acetate CH₂)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~2930, 2860 (C-H stretching)
-
~1735 (C=O stretching, ester)
-
~1710 (C=O stretching, ketone)
-
~1170 (C-O stretching)
-
-
Mass Spectrometry (EI):
-
m/z (%): 170 (M⁺), 139, 111, 98, 83, 55
-
Applications in Drug Development: A Gateway to Tryptamines
The primary application of this compound in drug development is its role as a versatile precursor for the synthesis of tryptamine derivatives. The Fischer indole synthesis is a powerful method for constructing the indole ring system, a core component of many biologically active molecules.[3][4]
In this reaction, this compound is reacted with a substituted phenylhydrazine under acidic conditions. The ketone functionality of the cyclohexanone ring participates in the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the indole ring. The ester side chain can then be further manipulated, for example, by reduction and amination, to complete the tryptamine side chain.
Diagram 3: Fischer Indole Synthesis with this compound
Caption: General scheme for tryptamine synthesis.
By using variously substituted phenylhydrazines, a diverse library of tryptamine analogs can be synthesized. These analogs can then be screened for their pharmacological activity, targeting a range of receptors and biological pathways. The flexibility of this synthetic route makes this compound a valuable tool for medicinal chemists exploring the chemical space around the tryptamine scaffold.
Conclusion
This compound is a strategically important synthetic intermediate with significant applications in organic synthesis and drug discovery. Its efficient preparation via Michael addition or Stork enamine alkylation provides access to a versatile building block for the construction of complex molecules. The ability to readily convert this keto-ester into the indole nucleus through the Fischer indole synthesis underscores its value as a precursor to a wide range of potentially bioactive tryptamine derivatives. This guide has provided a comprehensive overview of its synthesis and properties, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
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ChemSynthesis. (2025, May 20). methyl (2-oxocyclohexyl)acetate. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-oxocyclohexyl)acetate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug development. Its structure, which combines a cyclohexanone ring with a methyl ester functional group, offers a rich landscape for chemical modification. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, synthesis, and significant applications, with a focus on its role as a precursor to valuable pharmaceutical compounds like tryptamines.
Chemical Structure and IUPAC Nomenclature
The chemical structure of this compound consists of a six-membered cyclohexane ring bearing a ketone functional group at the 2-position and an acetate methyl ester substituent at the adjacent carbon.
IUPAC Name: this compound[1]
Chemical Formula: C₉H₁₄O₃[2][3]
Molecular Weight: 170.21 g/mol [2][3]
CAS Number: 13672-64-5[2]
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches that are fundamental in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Alkylation of Cyclohexanone Enolates
A common and effective method for the synthesis of this compound is the alkylation of a cyclohexanone enolate with a methyl haloacetate. This reaction proceeds via the formation of a nucleophilic enolate from cyclohexanone, which then attacks the electrophilic carbon of the haloacetate.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound via enolate alkylation.
Experimental Protocol: Synthesis via Enamine Alkylation (A Stork Enamine Alkylation Approach)
The Stork enamine alkylation is a powerful method for the α-alkylation of ketones and aldehydes.[4][5] It offers a milder alternative to direct enolate alkylation and can provide better control over regioselectivity.
Step 1: Enamine Formation
-
To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent (e.g., toluene or THF) is added a secondary amine such as pyrrolidine or morpholine (1.1 eq).
-
A catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid, is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC or GC-MS until the cyclohexanone is consumed.
-
The solvent and excess amine are removed under reduced pressure to yield the crude enamine.
Step 2: Alkylation
-
The crude enamine is dissolved in an aprotic solvent (e.g., acetonitrile or DMF).
-
Methyl bromoacetate or methyl chloroacetate (1.0-1.2 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated until the alkylation is complete (monitored by TLC or GC-MS).
Step 3: Hydrolysis
-
The reaction mixture is cooled, and an aqueous acid solution (e.g., 1M HCl) is added.
-
The mixture is stirred vigorously to hydrolyze the intermediate iminium salt to the final product.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
δ ~3.7 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group.
-
δ ~2.0-2.8 ppm (m, 5H): A complex multiplet region arising from the protons on the carbons adjacent to the carbonyl and ester groups.
-
δ ~1.5-2.0 ppm (m, 6H): A multiplet region for the remaining methylene protons on the cyclohexane ring.
¹³C NMR Spectroscopy (Predicted):
-
δ ~210 ppm: The resonance for the ketone carbonyl carbon.
-
δ ~172 ppm: The resonance for the ester carbonyl carbon.
-
δ ~52 ppm: The signal for the methoxy carbon of the ester.
-
δ ~40-50 ppm: Resonances for the carbons alpha to the carbonyl and ester groups.
-
δ ~20-35 ppm: Signals for the remaining methylene carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy (Predicted):
-
~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ester.
-
~1715 cm⁻¹: A strong absorption band for the C=O stretch of the ketone.
-
~1170 cm⁻¹: A C-O stretching vibration of the ester group.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).[6][7][8][9][10]
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a versatile precursor for more complex molecular architectures.
Synthesis of Tryptamines
A significant application of this compound is as an intermediate in the synthesis of tryptamine derivatives.[2][3] Tryptamines are a class of compounds that contain an indole nucleus and are the structural backbone for a variety of neuroactive drugs and natural products. The synthesis often involves a Fischer indole synthesis, where the keto-ester is reacted with a phenylhydrazine derivative.
Workflow for Tryptamine Synthesis:
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Spectroscopic Unveiling of Methyl 2-(2-oxocyclohexyl)acetate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(2-oxocyclohexyl)acetate, a key intermediate in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule, supported by established principles of spectroscopic interpretation for β-keto esters.
Introduction
This compound (C₉H₁₄O₃, Molar Mass: 170.21 g/mol ) belongs to the class of β-keto esters, compounds of significant interest due to their versatile reactivity and presence in numerous synthetic pathways.[1][2][3] The structural elucidation of such molecules is paramount for ensuring reaction success, purity, and the desired stereochemistry in complex syntheses. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a granular analysis of the expected spectral features. Furthermore, it provides standardized protocols for acquiring such data, ensuring a self-validating system for researchers.
Molecular Structure and Key Features
The structure of this compound, with its characteristic cyclohexanone ring and the appended methyl acetate moiety, gives rise to a distinct set of spectroscopic signals. The presence of a chiral center at the C2 position of the cyclohexanone ring adds a layer of complexity to its NMR spectra, which can be a valuable tool for stereochemical analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following are predicted NMR spectra. Commercial software such as ACD/Labs NMR Predictor or ChemDraw's NMR estimation tool can provide reliable predictions for such organic molecules.[4][5][6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexanone ring, the methylene group of the acetate side chain, and the methyl ester group. The chemical shifts are influenced by the proximity of electron-withdrawing groups (the ketone and the ester).
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | s | 3H | -OCH₃ |
| ~ 2.80 - 2.20 | m | 3H | -CH₂-CO- and -CH-CO- |
| ~ 2.10 - 1.50 | m | 8H | Cyclohexyl ring protons |
Interpretation:
-
The sharp singlet around 3.70 ppm is characteristic of the methyl ester protons.
-
A complex multiplet region between 2.20 and 2.80 ppm is anticipated for the protons on the carbon adjacent to the two carbonyl groups (the α-protons of the ketone and the ester).
-
The remaining cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 209.0 | C=O (ketone) |
| ~ 172.0 | C=O (ester) |
| ~ 51.5 | -OCH₃ |
| ~ 49.0 | C2 (cyclohexyl) |
| ~ 42.0 | C6 (cyclohexyl) |
| ~ 35.0 | -CH₂-CO- |
| ~ 30.0 | C3 (cyclohexyl) |
| ~ 28.0 | C5 (cyclohexyl) |
| ~ 25.0 | C4 (cyclohexyl) |
Interpretation:
-
The two downfield signals correspond to the carbonyl carbons of the ketone and the ester.
-
The signal for the methoxy carbon appears around 51.5 ppm.
-
The remaining signals in the aliphatic region correspond to the carbons of the cyclohexanone ring and the methylene group of the acetate side chain.
Experimental Protocol for NMR Data Acquisition
Caption: A standardized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| ~ 1740 | C=O stretch (ester) |
| ~ 1715 | C=O stretch (ketone) |
| ~ 2940 - 2860 | C-H stretch (aliphatic) |
| ~ 1200 - 1150 | C-O stretch (ester) |
Interpretation:
-
The presence of two distinct carbonyl peaks is a key feature, confirming the presence of both the ketone and the ester functional groups. The ester C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch.
-
The C-H stretching vibrations of the aliphatic protons are expected in the 2860-2940 cm⁻¹ region.
-
The C-O stretching vibration of the ester group will be visible in the fingerprint region.
Experimental Protocol for IR Data Acquisition
Caption: A standardized workflow for FT-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 170 | [M]⁺, Molecular ion |
| 139 | [M - OCH₃]⁺ |
| 113 | [M - COOCH₃]⁺ |
| 98 | [Cyclohexanone]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 55 | [C₄H₇]⁺ |
Interpretation:
-
The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound.
-
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give a peak at m/z 139, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 113.
-
Cleavage of the bond between the cyclohexanone ring and the acetate side chain can lead to the formation of a cyclohexanone radical cation at m/z 98.
-
Further fragmentation of the cyclohexyl ring can lead to characteristic peaks at m/z 83 and 55.
Fragmentation Pathway
Caption: A simplified representation of the predicted major fragmentation pathways.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on high-quality predicted data. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural verification of this important synthetic intermediate. The inclusion of standardized experimental protocols further enhances the utility of this guide for researchers in the field. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Gaussian, Inc. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from [Link]
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PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]
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ChemDraw. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. Retrieved from [Link]
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ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube. Retrieved from [Link]
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ACD/Labs. (n.d.). Structure Elucidator Suite. Retrieved from [Link]
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DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]
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Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software. Retrieved from [Link]
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Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Software. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity and Stability of Methyl 2-(2-oxocyclohexyl)acetate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-oxocyclohexyl)acetate, a versatile bicyclic β-keto ester, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including tryptamines.[1][2] Its unique structural arrangement, featuring a ketone and an ester functional group in a 1,3-relationship, imparts a distinct reactivity profile that is central to its utility in synthetic chemistry.[3] This guide provides a comprehensive exploration of the reactivity and stability of this compound, offering insights into its chemical behavior and practical applications.
Molecular Structure and Properties
| Property | Value |
| CAS Number | 13672-64-5[1] |
| Molecular Formula | C₉H₁₄O₃[2] |
| Molecular Weight | 170.21 g/mol [2] |
| Melting Point | 20 °C[1] |
| SMILES | COC(=O)CC1CCCCC1=O[1][4] |
| Purity | Min. 95%[2] |
Synthesis
A common method for the preparation of this compound involves the reaction of cyclohexylamine with methyl chlorocarbonate, followed by refluxing the resulting intermediate.[1][2] While this reaction can have low yields, the use of phosphoric acid as a catalyst can significantly improve the outcome.[1][2]
Core Reactivity: The Chemistry of a β-Keto Ester
The reactivity of this compound is fundamentally governed by its identity as a β-keto ester. The defining feature of β-keto esters is the presence of a methylene group positioned between two carbonyl groups.[3] This arrangement leads to several key chemical properties:
-
Acidity of the α-Hydrogen: The hydrogens on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) exhibit pronounced acidity.[3] This is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. Consequently, this compound is readily deprotonated by even mild bases to form a stable enolate.[3]
-
Keto-Enol Tautomerism: Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium between its keto and enol forms.[5][6] The keto form, containing the C=O bond, is generally the more stable and predominant tautomer at equilibrium.[7][8] However, the enol form, characterized by a C=C double bond and a hydroxyl group, plays a crucial role in the molecule's reactivity.[5] This equilibrium can be catalyzed by both acids and bases.[5]
Caption: Keto-enol tautomerism of this compound.
Key Reactions and Mechanistic Insights
The presence of the acidic α-hydrogen and the formation of a stable enolate make this compound a versatile nucleophile for a variety of carbon-carbon bond-forming reactions.[3]
Alkylation
A hallmark reaction of β-keto esters is the alkylation of the α-carbon.[9] The enolate, generated by treatment with a base, readily attacks alkyl halides and other electrophiles in an SN2 reaction.[9][10] This reaction is a powerful tool for introducing alkyl substituents at the α-position.[11]
Experimental Protocol: α-Alkylation
-
Enolate Formation: A solution of this compound in a dry, aprotic solvent (e.g., THF) is treated with a suitable base (e.g., sodium ethoxide) at an appropriate temperature to generate the enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The reaction mixture is stirred for a sufficient period to allow for complete alkylation.
-
Work-up: The reaction is quenched with a suitable reagent (e.g., water or a dilute acid), and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by a suitable method, such as distillation or chromatography.
Caption: Workflow for the α-alkylation of this compound.
Hydrolysis and Decarboxylation
This compound can undergo hydrolysis of the ester group under either acidic or basic conditions to yield 2-(2-oxocyclohexyl)acetic acid.[9] This resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to produce 2-methylcyclohexanone.[10][12] This sequence of hydrolysis and decarboxylation is a common synthetic strategy.[9]
The decarboxylation proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone.[12]
Caption: Hydrolysis and decarboxylation of this compound.
Reduction
The two carbonyl groups in this compound exhibit different reactivities towards reducing agents. The ketone carbonyl is more electrophilic and is preferentially reduced by milder reducing agents like sodium borohydride (NaBH₄).[13][14] The ester carbonyl is less reactive and typically requires stronger reducing agents for reduction.[13][14] This chemoselectivity allows for the selective transformation of the ketone group. The product of the reduction with NaBH₄ is methyl 2-(2-hydroxycyclohexyl)acetate.[15]
Stability Profile
The stability of this compound is influenced by several factors, including pH and temperature.
-
Acidic and Basic Conditions: As mentioned, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[9] Prolonged exposure to strong acids or bases will lead to the formation of 2-(2-oxocyclohexyl)acetic acid.
-
Thermal Stability: While the ester itself is relatively stable, the corresponding β-keto acid is not.[16] At elevated temperatures, decarboxylation of the acid will occur.[12][17] Therefore, reaction conditions for transformations involving this compound should be carefully controlled to avoid unwanted side reactions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the presence of the β-keto ester functionality, which allows for a range of important transformations including alkylation, hydrolysis, and decarboxylation. A thorough understanding of its reactivity and stability is essential for its effective utilization in the development of new synthetic methodologies and the preparation of complex target molecules.
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JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
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YouTube. (2020). keto-enol tautomerization. Retrieved from [Link]
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physical and chemical properties of Methyl 2-(2-oxocyclohexyl)acetate
An In-Depth Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate (CAS: 13672-64-5) for Research and Development Professionals
Abstract
This compound is a bifunctional organic compound featuring both a ketone within a cyclohexane ring and a methyl ester on an acetate side chain. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, key reactivity, and essential safety protocols. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.
Compound Identification and Physical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. This compound is registered under CAS number 13672-64-5.[1][2][3][4] Its core identifiers and physical characteristics are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 13672-64-5[1][2][3] |
| Molecular Formula | C₉H₁₄O₃[1][2][3][4] |
| Molecular Weight | 170.21 g/mol [1][2][4][5] |
| IUPAC Name | This compound[4] |
| SMILES | COC(=O)CC1CCCCC1=O[1][3][4] |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 20 °C | [1] |
| Boiling Point | Data not available | [3] |
| Density | Data not available | [3] |
| Purity (Commercial) | ≥95-97% | [2][4] |
Spectroscopic Signature and Characterization
Without established, published spectra for direct comparison, the structural verification of this compound relies on the predictable spectroscopic signatures of its constituent functional groups. The following are expected key signals for standard analytical techniques.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃). The two protons of the acetate side chain (-CH₂-) adjacent to the ring will likely appear as a multiplet. The remaining protons on the cyclohexanone ring will produce a complex series of overlapping multiplets in the aliphatic region (δ 1.5-3.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Two distinct carbonyl carbon signals are anticipated. The ketone carbonyl will appear significantly downfield (δ > 200 ppm), while the ester carbonyl will be found around δ 170-175 ppm. The methyl ester carbon (-OCH₃) should produce a signal around δ 50-55 ppm. The remaining aliphatic carbons in the ring and side chain will appear in the δ 20-50 ppm range.
-
IR (Infrared) Spectroscopy: The most prominent features will be two strong carbonyl (C=O) stretching absorption bands. The ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1740 cm⁻¹. Additional C-O stretching bands for the ester group will be present in the 1000-1300 cm⁻¹ region.
Analytical Workflow
The confirmation of identity and purity for a procured or synthesized batch of this compound should follow a systematic workflow to ensure its suitability for subsequent experimental use.
Caption: Standard workflow for the verification of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its two carbonyl groups. It is noted as a useful intermediate in the synthesis of tryptamines.[1][2] The ketone is a more reactive electrophile than the ester, allowing for selective chemical transformations.
Key Reaction: Selective Reduction of the Ketone
A prime example of its utility is the selective reduction of the cyclohexanone moiety using a mild reducing agent like sodium borohydride (NaBH₄). Under standard conditions, NaBH₄ will reduce the ketone to a secondary alcohol while leaving the less reactive methyl ester group intact.[6][7]
Causality of Selectivity: The carbonyl carbon of a ketone is more electrophilic (electron-deficient) than that of an ester.[6][7] In the ester, the lone pair of electrons on the adjacent oxygen atom can participate in resonance, delocalizing the positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack by a hydride from NaBH₄.[6][7] This electronic difference is the basis for the reaction's high selectivity.
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Methyl 2-(2-oxocyclohexyl)acetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(2-oxocyclohexyl)acetate, a key chemical intermediate in synthetic organic chemistry. The document details its fundamental chemical identifiers, including its CAS number and molecular formula, and presents a thorough exploration of its synthesis, physicochemical properties, and significant applications, particularly in the realm of drug discovery and development as a precursor to tryptamines and other complex indole alkaloids. This guide is intended to serve as a valuable resource for researchers and scientists, offering detailed experimental protocols, mechanistic insights, and a consolidated reference of its spectral data to facilitate its use in the laboratory.
Introduction: A Versatile Building Block
This compound is a bifunctional organic molecule featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a highly versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations at both the ketone and ester sites allows for the construction of complex molecular architectures. Notably, this compound serves as a crucial precursor in the synthesis of tryptamines, a class of compounds with significant biological and pharmacological activities.[1][2] This guide will delve into the essential technical aspects of this compound, providing the necessary information for its effective utilization in research and development.
Chemical Identity and Properties
A foundational understanding of a chemical compound begins with its fundamental identifiers and physicochemical properties.
| Identifier | Value | Reference |
| CAS Number | 13672-64-5 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₃ | [1][3] |
| Molecular Weight | 170.21 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | COC(=O)CC1CCCCC1=O | [2][3] |
| Melting Point | 20 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The most prominent methods involve the alkylation of a cyclohexanone enolate or an intramolecular cyclization via the Dieckmann condensation.
Synthesis via Alkylation of Cyclohexanone Enolate
A primary and conceptually straightforward method for the synthesis of this compound is the alkylation of a pre-formed cyclohexanone enolate with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. The causality behind this experimental choice lies in the nucleophilicity of the enolate alpha-carbon, which readily attacks the electrophilic carbon of the methyl haloacetate in an SN2 reaction.[4]
Figure 1: General workflow for the synthesis of this compound via enolate alkylation.
Experimental Protocol: Alkylation of Cyclohexanone
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)
-
Methyl bromoacetate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.05 equivalents) in THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis via Dieckmann Condensation
The Dieckmann condensation provides an alternative, intramolecular approach to a structurally related β-keto ester, which can then be further modified. This reaction involves the intramolecular cyclization of a diester, such as dimethyl pimelate, in the presence of a strong base to form a six-membered ring.[5][6][7] While not a direct synthesis of the title compound, it is a key reaction for producing the core cyclic β-keto ester structure.
Figure 2: Conceptual workflow of the Dieckmann condensation and subsequent modifications.
Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate (Analogous Synthesis)
This protocol describes the synthesis of a related β-keto ester and illustrates the principles of the Dieckmann condensation.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene or methanol
-
Aqueous hydrochloric acid (for workup)
-
Standard laboratory glassware for inert atmosphere and reflux reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere.
-
Addition of Diester: Slowly add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene to the stirred base suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with a cold, dilute solution of hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over an anhydrous drying agent. The solvent is then removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield the cyclic β-keto ester.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are crucial for its use in further synthetic steps. Below is a summary of expected spectroscopic data.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the ester (a multiplet), the methine proton alpha to the ketone, and the remaining cyclohexyl ring protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon (around 170-175 ppm), the ketone carbonyl carbon (above 200 ppm), the methoxy carbon (around 50-55 ppm), and the various sp³ hybridized carbons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns.
Applications in Drug Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of tryptamines and more complex indole alkaloids.[1][2]
Precursor to Tryptamines
Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as neurotransmitters (e.g., serotonin) and psychedelic drugs. The synthesis of tryptamine derivatives often involves the construction of the indole ring system, and this compound can serve as a starting point for the elaboration of the ethylamine side chain.
Figure 3: Generalized synthetic pathway from this compound to a tryptamine derivative.
The general strategy involves the reaction of the ketone moiety of this compound with a substituted phenylhydrazine in a Fischer indole synthesis. This reaction constructs the indole ring system, incorporating the acetate side chain at the 3-position. Subsequent chemical modifications of the ester group, such as reduction to an alcohol followed by conversion to an amine, or amidation followed by reduction, yield the desired tryptamine structure.
Safety and Handling
This compound is an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, most notably tryptamines and other indole alkaloids of interest to the pharmaceutical industry. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, along with practical experimental guidance. It is hoped that this document will serve as a useful resource for researchers and scientists in their synthetic endeavors.
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Fiveable. (n.d.). Dimethyl Adipate Definition. Retrieved from [Link]
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Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]
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-
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-
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An In-depth Technical Guide to the Stereochemistry of Methyl 2-(2-oxocyclohexyl)acetate
Abstract
The stereochemical architecture of a molecule is a paramount determinant of its biological activity, a principle of critical importance in the fields of pharmacology and drug development. Methyl 2-(2-oxocyclohexyl)acetate, a chiral β-keto ester, serves as a significant synthetic intermediate. Its molecular framework, possessing two stereocenters, gives rise to a fascinating and complex world of four possible stereoisomers. Understanding and controlling the three-dimensional arrangement of these isomers is not merely an academic exercise but a crucial step in the synthesis of enantiomerically pure and effective pharmaceutical agents. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, delving into its structural nuances, stereoselective synthetic strategies, and the analytical methodologies required for the separation and characterization of its distinct stereoisomeric forms. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this key chiral building block.
Structural Analysis and Stereoisomerism
This compound (C₉H₁₄O₃, Molar Mass: 170.21 g/mol ) is a bifunctional molecule featuring a cyclohexanone ring substituted at the C2 position with a methyl acetate group. The presence of two chiral centers, at C1 (the carbon bearing the ester group) and C2 of the cyclohexane ring, dictates the existence of four possible stereoisomers.[1][2] These can be categorized into two pairs of enantiomers, which are, in turn, diastereomers of each other.
The stereochemical descriptors (R/S) at each chiral center, in combination with the relative orientation of the substituents on the cyclohexane ring (cis/trans), define the unique spatial arrangement of each isomer. The four stereoisomers are:
-
(1R, 2R)-Methyl 2-(2-oxocyclohexyl)acetate and (1S, 2S)-Methyl 2-(2-oxocyclohexyl)acetate (a pair of enantiomers, trans configuration)
-
(1R, 2S)-Methyl 2-(2-oxocyclohexyl)acetate and (1S, 2R)-Methyl 2-(2-oxocyclohexyl)acetate (a pair of enantiomers, cis configuration)
Figure 1: Stereoisomeric relationships of this compound.
The cis and trans nomenclature refers to the relative positions of the hydrogen atoms at C1 and C2. In the cis isomer, these hydrogens are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the conformational preferences and, consequently, the spectroscopic and chromatographic behavior of the diastereomers.
Conformational Analysis: The Chair Conformation and its Implications
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring-flipping, is a rapid process at room temperature.
For the stereoisomers of this compound, the relative stability of the two chair conformers for each diastereomer is dictated by the steric bulk of the substituents and the presence of any destabilizing 1,3-diaxial interactions.
-
trans-isomers: In the more stable chair conformation, both the methyl acetate group and the hydrogen at C2 will preferentially occupy equatorial positions to minimize steric hindrance.
-
cis-isomers: In either chair conformation, one of the substituents (either the methyl acetate group or the hydrogen at C2) will be in an axial position while the other is equatorial. The equilibrium will favor the conformer where the bulkier methyl acetate group is in the equatorial position.
The differing conformational equilibria of the cis and trans diastereomers are a key factor in their distinct physical and spectroscopic properties, which can be exploited for their separation and characterization.
Stereoselective Synthesis Strategies
The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. While a definitive, optimized synthesis for each individual stereoisomer is not extensively reported in the public domain, established principles of asymmetric synthesis can be applied. A plausible and controllable route involves the stereoselective alkylation of a cyclohexanone enolate.
Diastereoselective Michael Addition
One promising strategy for achieving diastereoselectivity is through a Michael addition reaction. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of substituted cyclohexanones, a cascade inter–intramolecular double Michael addition has been shown to be effective in controlling diastereoselectivity.
Figure 2: Proposed workflow for diastereoselective synthesis.
Experimental Protocol: Example of a Diastereoselective Synthesis
The following protocol is an illustrative example based on known methodologies for the synthesis of substituted cyclohexanones and should be optimized for the specific target molecule.
Objective: To synthesize this compound with a preference for one diastereomer.
Materials:
-
Cyclohexenone
-
Methyl acetoacetate
-
Chiral phase-transfer catalyst (e.g., a quinine-derived quaternary ammonium salt)
-
Toluene
-
Aqueous potassium hydroxide (KOH) solution
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexenone (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene.
-
Addition of Nucleophile: To the stirred solution, add methyl acetoacetate (1.2 eq).
-
Initiation of Reaction: Add aqueous KOH solution (2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired diastereomer of this compound.
-
Characterization: The diastereomeric ratio of the product should be determined using ¹H NMR spectroscopy or chiral HPLC.
Causality of Experimental Choices:
-
Chiral Phase-Transfer Catalyst: The use of a chiral catalyst is crucial for inducing asymmetry in the Michael addition step, leading to the preferential formation of one enantiomer of the intermediate enolate. This, in turn, influences the stereochemistry of the subsequent intramolecular aldol condensation, resulting in a diastereomerically enriched product.
-
Base: The aqueous KOH solution acts as a base to deprotonate the methyl acetoacetate, generating the nucleophilic enolate required for the Michael addition.
Analytical Separation of Stereoisomers
The separation of the four stereoisomers of this compound is a critical step for their individual characterization and for obtaining enantiomerically pure material. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC for Enantiomeric Resolution
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral molecules, including β-keto esters.
Figure 3: Workflow for the chiral HPLC separation of enantiomers.
Experimental Protocol: Example of a Chiral HPLC Method
The following is a representative protocol for the chiral HPLC separation of the enantiomers of this compound. Method development and optimization will be necessary to achieve baseline separation.
Objective: To separate the enantiomers of cis- and trans-Methyl 2-(2-oxocyclohexyl)acetate.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® AD-H or a similar polysaccharide-based column)
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Sample of this compound (as a mixture of stereoisomers)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column and start data acquisition. Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The separation of the diastereomers (cis vs. trans) is expected on a standard achiral column, while the separation of the enantiomers of each diastereomer requires a chiral column.
Data Presentation:
Table 1: Expected Chromatographic Data for Stereoisomer Separation
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |
| trans-(1R, 2R) | t_R1 | \multirow{2}{}{> 1.5} |
| trans-(1S, 2S) | t_R2 | |
| cis-(1R, 2S) | t_R3 | \multirow{2}{}{> 1.5} |
| cis-(1S, 2R) | t_R4 |
Note: The actual retention times and resolution will depend on the specific column and chromatographic conditions used.
Spectroscopic Characterization: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of this compound. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit distinct spectra.
¹H and ¹³C NMR for Diastereomer Differentiation
The different spatial arrangements of the substituents in the cis and trans diastereomers lead to unique chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
-
¹H NMR: The chemical shift and coupling constants of the proton at C2 are particularly informative. In the trans isomer, where this proton is typically axial in the most stable conformer, it will exhibit a larger coupling constant with the adjacent axial protons compared to the cis isomer, where it is likely to be equatorial.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry. Axial substituents generally cause an upfield shift (to lower ppm) of the γ-carbons due to steric compression (the γ-gauche effect). This can be used to distinguish between the diastereomers.
Advanced NMR Techniques for Stereochemical Assignment
For unambiguous stereochemical assignment, two-dimensional (2D) NMR techniques are invaluable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the cis isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5. In the trans isomer, with both substituents likely equatorial, different NOE patterns would be observed.
Table 2: Predicted ¹H NMR Spectral Features for Diastereomer Differentiation
| Proton | trans-Isomer (diaxial coupling) | cis-Isomer (axial-equatorial coupling) |
| H at C2 | Triplet of doublets (large J_ax-ax) | Multiplet (smaller J_ax-eq and J_eq-eq) |
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for its application in stereoselective synthesis. The existence of four distinct stereoisomers necessitates a thorough understanding of their structural relationships, conformational preferences, and methods for their controlled synthesis and separation. This technical guide has provided a framework for approaching the stereochemical challenges associated with this important chiral building block. By leveraging diastereoselective synthetic strategies and powerful analytical techniques such as chiral HPLC and advanced NMR spectroscopy, researchers can effectively navigate the complexities of its stereochemistry and unlock its full potential in the development of novel and effective pharmaceutical agents.
References
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PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]
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Harned, A. M. (n.d.). NMR and Stereochemistry. Retrieved from [Link]
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Beilstein J. Org. Chem. (2018). Supporting Information: Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Retrieved from [Link]
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Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1234–1242. Retrieved from [Link]
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Sielc.com. (n.d.). Beta keto esters by HPLC. Retrieved from [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Retrieved from [Link]
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A Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate: Commercial Availability, Quality Control, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-oxocyclohexyl)acetate (CAS No. 13672-64-5) is a versatile keto-ester building block with significant applications in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical research and development.[1] Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of novel molecular entities. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, guidance on quality control and analytical assessment, and a detailed exploration of its synthetic utility, with a focus on its role as a precursor to tryptamine derivatives.
Physicochemical Properties
| Property | Value |
| CAS Number | 13672-64-5[1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₄O₃[1][2][4] |
| Molecular Weight | 170.21 g/mol [1][4] |
| IUPAC Name | This compound[2] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Melting Point | 20 °C[1] |
| Boiling Point | Not available |
| Density | Not available |
| SMILES | COC(=O)CC1CCCCC1=O[1][2] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, with purities generally ranging from 95% to 97%. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Quantities | Additional Notes |
| Biosynth | Information not specified | 50 mg, 0.5 g | States it is an intermediate in tryptamine synthesis.[1] |
| CymitQuimica | Min. 95% | Inquire for details | Distributes Biosynth products.[4] |
| Advanced ChemBlocks | 97% | 1 g, 5 g | Provides pricing for research quantities.[2] |
| BLD Pharm | Information not specified | Inquire for details | Offers the compound for research use.[6] |
| Echemi | Industrial and Pharma Grade | Inquire for details | Lists multiple suppliers, including manufacturers.[3] |
| American Elements | Can be produced in high purity | Research and bulk quantities | Offers custom specifications.[5] |
| Chemspace | Information not specified | Varies by supplier | A marketplace with multiple listed suppliers.[7] |
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Researchers should request a Certificate of Analysis (CoA) from the supplier, which should include details on the analytical methods used for quality control and the corresponding results. Key analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methylene protons adjacent to the ester and the ketone, and the protons of the cyclohexanone ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying potential impurities. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum will provide the molecular weight of the main component and fragmentation patterns that can be used for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a strong absorption band for the ketone carbonyl (C=O) and another for the ester carbonyl (C=O).
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or mist.[2][8][9]
-
Storage: Store in a tightly closed container in a cool, dry place.[6][8][9] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[2][6]
-
Safety: The compound may cause skin, eye, and respiratory irritation.[2] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[8]
Synthetic Applications in Drug Development
The primary and most well-documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of tryptamine derivatives. Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as neurotransmitters and psychedelic drugs.
The Fischer Indole Synthesis of Tryptamines
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which is a core scaffold in many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.
In the context of tryptamine synthesis, this compound serves as the ketone component. The general workflow is as follows:
Figure 1. General workflow for the Fischer indole synthesis using this compound.
Experimental Protocol: A Representative Fischer Indole Synthesis
The following is a generalized, step-by-step methodology for the synthesis of a tryptamine precursor using this compound. Note: This is a representative protocol and should be adapted and optimized based on the specific phenylhydrazine used and the desired final product.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired phenylhydrazine (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The resulting phenylhydrazone may be isolated by filtration or evaporation of the solvent, or it can be used directly in the next step.
-
-
Cyclization:
-
To the phenylhydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
-
Heat the reaction mixture to an elevated temperature (typically 80-150 °C). The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench it by pouring it onto ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.
-
Conclusion
This compound is a commercially accessible and synthetically valuable building block for researchers in drug discovery and development. Its utility as a precursor to tryptamines via the Fischer indole synthesis highlights its importance in accessing complex and biologically relevant molecular architectures. By understanding its commercial landscape, implementing rigorous quality control measures, and applying established synthetic protocols, scientists can effectively leverage this versatile compound in their research endeavors.
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American Elements. This compound | CAS 13672-64-5. [Link]
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Agilent Technologies. Safety Data Sheet: Methyl Acetate. [Link]
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ChemSynthesis. methyl (2-oxocyclohexyl)acetate. [Link]
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Chemsrc. Methyl (4-oxocyclohexyl)acetate | CAS#:66405-41-2. [Link]
- Google Patents.
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ResearchGate. Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]
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FooDB. Showing Compound Methyl acetate (FDB008125). [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Bulgarian Chemical Communications. Comparison between acetic acid and propanoic acid as a solvent/catalyst in the indolenines synthesis. [Link]
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Methodological & Application
Methyl 2-(2-oxocyclohexyl)acetate experimental procedures and protocols
An In-Depth Guide to the Synthesis and Characterization of Methyl 2-(2-oxocyclohexyl)acetate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a valuable intermediate in organic synthesis and drug development.[1][2] The protocols detailed herein are grounded in established chemical principles, offering researchers a reliable methodology. The primary synthetic route discussed is the Stork enamine alkylation, a classic and efficient method for the α-alkylation of ketones.[3][4]
Introduction: The Significance of this compound
This compound is a β-keto ester, a class of compounds renowned for their synthetic versatility.[5] Its structure, featuring a ketone and an ester with a specific spatial relationship, allows for a variety of subsequent chemical transformations, including alkylation, acylation, and decarboxylation.[5][6] This makes it a key building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents like tryptamines.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13672-64-5 | [1][7] |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Appearance | Liquid (Typical) | [1] |
| Melting Point | 20 °C | [1] |
| SMILES | COC(=O)CC1CCCCC1=O | [7][8] |
Synthetic Approach: The Stork Enamine Alkylation
The Stork enamine alkylation is the cornerstone of this synthesis. This multi-step process offers significant advantages over traditional direct alkylation of ketone enolates, which often require strong, corrosive bases (like LDA or alkoxides) and can suffer from issues like poly-alkylation and self-condensation.[3][9] The Stork method proceeds under milder, neutral conditions, is highly regioselective, and favors mono-alkylation, leading to cleaner reactions and higher yields of the desired product.[3][10]
The overall process can be divided into three critical stages:
-
Enamine Formation: Conversion of cyclohexanone into a more nucleophilic enamine using a secondary amine.
-
Alkylation: Nucleophilic attack of the enamine on an electrophile, in this case, methyl bromoacetate.
-
Hydrolysis: Conversion of the resulting iminium salt intermediate back to the alkylated ketone.[10][11]
Caption: Overall workflow for the synthesis of this compound.
Part A: Protocol for Enamine Formation
Causality: The reaction between a ketone (cyclohexanone) and a secondary amine (pyrrolidine) forms an enamine. Pyrrolidine is commonly used as it efficiently forms a stable five-membered ring in the transition state, leading to a high yield of the desired enamine. A catalytic amount of acid (p-toluenesulfonic acid) is used to protonate the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[12] Water is a byproduct of this condensation reaction; its removal via a Dean-Stark apparatus is crucial to drive the equilibrium towards the enamine product, in accordance with Le Châtelier's principle.
Caption: Mechanism of Enamine Formation from Cyclohexanone and Pyrrolidine.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add toluene (250 mL), cyclohexanone (0.5 mol), and pyrrolidine (0.6 mol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.5 g).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The resulting toluene solution containing the enamine is typically used directly in the next step without purification.
Part B: Protocol for SN2 Alkylation
Causality: The formed enamine acts as a potent carbon nucleophile, analogous to an enolate but under neutral conditions.[9] The nucleophilicity resides on the α-carbon, which attacks the electrophilic carbon of methyl bromoacetate in a classic SN2 reaction.[10] This forms a new carbon-carbon bond and generates an iminium salt intermediate. The reaction is typically performed in an aprotic solvent like toluene or dioxane to avoid quenching the nucleophilic enamine.
Experimental Protocol:
-
Cool the toluene solution of the enamine from the previous step in an ice bath.
-
Add methyl bromoacetate (0.5 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the iminium salt may form.
Part C: Protocol for Iminium Salt Hydrolysis
Causality: The final step is the hydrolysis of the iminium salt to regenerate the carbonyl group, yielding the desired β-keto ester.[11] This is achieved by adding water and a mild acid. Water acts as a nucleophile, attacking the electrophilic iminium carbon. Subsequent proton transfers and elimination of the secondary amine lead to the final product.[10][12]
Experimental Protocol:
-
To the reaction mixture containing the iminium salt, add an equal volume of water.
-
Stir the two-phase mixture vigorously for 1-2 hours at room temperature. The addition of a small amount of dilute hydrochloric acid can facilitate this hydrolysis.
-
The reaction is complete when the organic layer is analyzed (e.g., by TLC) and shows the disappearance of the enamine/iminium intermediate and the appearance of the product spot.
Purification and Isolation
Causality: A standard liquid-liquid extraction workup is used to isolate the crude product from the reaction mixture. The organic layer contains the desired product, while aqueous washes are used to remove water-soluble byproducts, unreacted starting materials, and the pyrrolidine byproduct. Dilute acid is used to wash away any remaining basic amine. A brine wash helps to remove residual water from the organic layer before drying.[13] Purification is then achieved via distillation under reduced pressure or column chromatography, which separates the product from non-volatile impurities based on differences in boiling point or polarity.
Step-by-Step Protocol:
-
Transfer the two-phase mixture from the hydrolysis step to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with:
-
1 M HCl (2 x 100 mL) to remove pyrrolidine.
-
Saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) (1 x 100 mL) to initiate drying.[13]
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[13]
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Product Characterization
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. As a β-keto ester, this compound exists in equilibrium with its enol tautomer, which can be observed in spectroscopic data, particularly in NMR.[14]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Rationale |
| IR Spectroscopy | C=O (Ketone) Stretch | ~1715-1720 cm⁻¹ | Characteristic stretching frequency for a six-membered ring ketone.[15][16] |
| C=O (Ester) Stretch | ~1735-1745 cm⁻¹ | Typical stretching frequency for a saturated ester carbonyl.[15][17] | |
| C-O (Ester) Stretch | ~1200-1100 cm⁻¹ | Strong, characteristic C-O single bond stretches for an ester.[17] | |
| ¹H NMR | -OCH₃ (Ester Methyl) | ~3.7 ppm (singlet) | Protons on a methyl group attached to an ester oxygen. |
| -CH₂- (Methylene) | ~2.5-2.8 ppm (multiplet) | Protons on the methylene group alpha to the ester carbonyl. | |
| Cyclohexane Protons | ~1.5-2.5 ppm (complex multiplets) | Protons on the cyclohexyl ring. | |
| ¹³C NMR | C=O (Ketone) | ~208-210 ppm | Chemical shift for a ketone carbonyl carbon. |
| C=O (Ester) | ~172-174 ppm | Chemical shift for an ester carbonyl carbon. | |
| -OCH₃ (Ester Methyl) | ~52 ppm | Chemical shift for the ester methyl carbon. | |
| -CH₂- (Methylene) | ~45-50 ppm | Chemical shift for the methylene carbon alpha to the ester. | |
| Cyclohexane Carbons | ~25-42 ppm | Range for the sp³ hybridized carbons of the cyclohexane ring. |
Note: Exact chemical shifts (ppm) can vary depending on the solvent used for analysis.[14]
Safety and Handling
-
Cyclohexanone and Pyrrolidine: These are flammable liquids and irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Bromoacetate: This compound is toxic and a lachrymator (causes tearing). It is crucial to handle it with extreme care in a fume hood.
-
Toluene: A flammable and volatile solvent. Avoid inhalation and skin contact.
-
p-Toluenesulfonic Acid: A corrosive solid. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of enamine | Incomplete removal of water. | Ensure the Dean-Stark apparatus is functioning correctly. Allow the reaction to reflux for a longer duration. Use freshly distilled, dry solvent and reagents. |
| Low yield of final product | Inefficient alkylation. | Ensure dropwise addition of the alkylating agent at a low temperature to control any exothermic reaction. Confirm the activity of the alkylating agent. |
| Hydrolysis of the ester group. | Avoid strong acidic or basic conditions and prolonged heating during the workup and hydrolysis steps.[5][13] | |
| Presence of starting ketone in final product | Incomplete reaction. | Increase reaction time for the alkylation step. Ensure stoichiometric amounts of reagents are used. |
| Poly-alkylation byproduct | (Less common with Stork) | While the Stork enamine synthesis minimizes this, ensure a 1:1 stoichiometry between the enamine and the alkylating agent.[9] |
References
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Wikipedia. Stork enamine alkylation. Available from: [Link]
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Chemistry Notes. Stork enamine reaction: Promising Mechanism with application. Available from: [Link]
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Chemistry Steps. Stork Enamine Synthesis. Available from: [Link]
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The Organic Chemistry Tutor. Stork Enamine Synthesis. Available from: [Link]
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Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. Available from: [Link]
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University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
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PubChem. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698. Available from: [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]
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Chemistry LibreTexts. Enamine Reactions. Available from: [Link]
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MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]
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PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497. Available from: [Link]
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Chemistry Stack Exchange. What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Available from: [Link]
-
ResearchGate. (PDF) Alkylation by Enamine for Synthesis of some heterocyclic compounds. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available from: [Link]
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YouTube. Enamine Synthesis and Alkylation. Available from: [Link]
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The Versatility of Methyl 2-(2-oxocyclohexyl)acetate in Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 2-(2-oxocyclohexyl)acetate, a bifunctional molecule possessing both a ketone and a methyl ester, stands out as a versatile and highly valuable scaffold. Its inherent reactivity and stereochemical potential allow for the divergent synthesis of complex heterocyclic systems, including those of significant medicinal interest such as tryptamine and spiro-oxindole derivatives. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound (CAS No: 13672-64-5) is a chiral, polycyclic organic compound that serves as a key intermediate in various synthetic pathways.[1][2][3] Its structure, featuring a reactive cyclohexanone ring and a readily transformable methyl acetate side chain, offers medicinal chemists a powerful tool for molecular design. The ketone functionality provides a handle for nucleophilic additions and condensations, while the ester group can be hydrolyzed, reduced, or used in cyclization reactions. This duality allows for the construction of intricate molecular architectures, making it a "privileged" starting material in the synthesis of compounds targeting a range of therapeutic areas.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| SMILES | COC(=O)CC1CCCCC1=O |
| InChIKey | KSINVKZRNOJNNW-UHFFFAOYSA-N |
Application 1: Synthesis of Tetrahydrocarbazole-1-acetic Acid via Fischer Indole Synthesis
The tetrahydrocarbazole scaffold is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][5] The Fischer indole synthesis is a classic and robust method for the construction of indole rings, which are central to the structure of tryptamines and their derivatives.[6][7] By reacting this compound with a substituted phenylhydrazine, one can access functionalized tetrahydrocarbazole-1-acetic acid derivatives, which are valuable intermediates for further elaboration in drug discovery programs.
The Chemistry Behind the Synthesis: A Mechanistic Overview
The Fischer indole synthesis proceeds through a series of well-defined steps.[6][8] Initially, the ketone of this compound condenses with phenylhydrazine under acidic conditions to form a phenylhydrazone. This intermediate then tautomerizes to an ene-hydrazine, which undergoes a[9][9]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring, yielding the tetrahydrocarbazole product.
Caption: General workflow for the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate, a key tryptamine precursor.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate.
Table 2: Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Spectroscopic Data (Anticipated) |
| Methyl 2-(1,2,3,4-tetrahydro-9H-carbazol-4a-yl)acetate | C₁₅H₁₇NO₂ | 243.30 g/mol | 60-75% | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |
Application 2: Synthesis of Spiro[cyclohexane-1,3'-indoline]-2'-one Scaffolds
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[9] The spiro-oxindole moiety, in particular, is a privileged structural motif found in numerous natural products and synthetic compounds with potent biological activities, including anticancer and antimicrobial effects. This compound serves as an excellent precursor for the construction of spiro[cyclohexane-1,3'-indoline]-2'-ones through a cascade reaction strategy.
The Chemistry Behind the Synthesis: A Plausible Reaction Pathway
A plausible and efficient route to spiro[cyclohexane-1,3'-indoline]-2'-ones involves a base-catalyzed reaction between this compound and an isatin derivative. This reaction likely proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and subsequent rearrangement to form the stable spirocyclic product.
Caption: Plausible pathway for spiro-oxindole synthesis.
Detailed Experimental Protocol
This protocol describes a potential synthesis of a spiro[cyclohexane-1,3'-indoline]-2'-one derivative.
Materials:
-
This compound (1.0 eq)
-
Isatin (or substituted isatin) (1.0 eq)
-
A suitable base (e.g., sodium methoxide, potassium tert-butoxide) (1.1 eq)
-
Anhydrous solvent (e.g., methanol, THF)
-
Ammonium chloride (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C and add the base (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Isatin Addition: Add a solution of isatin (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the addition of a saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure spiro[cyclohexane-1,3'-indoline]-2'-one.
Table 3: Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Spectroscopic Data (Anticipated) |
| Spiro[cyclohexane-1,3'-indoline]-2'-one | C₁₄H₁₅NO | 213.28 g/mol | 50-65% | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |
Conclusion: A Versatile Tool for Drug Discovery
This compound has demonstrated its immense value as a versatile building block in medicinal chemistry. Its ability to participate in a variety of chemical transformations, including the Fischer indole synthesis and cascade reactions to form complex spirocycles, provides medicinal chemists with a powerful platform for the synthesis of novel and biologically relevant molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents that can address unmet medical needs. The continued exploration of the synthetic potential of this compound is certain to yield further innovations in the field of drug discovery.
References
-
WJARR. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]
-
PMC. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. [Link]
-
ResearchGate. Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. [Link]
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ResearchGate. Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
ARKAT USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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-
Journal of Chemical and Pharmaceutical Research. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
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Chemistry Stack Exchange. What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? [Link]
-
ResearchGate. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
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ChemSynthesis. methyl (2-oxocyclohexyl)acetate. [Link]
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MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
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ResearchGate. The Pfitzinger Reaction. (Review). [Link]
-
International Union of Crystallography. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
-
JSR Publications. Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. [Link]
-
PMC. Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. [Link]
-
MDPI. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]
- Google Patents.
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The Versatile Reactivity of Methyl 2-(2-oxocyclohexyl)acetate: A Guide to Key Reaction Mechanisms and Synthetic Protocols
Introduction
Methyl 2-(2-oxocyclohexyl)acetate stands as a pivotal intermediate in organic synthesis, prized for its dual functionality that unlocks a diverse array of chemical transformations. This β-keto ester incorporates a reactive ketone within a cyclohexane ring and an ester group on an adjacent side chain, providing multiple sites for strategic bond formation. This unique structural arrangement makes it a valuable precursor for the synthesis of complex bicyclic and polycyclic molecules, which are core scaffolds in numerous natural products and pharmaceutical agents.
This technical guide, designed for researchers, scientists, and drug development professionals, delves into the fundamental reaction mechanisms involving this compound. We will explore the causality behind experimental choices in key synthetic transformations, including enolate formation, α-alkylation, and the powerful Robinson annulation. Each section will provide not only a theoretical framework but also field-proven, step-by-step protocols to empower you in your synthetic endeavors.
Core Reactivity: The Duality of the β-Keto Ester
The synthetic utility of this compound is rooted in the chemical properties of its β-keto ester moiety. The α-protons, situated between the ketone and ester carbonyl groups, are significantly acidic and can be readily abstracted by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.
Furthermore, the ketone carbonyl group itself can act as an electrophile, undergoing nucleophilic attack. This dual reactivity allows for a rich and varied chemistry, enabling the construction of intricate molecular architectures.
I. α-Alkylation: Building Molecular Complexity
The introduction of alkyl substituents at the α-position of the ester side chain is a fundamental strategy for elaborating the structure of this compound. This reaction proceeds through the formation of an enolate, followed by a nucleophilic substitution reaction with an alkyl halide.
Mechanistic Rationale
The choice of base and reaction conditions is critical for the successful α-alkylation. A strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation, thereby generating a high concentration of the enolate. Lithium diisopropylamide (LDA) is a common and effective choice for this purpose.[1][2] Its bulky nature minimizes the risk of competitive nucleophilic attack at the ester carbonyl. The reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
The subsequent addition of an alkyl halide initiates an SN2 reaction, where the enolate acts as the nucleophile. The efficiency of this step is dependent on the nature of the alkyl halide, with primary and benzylic halides being the most effective electrophiles.
Caption: α-Alkylation of this compound.
Protocol: α-Methylation of this compound
This protocol describes a general procedure for the α-methylation, a common alkylation reaction.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for complete enolate formation.[1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Temperature | -78 °C | Minimizes side reactions and ensures kinetic control of deprotonation. |
| Alkylating Agent | Methyl Iodide | Highly reactive primary alkyl halide for efficient SN2 reaction. |
II. The Robinson Annulation: Constructing Bicyclic Scaffolds
The Robinson annulation is a powerful and classic method for the formation of a six-membered ring, making it exceptionally valuable for the synthesis of steroids, terpenoids, and other polycyclic systems.[3][4][5][6] This reaction is a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.
Mechanistic Insights
This compound, with its enolizable α-protons, can act as the Michael donor. The reaction is initiated by the conjugate addition of the enolate to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), to form a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation under the same basic conditions to form a six-membered ring. Subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone.
Caption: The Robinson Annulation Pathway.
Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone
This protocol is adapted from a similar, well-established procedure for 2-methylcyclohexanone.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK), freshly distilled
-
Sodium methoxide (NaOMe) or Potassium Hydroxide (KOH)
-
Anhydrous Methanol or Ethanol
-
Benzene or Toluene
-
Pyrrolidine (for cyclization)
-
10% Hydrochloric acid (aq.)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous methanol. Add sodium methoxide (0.1 equivalents). To this solution, add freshly distilled methyl vinyl ketone (1.2 equivalents). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Solvent Exchange and Cyclization: After the Michael addition is complete, remove the methanol under reduced pressure. Add toluene to the residue, and a catalytic amount of pyrrolidine. Fit the flask with a Dean-Stark apparatus and heat to reflux to remove water formed during the condensation. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer with 10% HCl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the bicyclic enone.
| Parameter | Condition | Rationale |
| Michael Acceptor | Methyl Vinyl Ketone (MVK) | A highly reactive α,β-unsaturated ketone. |
| Base (Michael) | Sodium Methoxide | Catalytic amount is sufficient to generate the enolate for the Michael addition. |
| Catalyst (Aldol) | Pyrrolidine | A secondary amine that catalyzes the intramolecular aldol condensation via an enamine intermediate. |
| Dehydration | Dean-Stark Trap | Azeotropically removes water to drive the equilibrium towards the dehydrated annulation product. |
III. Intramolecular Cyclization Reactions
The strategic placement of functional groups on the alkylated derivatives of this compound can pave the way for intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. For instance, an intramolecular aldol condensation can be envisioned if the alkyl chain introduced in the α-position contains a carbonyl group.
Conceptual Workflow for Intramolecular Aldol Condensation
Sources
scale-up synthesis of Methyl 2-(2-oxocyclohexyl)acetate for industrial applications
An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 2-(2-oxocyclohexyl)acetate for Industrial Applications
Introduction
This compound (CAS No. 13672-64-5) is a pivotal intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, notably in the preparation of tryptamines.[1][2] Its molecular structure, featuring a β-keto ester moiety, makes it a versatile building block in organic synthesis.[3] The increasing demand for its downstream products necessitates a robust, scalable, and economically viable manufacturing process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on the Stork enamine alkylation route. We will delve into the rationale behind the synthetic strategy, detailed protocols, process optimization, safety considerations, and critical quality control parameters.
Synthetic Strategy: The Stork Enamine Alkylation Advantage
For the industrial production of this compound, several synthetic routes could be considered, including the Claisen condensation and direct alkylation of ketone enolates.[4][5] However, these methods often present challenges such as the need for strong bases, lack of regioselectivity, and the potential for polyalkylation, which can complicate purification and reduce overall yield.[4][6]
The Stork enamine alkylation, named after its inventor Gilbert Stork, offers a superior alternative for the selective monoalkylation of ketones under milder, base-free conditions.[7][8] This three-step process involves:
-
Formation of an enamine from cyclohexanone and a secondary amine.
-
Alkylation of the enamine with an appropriate electrophile.
-
Hydrolysis of the resulting iminium salt to yield the α-alkylated ketone.[9]
This method is particularly advantageous for industrial scale-up as it minimizes byproduct formation and allows for more straightforward process control.[10]
Reaction Mechanism
The synthesis of this compound via the Stork enamine alkylation proceeds through the following mechanistic steps:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst and a dehydrating agent to form the corresponding enamine. The removal of water drives the equilibrium towards the product.
-
Nucleophilic Attack: The formed enamine, acting as a nucleophilic enolate equivalent, attacks the electrophilic carbon of methyl bromoacetate in an SN2 reaction.[6] This step forms an iminium salt intermediate.
-
Hydrolysis: The iminium salt is subsequently hydrolyzed with dilute aqueous acid to regenerate the ketone functionality, yielding the final product, this compound, and the protonated secondary amine.[9][10]
Caption: Mechanism of Stork Enamine Alkylation for this compound Synthesis.
Overall Process Workflow
The industrial-scale synthesis can be visualized as a multi-stage process, from raw material handling to final product packaging.
Caption: Overall workflow for the industrial synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of this compound
Materials and Equipment:
| Item | Specification |
| Reactor | Glass-lined or stainless steel, 100 L capacity |
| Heating/Cooling System | Mantle or jacketed system (-10 °C to 150 °C) |
| Condenser | Allihn or Liebig type |
| Dean-Stark Trap | For azeotropic water removal |
| Addition Funnel | 5 L, pressure-equalizing |
| Mechanical Stirrer | Overhead stirrer with PTFE blade |
| Vacuum Pump | Capable of achieving <10 mbar |
| Solvents | Toluene (anhydrous), Diethyl ether |
| Reagents | Cyclohexanone, Pyrrolidine, Methyl bromoacetate |
| Other | p-Toluenesulfonic acid monohydrate, Sodium bicarbonate (sat. aq.), Brine, Anhydrous magnesium sulfate |
Procedure:
-
Reactor Setup: Equip a 100 L reactor with a mechanical stirrer, thermometer, Dean-Stark trap, and a condenser under a nitrogen atmosphere.
-
Enamine Formation:
-
Charge the reactor with toluene (40 L), cyclohexanone (9.8 kg, 100 mol), pyrrolidine (8.5 kg, 120 mol), and p-toluenesulfonic acid monohydrate (190 g, 1 mol).
-
Heat the mixture to reflux (approx. 110-115 °C) and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
-
Alkylation:
-
In a separate vessel, prepare a solution of methyl bromoacetate (15.3 kg, 100 mol) in toluene (10 L).
-
Add the methyl bromoacetate solution dropwise to the enamine solution over 2-3 hours, maintaining the temperature below 30 °C using a cooling bath.
-
After the addition is complete, stir the mixture at room temperature for an additional 12-16 hours.
-
-
Hydrolysis and Work-up:
-
Add 2 M hydrochloric acid (20 L) to the reaction mixture and stir vigorously for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Part 2: Purification by Fractional Vacuum Distillation
Procedure:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation:
-
Transfer the crude product to the distillation flask.
-
Apply vacuum and gradually heat the flask.
-
Collect the forerun, which may contain residual solvent and impurities.
-
Collect the main fraction of this compound at the appropriate boiling point and pressure (e.g., 110-115 °C at 10 mbar).
-
Monitor the purity of the fractions using Gas Chromatography (GC).
-
The expected yield of the purified product is 12-14 kg (70-82%).
-
Process Optimization and Scale-Up Considerations
-
Water Removal: Efficient removal of water during enamine formation is critical to drive the reaction to completion. On a larger scale, a well-designed Dean-Stark trap or a continuous water removal system is essential.
-
Temperature Control: The alkylation step is exothermic. A robust cooling system is necessary to maintain the desired temperature and prevent runaway reactions.
-
Reagent Addition: Slow, controlled addition of methyl bromoacetate is crucial to manage the exotherm and minimize side reactions.
-
Agitation: Effective stirring is vital throughout the process to ensure homogeneity, especially during the two-phase hydrolysis step.
-
Material of Construction: Glass-lined reactors are preferred to prevent corrosion from the acidic conditions during hydrolysis.
-
Waste Management: The aqueous waste streams will be acidic and contain pyrrolidinium salts. Neutralization and appropriate disposal are required.
Data Summary
Table 1: Bill of Materials (per 100 mol Cyclohexanone)
| Material | CAS No. | Quantity | Molar Eq. |
| Cyclohexanone | 108-94-1 | 9.8 kg | 1.0 |
| Pyrrolidine | 123-75-1 | 8.5 kg | 1.2 |
| Methyl bromoacetate | 96-32-2 | 15.3 kg | 1.0 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190 g | 0.01 |
| Toluene | 108-88-3 | 50 L | - |
| 2 M Hydrochloric acid | 7647-01-0 | 20 L | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | ~20 L | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | As needed | - |
Table 2: Key Process Parameters and Expected Outcomes
| Parameter | Value |
| Enamine Formation Temperature | 110-115 °C (Reflux) |
| Alkylation Temperature | < 30 °C |
| Hydrolysis Time | 2 hours |
| Distillation Conditions | 110-115 °C @ 10 mbar |
| Expected Yield | 70-82% |
| Expected Purity (by GC) | >97% |
Safety Precautions
All operations should be conducted in a well-ventilated area, and appropriate Personal Protective Equipment (PPE) must be worn, including safety goggles, gloves, and a lab coat.[11]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
-
Pyrrolidine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Methyl bromoacetate: Toxic and lachrymatory. Causes severe skin and eye irritation.[12] Work in a well-ventilated fume hood.
-
p-Toluenesulfonic acid: Corrosive. Causes skin and eye irritation.
-
Pressure and Vacuum: Ensure all glassware and equipment are rated for the intended vacuum and pressure operations. Use a safety shield during vacuum distillation.[12]
Conclusion
The Stork enamine alkylation provides a reliable and scalable method for the industrial synthesis of this compound. By carefully controlling reaction parameters such as temperature, water removal, and reagent addition, high yields and purity can be consistently achieved. The detailed protocols and scale-up considerations outlined in this guide offer a solid foundation for the successful implementation of this process in a manufacturing environment.
References
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Wikipedia. Stork enamine alkylation. [Link]
-
NROChemistry. Stork Enamine Synthesis. [Link]
-
Grokipedia. Stork enamine alkylation. [Link]
-
chemeurope.com. Stork enamine alkylation. [Link]
-
Chemistry Steps. Stork Enamine Synthesis. [Link]
-
International Journal of Applied Research. New approach of the synthesis of β-ketoesters. [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Mol-Instincts. What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. [Link]
-
National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
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ResearchGate. (PDF) Mastering β-keto esters. [Link]
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ChemSrc. methyl (2-oxocyclohexyl)acetate. [Link]
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Quora. Can you explain the mechanism for the synthesis of methyl acetate?. [Link]
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RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
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Atul Ltd. 2-Methylcyclohexyl acetate (o-MCHA). [Link]
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Organic Syntheses. OXYMERCURATION-REDUCTION: ALCOHOLS FROM OLEFINS: 1-METHYLCYCLOHEXANOL. [Link]
-
PubChem. Methyl 2-(4-oxocyclohexyl)acetate. [Link]
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enolate formation and alkylation of Methyl 2-(2-oxocyclohexyl)acetate
An In-Depth Technical Guide to the Enolate Formation and Alkylation of Methyl 2-(2-oxocyclohexyl)acetate
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic enolate formation and subsequent alkylation of this compound. This β-keto ester is a versatile building block, and mastering its reactivity is crucial for the synthesis of complex molecular architectures, including natural products and pharmaceutical intermediates.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles that govern reactivity, regioselectivity, and stereoselectivity.
Foundational Principles: The Unique Reactivity of a β-Keto Ester
This compound possesses a unique structural motif: a 1,3-dicarbonyl relationship where the methylene protons on the acetate side chain are significantly acidified by the resonance-stabilizing effects of both the ketone and the ester carbonyl groups.[3] This makes enolate formation particularly facile compared to simple ketones or esters. However, the molecule also contains two other sets of α-protons on the cyclohexanone ring, presenting a classic challenge of regioselectivity. The ability to selectively deprotonate at one of these positions is the key to harnessing the synthetic potential of this substrate.
The choice of reaction conditions dictates which of the possible regioisomeric enolates is formed, a concept governed by the principles of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control: Favors the most rapidly formed product. This is typically the enolate resulting from the deprotonation of the most sterically accessible, albeit not necessarily most acidic, proton. These conditions are irreversible and employ a strong, bulky, non-nucleophilic base at very low temperatures.[4]
-
Thermodynamic Control: Favors the most stable product. Under these reversible conditions (weaker base, higher temperatures), an equilibrium is established among all possible enolates, which ultimately favors the most thermodynamically stable species.[5]
For this compound, three primary enolates can be envisioned: the one involving the side-chain α-proton (A), the less-substituted ring enolate (B, kinetic), and the more-substituted ring enolate (C, thermodynamic).
Strategic Enolate Generation: Protocols and Rationale
The choice of base and reaction conditions is the most critical parameter for controlling the regioselectivity of deprotonation.
Kinetic Enolate Formation (Deprotonation at C6)
To generate the less-substituted ring enolate (enolate B), the reaction must be performed under conditions that are rapid, quantitative, and irreversible. This prevents equilibration to the more stable thermodynamic enolate. The base of choice is Lithium Diisopropylamide (LDA), which is both exceptionally strong (pKa of diisopropylamine is ~36) and sterically hindered, favoring abstraction of the less hindered proton at C6.[4]
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically bulky base favors the kinetically accessible proton.[4][5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, polar solvent that solvates the lithium cation. |
| Temperature | -78 °C (Dry ice/acetone bath) | Minimizes atomic movement, preventing equilibration to the thermodynamic product.[4] |
| Time | 30-60 minutes | Sufficient for complete deprotonation without allowing for side reactions. |
Thermodynamic Enolate Formation
Formation of the more stable enolates (A or C) is achieved under conditions that allow for equilibrium. This typically involves a less sterically demanding base that is strong enough to deprotonate the substrate but where the reverse reaction is also possible. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[4] At room temperature or with gentle heating, the initially formed kinetic enolate can revert to the starting material and re-deprotonate to eventually form the most stable enolate species. The enolate derived from the proton between the two carbonyls (Enolate A) is highly stabilized and often the major product under thermodynamic control.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Strong, but smaller bases that allow for reversible deprotonation.[4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic polar solvents suitable for the reaction conditions. |
| Temperature | 0 °C to Room Temperature (or higher) | Allows the system to reach equilibrium, favoring the most stable product.[4] |
| Time | >1 hour to several hours | Ensures the reaction has sufficient time to reach thermodynamic equilibrium. |
The Alkylation Reaction: Mechanism and Stereochemical Considerations
Once the desired enolate is formed, it serves as a potent carbon nucleophile. The subsequent alkylation is a classic SN2 reaction, where the enolate attacks an alkyl halide, displacing the halide leaving group.[6]
Choice of Electrophile
The success of the alkylation step is highly dependent on the nature of the alkylating agent (R-X).
-
Reactivity: The reactivity order for the halide is I > Br > Cl.
-
Steric Hindrance: The reaction works best with methyl and primary alkyl halides. Secondary halides are sluggish and prone to competing E2 elimination, while tertiary halides are unsuitable for SN2 reactions.[6]
Stereoselectivity of Alkylation on the Cyclohexane Ring
When alkylating the ring enolates (B or C), a new stereocenter is formed. The stereochemical outcome is dictated by the transition state energetics. For conformationally restrained cyclohexanone enolates, alkylation predominantly occurs from the axial direction.[7] This preference is because the axial approach allows the reacting carbon to progress from a planar sp² geometry to a tetrahedral sp³ geometry along a path that resembles the low-energy chair conformation of the cyclohexane ring.[7][8] Equatorial attack would force the ring through a higher-energy twist-boat-like transition state.
Detailed Experimental Protocols
Safety Precaution: These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Bases like LDA and NaH are highly reactive and must be handled with care.
Protocol 1: Kinetic Alkylation with Methyl Iodide
This protocol aims to form the C6-methylated product.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for extraction (e.g., ethyl acetate) and brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C. Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[3]
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting and Key Considerations
-
O-Alkylation: A potential side reaction where the oxygen atom of the enolate acts as the nucleophile. This is generally minimized when using lithium enolates in solvents like THF.
-
Dialkylation: If the product still possesses an acidic proton, a second alkylation can occur. Using a slight excess of the starting material or precisely 1.0 equivalent of base can mitigate this.
-
Low Yields: Often due to moisture in the reagents or solvent, which will quench the base and enolate. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Poor Regioselectivity: Usually indicates that the kinetic conditions were not strictly maintained. Ensure the temperature remains at -78 °C during base and substrate addition and that a sufficiently bulky base was used.
References
-
Title: Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Kinetic vs. Thermodynamic Enolates Source: University of Calgary URL: [Link]
-
Title: Stereoselective allylic alkylation of cyclohexanone Source: ResearchGate URL: [Link]
-
Title: Alkylation of Cyclohexanone Enolates Source: University of Wisconsin-Madison URL: [Link]
-
Title: Stereochemistry for the alkylation of enamines of cyclohexanone Source: YouTube URL: [Link]
-
Title: Thermodynamic vs Kinetic Enolates Source: Organic Chemistry Academy URL: [Link]
-
Title: Kinetic Versus Thermodynamic Enolates Source: Master Organic Chemistry URL: [Link]
-
Title: Enantioselective alkylation of cyclohexanone via chiral lithio-chelated enamines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Stereoselective Axial Alkylation of Cyclohexanone via Enamine Source: ChemTube3D URL: [Link]
-
Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
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Application Note: Diastereoselective Reduction of the Ketone in Methyl 2-(2-oxocyclohexyl)acetate
Abstract
The reduction of the ketone moiety in Methyl 2-(2-oxocyclohexyl)acetate is a critical transformation for the synthesis of various biologically active molecules and chiral building blocks. The resulting product, Methyl 2-(2-hydroxycyclohexyl)acetate, possesses two adjacent stereocenters, leading to the formation of cis and trans diastereomers. Controlling the stereochemical outcome of this reduction is paramount for accessing the desired isomer. This application note provides a detailed guide to two common and effective methods for this reduction: a chemoselective hydride reduction using sodium borohydride and a stereocontrolled catalytic hydrogenation. We will delve into the mechanistic underpinnings of each method, provide step-by-step protocols, and discuss the analytical techniques for product characterization and diastereomeric ratio determination.
Introduction: The Significance of Stereocontrol in Cyclohexanone Reduction
This compound is a β-keto ester derivative where the ketone is part of a cyclohexane ring. The reduction of this ketone to a secondary alcohol is a foundational reaction in organic synthesis.[1][2] The resulting product, Methyl 2-(2-hydroxycyclohexyl)acetate, is a precursor to various γ-lactones which are important structural motifs in natural products.[3] The relative orientation of the newly formed hydroxyl group and the existing acetate side chain (either cis or trans) can significantly impact the biological activity and physical properties of downstream compounds. Therefore, achieving high diastereoselectivity in this reduction step is a key objective for synthetic chemists.
This guide will explore two distinct approaches to this reduction, highlighting the trade-offs between operational simplicity and stereochemical control.
Mechanistic Considerations and Stereochemical Outcomes
The stereoselectivity in the reduction of 2-substituted cyclohexanones is primarily dictated by the trajectory of the nucleophilic hydride attack on the carbonyl carbon. The two primary modes of attack are "axial" and "equatorial," leading to the formation of the equatorial and axial alcohols, respectively. The preferred pathway is influenced by a combination of steric and electronic factors.
-
Steric Hindrance: The presence of the bulky acetate group at the C2 position sterically hinders one face of the carbonyl, influencing the approach of the reducing agent.
-
Chelation Control: In some cases, the reducing agent can coordinate with both the carbonyl oxygen and the ester group, forming a cyclic intermediate that locks the conformation and directs the hydride attack from a specific face.[4][5][6]
-
Catalyst Surface Interactions: In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface, and the stereochemical outcome is determined by the most stable adsorbed conformation and the subsequent delivery of hydrogen.[7]
The choice of reducing agent and reaction conditions allows for the selective favoring of one diastereomer over the other.
Protocol 1: Sodium Borohydride Reduction - A Facile and Chemoselective Method
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones while typically leaving esters intact.[2][8] This makes it an ideal choice for the chemoselective reduction of the ketone in this compound. The reaction is generally performed in protic solvents like methanol or ethanol.
Rationale for Experimental Choices
-
Reagent: Sodium borohydride is chosen for its safety, ease of handling, and excellent chemoselectivity for ketones over esters.[8][9]
-
Solvent: Methanol serves as a good solvent for both the substrate and NaBH₄. It also acts as a proton source during the workup to neutralize the initially formed borate ester complex.[10]
-
Temperature: The reaction is initiated at a low temperature (0 °C) to moderate the initial exothermic reaction and potentially enhance diastereoselectivity. It is then allowed to proceed at room temperature to ensure completion.
-
Workup: A mild acidic workup with dilute HCl is necessary to decompose any unreacted NaBH₄ and to hydrolyze the borate-alkoxide complex to yield the final alcohol product.[11]
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.70 g, 10.0 mmol) in 25 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (0.19 g, 5.0 mmol) in small portions over 15 minutes. Note: In theory, 1 mmol of ketone requires 0.25 mmol of NaBH₄, but a slight excess is often used.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) in the IR spectrum indicate reaction completion.[12][13]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 10 mL of 1 M HCl to decompose excess NaBH₄ and the borate complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by NMR and determine the diastereomeric ratio by Gas Chromatography (GC).[12]
Expected Outcome
This procedure typically yields a mixture of cis and trans diastereomers of Methyl 2-(2-hydroxycyclohexyl)acetate. The trans isomer is often the major product due to the equatorial attack of the hydride on the most stable chair conformation of the starting material, which avoids steric hindrance from the axial hydrogens.
Workflow Diagram
Caption: Workflow for the sodium borohydride reduction of this compound.
Protocol 2: Catalytic Hydrogenation for Enhanced Stereoselectivity
Catalytic hydrogenation offers an alternative to hydride-reducing agents and can provide different diastereoselectivity depending on the catalyst used.[7] The reaction involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. For 2-substituted cyclohexanones, certain catalysts can favor the formation of the cis product.
Rationale for Experimental Choices
-
Catalyst: Rhodium-on-alumina (Rh/Al₂O₃) is selected as it has been reported to favor the formation of axial alcohols (the cis product in this case) in the hydrogenation of substituted cyclohexanones.[7]
-
Solvent: Ethanol is a common solvent for catalytic hydrogenation, effectively dissolving the substrate without interfering with the catalyst.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive hydrogen pressure for the reaction. For higher pressures, a Parr hydrogenator would be used.
-
Workup: The workup is straightforward, involving the removal of the solid catalyst by filtration.
Step-by-Step Protocol
-
Reaction Setup: To a heavy-walled flask, add this compound (1.70 g, 10.0 mmol) and 5% Rhodium on alumina (0.10 g).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 5 minutes.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Catalyst Removal: Carefully vent the hydrogen atmosphere in a fume hood and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by GC and NMR to determine the yield and diastereomeric ratio. Purify by column chromatography if necessary.
Expected Outcome
The catalytic hydrogenation of 2-substituted cyclohexanones with a rhodium catalyst is expected to favor the formation of the cis-alcohol.[7] This is attributed to the substrate adsorbing onto the catalyst surface from the less sterically hindered face, followed by the delivery of hydrogen from the catalyst surface.
Reaction Mechanism Diagram
Caption: Simplified mechanism of catalytic hydrogenation on a rhodium catalyst surface.
Summary of Methods and Data
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: Catalytic Hydrogenation |
| Primary Reagent | Sodium Borohydride (NaBH₄) | H₂ gas, 5% Rh/Al₂O₃ |
| Solvent | Methanol | Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | ~2 hours | 12-24 hours |
| Workup Complexity | Moderate (Quench, Extraction) | Simple (Filtration) |
| Predominant Isomer | trans | cis |
| Key Advantage | Speed, Simplicity, Chemoselectivity | Higher Diastereoselectivity |
Troubleshooting
-
Incomplete Reaction (Both Protocols): If the starting material persists, ensure the reagents are of good quality. For Protocol 1, additional NaBH₄ can be added. For Protocol 2, ensure the catalyst is active and the system is free of leaks.
-
Low Yield: Low yields can result from product loss during extraction or purification. Ensure efficient extraction and careful handling during workup.
-
Poor Diastereoselectivity (Protocol 1): Lowering the reaction temperature further may slightly improve selectivity. For significantly enhanced selectivity to one isomer, a different reducing agent (e.g., L-Selectride for the cis-isomer) may be required.
-
Ester Reduction (Protocol 1): While unlikely with NaBH₄ under these conditions, if ester reduction is observed, ensure the temperature is kept low and avoid prolonged reaction times.[14]
Conclusion
The reduction of this compound can be effectively achieved using either sodium borohydride or catalytic hydrogenation. The choice of method allows the researcher to selectively target either the trans or cis diastereomer of the corresponding alcohol. Sodium borohydride offers a rapid and operationally simple route that favors the trans product, while catalytic hydrogenation with a rhodium catalyst provides access to the cis isomer with high selectivity. The protocols and insights provided herein serve as a comprehensive guide for scientists to perform this important transformation with control and confidence.
References
-
Chemistry Online. (2023). Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). Retrieved from [Link]
-
Takeshita, M., & Tashiro, M. (1992). Reduction of Alkyl (2-Oxocyclohexyl)acetates by Baker's Yeast. Journal of the Chemical Society, Perkin Transactions 1, (23), 3125-3129. Retrieved from [Link]
-
Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab. Retrieved from [Link]
-
Anor, M. N. (2021, May 9). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). YouTube. Retrieved from [Link]
-
StackExchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (2023). Luche reduction. Retrieved from [Link]
-
Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Retrieved from [Link]
-
Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]
-
Mitsui, S., et al. (1973). Stereochemistry and mechanism of catalytic hydrogenation of substituted cyclohexanones. Tetrahedron, 29(11), 1531-1539. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Retrieved from [Link]
-
YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. Retrieved from [Link]
-
PubMed. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]
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Application Note & Protocol: The Utility of Methyl 2-(2-oxocyclohexyl)acetate as a Pro-Nucleophile in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-oxocyclohexyl)acetate is a versatile β-keto ester that serves as a potent pro-nucleophile in Michael addition reactions. Its structure is particularly valuable for the construction of complex molecular architectures, most notably in the formation of fused ring systems via tandem Michael-aldol condensation sequences, known as the Robinson annulation. This guide provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols for both standard and asymmetric Michael additions, and practical insights into reaction optimization and troubleshooting.
Scientific Principles & Mechanistic Overview
The reactivity of this compound in Michael additions stems from its identity as a 1,3-dicarbonyl compound. The methylene protons situated between the ketone and ester carbonyl groups exhibit enhanced acidity (pKa ≈ 11 in DMSO). This acidity allows for facile deprotonation by a suitable base to generate a resonance-stabilized enolate, which is the key nucleophilic species in the reaction.[1][2]
The Michael reaction is fundamentally a conjugate or 1,4-addition of this nucleophilic enolate to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor.[3][4] The reaction proceeds through three canonical steps:
-
Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the β-keto ester but generally not so strong as to promote unwanted side reactions like self-condensation. Common bases include sodium ethoxide, potassium tert-butoxide, or milder organic bases for asymmetric variants.
-
Conjugate Addition: The enolate attacks the electrophilic β-carbon of the Michael acceptor (e.g., an enone or enal). This step is the core carbon-carbon bond-forming event and is typically the thermodynamic driving force for the reaction.[4][5]
-
Protonation/Tautomerization: The resulting intermediate, another enolate, is protonated by the solvent or upon acidic workup to yield the final 1,5-dicarbonyl adduct.[6]
Caption: Figure 1: General Mechanism of the Michael Addition.
The formation of new stereocenters at the α-carbon of the original keto ester and the β-carbon of the acceptor makes stereocontrol a critical consideration. Asymmetric Michael additions, employing chiral catalysts, can create a chiral environment that directs the nucleophilic attack to a specific face of the Michael acceptor, enabling the synthesis of enantiomerically enriched products.[7][8]
Application Highlight: The Robinson Annulation
A paramount application of the Michael adducts derived from this compound is their use as precursors in the Robinson annulation. This powerful ring-forming reaction combines a Michael addition with a subsequent intramolecular aldol condensation to construct a new six-membered ring.[9][10] This sequence is a cornerstone in the synthesis of steroids, terpenes, and other polycyclic natural products.[11][12]
The process unfolds as follows:
-
Michael Addition: As described above, reaction with an α,β-unsaturated ketone (classically, methyl vinyl ketone) yields a 1,5-diketone intermediate.[11]
-
Intramolecular Aldol Condensation: In the same basic medium, another enolate is formed within the 1,5-diketone intermediate. This enolate then attacks one of the ketone carbonyls in an intramolecular fashion to form a six-membered ring containing a β-hydroxy ketone.[13]
-
Dehydration: The aldol addition product is readily dehydrated, often with gentle heating, to yield a thermodynamically stable α,β-unsaturated ketone within the newly formed ring.[13]
Caption: Figure 2: Workflow of the Robinson Annulation.
Experimental Protocols
Protocol 1: General Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol describes a standard procedure for the Michael addition, which serves as the first stage of a Robinson annulation.
A. Materials & Equipment
-
This compound (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq, freshly distilled)
-
Sodium ethoxide (NaOEt) (0.1-0.3 eq)
-
Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
B. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (approx. 5 mL per mmol of the limiting reagent).
-
Base Addition: Add sodium ethoxide (0.2 eq) to the solvent and stir until fully dissolved.
-
Causality Note: A sub-stoichiometric amount of base is used catalytically. Anhydrous conditions are critical as water will protonate and deactivate the enolate.[7]
-
-
Nucleophile Addition: Add this compound (1.0 eq) dropwise to the basic solution at room temperature. Allow the mixture to stir for 15-20 minutes to ensure complete enolate formation.
-
Acceptor Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl vinyl ketone (1.1 eq) dropwise via syringe.
-
Causality Note: MVK is added slowly and at a reduced temperature to control the exothermicity of the reaction and minimize potential polymerization side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The product, the 1,5-diketone, should have a different Rf value than the starting materials.
-
Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution until the mixture is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
C. Purification & Characterization
-
The crude product, a 1,5-dicarbonyl compound, can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 9:1 Hexanes:EtOAc).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Protocol 2: Conceptual Framework for Asymmetric Michael Addition
Achieving stereocontrol requires the introduction of a chiral catalyst. This protocol outlines the modifications needed to adapt the general procedure for an enantioselective synthesis.[14]
A. Key Modifications & Considerations
-
Catalyst: A chiral catalyst is introduced. Examples include chiral phase-transfer catalysts or organocatalysts like (S)-proline or its derivatives (typically 5-20 mol %).[8][15]
-
Solvent: The choice of solvent can significantly impact enantioselectivity. Aprotic solvents like THF, Toluene, or CH₂Cl₂ are often preferred.
-
Temperature: Asymmetric reactions are frequently run at lower temperatures (e.g., 0 °C to -78 °C) to enhance stereodifferentiation, as the energy difference between the diastereomeric transition states becomes more significant.
-
Base: A weaker, non-nucleophilic organic base (e.g., a tertiary amine) may be required in organocatalyzed reactions to avoid interfering with the catalyst.
B. Modified Procedure Outline
-
Catalyst Loading: In the reaction flask, dissolve the chiral catalyst (e.g., 10 mol %) in the chosen anhydrous solvent.
-
Reactant Addition: Add this compound, followed by the Michael acceptor.
-
Initiation: If required, add the base to initiate the reaction.
-
Reaction Conditions: Maintain the reaction at the optimized low temperature, monitoring carefully by TLC. Reaction times may be significantly longer (12-48 hours).
-
Work-up & Purification: Follow a similar work-up and purification procedure as in Protocol 1.
C. Stereoselectivity Analysis
-
The diastereomeric ratio (d.r.) can often be determined from the ¹H NMR spectrum of the crude product.[7]
-
The enantiomeric excess (e.e.) must be determined using a chiral analytical technique, most commonly Chiral HPLC or GC analysis.[7][8]
Data Summary & Troubleshooting
Table 1: Representative Michael Addition Conditions
| Michael Acceptor | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Methyl Vinyl Ketone | NaOEt | EtOH | 0 to RT | 2-4 | 75-90 |
| Acrylonitrile | t-BuOK | THF | 0 to RT | 3-6 | 70-85 |
| Ethyl Acrylate | NaH | DMF | RT | 5-8 | 65-80 |
| Nitrostyrene | DBU | CH₂Cl₂ | 0 | 12-24 | 80-95 |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficiently strong base; Wet reagents/solvent; Low reaction temperature. | Use a stronger base (e.g., NaH); Ensure all reagents and glassware are scrupulously dry; Allow reaction to warm to RT or heat gently. |
| Multiple Products / Low Yield | Polymerization of Michael acceptor; Self-condensation of starting material; Retro-Michael reaction. | Add acceptor slowly at low temperature; Use a less concentrated solution; Use a milder base or catalytic amount; Quench reaction as soon as complete by TLC. |
| Poor Stereoselectivity | Non-optimal catalyst or conditions; Reaction run at too high a temperature. | Screen different chiral catalysts and solvents; Lower the reaction temperature significantly; Ensure anhydrous conditions to prevent catalyst deactivation.[7] |
Conclusion
This compound is a highly effective and synthetically valuable Michael donor. Its ability to form stabilized enolates allows for efficient carbon-carbon bond formation with a wide range of Michael acceptors. The resulting adducts are key intermediates in organic synthesis, providing a reliable entry point for complex molecules, particularly through the robust and widely applied Robinson annulation sequence. Understanding the mechanistic principles and optimizing reaction conditions are key to successfully leveraging this versatile building block in research and development.
References
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Chemistry LibreTexts (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]
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NC State University Libraries (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Available at: [Link]
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Gnacinski, M. Z., et al. (2018). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC - NIH. Available at: [Link]
-
ResearchGate (2016). Reactions with 2-oxocyclohexancarboxylates. Available at: [Link]
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Wikipedia (2024). Robinson annulation. Available at: [Link]
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Wikipedia (2024). Michael addition reaction. Available at: [Link]
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Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
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Michael Addition (reaction with mechanism). (2022). YouTube. Available at: [Link]
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Chemistry Stack Exchange (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Available at: [Link]
-
Organic Chemistry Portal (2023). Michael Addition. Available at: [Link]
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ChemSrc (2024). methyl (2-oxocyclohexyl)acetate. Available at: [Link]
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BYJU'S (2024). Robinson Annulation Mechanism. Available at: [Link]
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Mol-Instincts (2021). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Available at: [Link]
-
Chemistry Notes (2022). Robinson annulation reaction: Easy mechanism. Available at: [Link]
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ResearchGate (2019). The suggested mechanism for the Robinson annulation reaction. Available at: [Link]
-
Master Organic Chemistry (2018). The Robinson Annulation. Available at: [Link]
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Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3. Available at: [Link]
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Chemistry Steps (2024). Michael Addition Reaction Mechanism. Available at: [Link]
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Gising, J., et al. (2011). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. NIH. Available at: [Link]
-
PubChem (2024). Methyl 2-(2-hydroxycyclohexyl)acetate. Available at: [Link]
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PubChem (2024). Methyl 2-cyclohexyl-2-oxoacetate. Available at: [Link]
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Bode, J. W., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC - PubMed Central. Available at: [Link]
-
ChemRxiv (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Available at: [Link]
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The Versatility of Methyl 2-(2-oxocyclohexyl)acetate in the Synthesis of Bio-active Heterocyclic Scaffolds
Introduction: A Keystone Building Block for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(2-oxocyclohexyl)acetate, a bifunctional molecule possessing both a β-keto ester and a cyclic ketone moiety, stands out as a remarkably versatile and powerful building block. Its inherent reactivity, stemming from the presence of multiple electrophilic and nucleophilic centers, allows for its participation in a wide array of classical and contemporary cyclization reactions. This adaptability makes it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which form the core of medicinally important molecules and functional materials.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for the synthesis of several key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the experimental design and offering insights into potential optimization strategies.
I. Synthesis of Tetrahydrocarbazole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] When this compound is employed, this reaction provides a direct route to functionalized tetrahydrocarbazoles, a scaffold present in numerous biologically active natural products and pharmaceuticals.[2][3]
Mechanistic Insight
The reaction proceeds through a series of well-defined steps. Initially, the arylhydrazine condenses with the ketone of the cyclohexanone ring to form a phenylhydrazone. This intermediate then tautomerizes to its enamine form. The crucial step is a[3][3]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new C-C bond and disrupts the aromaticity of the phenyl ring. Subsequent cyclization and elimination of ammonia with concomitant aromatization furnishes the tetrahydrocarbazole product. The ester group at the 2-position of the cyclohexyl moiety remains intact throughout this process, offering a handle for further synthetic manipulations.
Figure 1: The reaction pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-4a-yl)acetate
This protocol is adapted from established procedures for the synthesis of tetrahydrocarbazoles.[4]
Materials:
-
This compound (1 eq)
-
p-Tolylhydrazine hydrochloride (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq) and p-tolylhydrazine hydrochloride (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
After the formation of the hydrazone is complete, continue to reflux the reaction mixture for an additional 4-6 hours to effect the cyclization.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure Methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-4a-yl)acetate.
-
Data Summary
| Arylhydrazine | Product | Typical Yield (%) |
| Phenylhydrazine | Methyl 2-(1,2,3,4-tetrahydrocarbazol-4a-yl)acetate | 75-85% |
| p-Tolylhydrazine | Methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-4a-yl)acetate | 80-90% |
| p-Methoxyphenylhydrazine | Methyl 2-(6-methoxy-1,2,3,4-tetrahydrocarbazol-4a-yl)acetate | 70-80% |
| p-Chlorophenylhydrazine | Methyl 2-(6-chloro-1,2,3,4-tetrahydrocarbazol-4a-yl)acetate | 72-82% |
II. Synthesis of Tetrahydroacridine Derivatives via Friedländer Annulation
The Friedländer synthesis provides a powerful and convergent approach to quinoline and its derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] By reacting this compound with a 2-aminoaryl ketone, functionalized tetrahydroacridines can be readily prepared. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[7]
Mechanistic Rationale
The reaction is typically catalyzed by either acid or base. The initial step involves an aldol-type condensation between the enolizable α-methylene group of the cyclohexanone ring and the carbonyl group of the 2-aminoaryl ketone. This is followed by a dehydration step to yield a chalcone-like intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the enone system, followed by another dehydration step to afford the aromatic tetrahydroacridine core. The ester functionality remains available for further derivatization.
Figure 2: The reaction pathway of the Friedländer synthesis.
Experimental Protocol: Synthesis of Methyl 2-(1,2,3,4-tetrahydroacridin-9-yl)acetate
This protocol is based on established methods for the Friedländer synthesis.[8][9]
Materials:
-
This compound (1 eq)
-
2-Aminobenzophenone (1 eq)
-
Potassium Hydroxide (catalytic amount)
-
Ethanol
-
Water
-
Hydrochloric Acid (dilute)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 eq) and 2-aminobenzophenone (1 eq) in ethanol.
-
Add a catalytic amount of powdered potassium hydroxide to the solution.
-
-
Condensation and Cyclization:
-
Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
-
Data Summary
| 2-Aminoaryl Ketone | Product | Typical Yield (%) |
| 2-Aminobenzophenone | Methyl 2-(4-phenyl-1,2,3,4-tetrahydroacridin-9-yl)acetate | 65-75% |
| 2-Amino-5-chloroacetophenone | Methyl 2-(6-chloro-4-methyl-1,2,3,4-tetrahydroacridin-9-yl)acetate | 70-80% |
| 2-Amino-4-methoxybenzophenone | Methyl 2-(7-methoxy-4-phenyl-1,2,3,4-tetrahydroacridin-9-yl)acetate | 60-70% |
III. Synthesis of Tetrahydrobenzothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to highly substituted 2-aminothiophenes.[10][11] By employing this compound as the ketone component, along with an activated nitrile and elemental sulfur, valuable tetrahydrobenzothiophene derivatives can be synthesized. These compounds are important building blocks in medicinal chemistry.
Mechanistic Overview
The reaction is initiated by a Knoevenagel condensation between the cyclohexanone carbonyl of this compound and the active methylene group of the nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. The resulting α,β-unsaturated dinitrile or cyanoacrylate then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminotetrahydrobenzothiophene ring.
Figure 3: The reaction pathway of the Gewald reaction.
Experimental Protocol: Synthesis of Methyl 2-(2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetate
This protocol follows the general principles of the Gewald reaction.[12]
Materials:
-
This compound (1 eq)
-
Malononitrile (1 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Reaction Mixture Preparation:
-
In a three-necked flask equipped with a reflux condenser and a stirrer, suspend this compound (1 eq), malononitrile (1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
-
Reaction Execution:
-
Heat the mixture gently to 50-60 °C with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring for 2-3 hours, maintaining the temperature. Monitor the reaction by TLC.
-
-
Product Isolation:
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst.
-
-
Purification:
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-aminotetrahydrobenzothiophene derivative.
-
Data Summary
| Activated Nitrile | Product | Typical Yield (%) |
| Malononitrile | Methyl 2-(2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetate | 85-95% |
| Ethyl Cyanoacetate | Methyl 2-(2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetate | 80-90% |
| Cyanoacetamide | Methyl 2-(2-amino-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetate | 75-85% |
IV. Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea.[13] While the classical Biginelli reaction utilizes an acyclic β-keto ester, the use of a cyclic β-keto ester like this compound can lead to the formation of interesting fused pyrimidine systems.
Mechanistic Considerations
Under acidic catalysis, the reaction is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol of the β-keto ester to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration affords the dihydropyrimidinone product.[14]
Figure 4: The reaction pathway of the Biginelli reaction.
Experimental Protocol: Synthesis of a Fused Dihydropyrimidinone
This is an adapted protocol based on general Biginelli reaction conditions.[15][16]
Materials:
-
This compound (1 eq)
-
Benzaldehyde (1 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1 eq), benzaldehyde (1 eq), and urea (1.5 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
-
Reaction:
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction's progress by TLC.
-
-
Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The product will precipitate. Collect the solid by filtration and wash it thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure fused dihydropyrimidinone.
-
Data Summary
| Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | Fused dihydropyrimidinone with phenyl substituent | 60-70% |
| 4-Chlorobenzaldehyde | Fused dihydropyrimidinone with 4-chlorophenyl substituent | 65-75% |
| 4-Methoxybenzaldehyde | Fused dihydropyrimidinone with 4-methoxyphenyl substituent | 55-65% |
V. Synthesis of Coumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[3] While typically used for the synthesis of simple coumarins, the reaction can be adapted for more complex β-keto esters, although the reactivity of the ester carbonyl in this compound might pose challenges. A more plausible pathway involves an initial reaction at the more reactive ketone, followed by intramolecular cyclization involving the ester.
Plausible Reaction Pathway
A potential, albeit less common, pathway could involve an acid-catalyzed reaction between a phenol and the cyclohexanone carbonyl of this compound. This could be followed by an intramolecular cyclization involving the ester group to form a fused coumarin-like structure. However, the standard Pechmann condensation relies on the reactivity of the ester with the phenol.
Given the higher reactivity of the ketone in this compound, a direct Pechmann condensation is less likely. Alternative strategies would be required to form coumarin derivatives from this starting material, potentially involving a multi-step synthesis.
Due to the low probability of a direct and efficient Pechmann condensation with this compound under standard conditions, a detailed protocol is not provided here. Researchers interested in this transformation should consider alternative synthetic routes.
Conclusion
This compound has demonstrated its immense value as a versatile and readily accessible starting material for the synthesis of a wide array of heterocyclic compounds. This guide has provided detailed insights and practical protocols for the construction of tetrahydrocarbazoles, tetrahydroacridines, tetrahydrobenzothiophenes, and fused dihydropyrimidinones. The inherent reactivity of this β-keto ester, coupled with well-established named reactions, opens up a vast chemical space for the discovery and development of novel bioactive molecules and functional materials. The provided protocols serve as a robust starting point for further exploration and optimization in the pursuit of innovative heterocyclic chemistry.
References
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Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (n.d.). PMC. Retrieved from [Link]
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171.
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(3), 2127-2135.
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- Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.). Oklahoma Academy of Science.
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Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Friedländer Quinoline Synthesis. (n.d.). Scite.ai. Retrieved from [Link]
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Eurasian Journal of Science & Engineering ISSN 24. (2018).
-
Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. (n.d.). PMC. Retrieved from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.).
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- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. (2023). Chemistry, 5(2), 1168-1184.
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- Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.).
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). Chemistry, 5(2), 1168-1184.
- Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. (2024). Recent Developments in Chemistry and Biochemistry Research, 2.
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- 16. elixirpublishers.com [elixirpublishers.com]
Application Note & Protocols: Catalytic Asymmetric Synthesis of Chiral 2-Substituted Cyclohexanones via Organocatalytic Michael Addition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral 2-substituted cyclohexanone scaffolds are pivotal building blocks in the synthesis of pharmaceuticals and complex natural products. Their stereochemistry profoundly influences biological activity, making enantioselective synthesis a critical objective. This guide provides an in-depth exploration of organocatalytic strategies for the asymmetric synthesis of molecules structurally related to Methyl 2-(2-oxocyclohexyl)acetate. We delve into the mechanistic principles of enamine catalysis, compare key catalyst systems, and present detailed, field-proven protocols for the asymmetric Michael addition of malonates to cyclohexenone—the cornerstone reaction for establishing the chiral quaternary center. This document is designed to bridge theory with practice, offering researchers the foundational knowledge and actionable procedures required to successfully implement these powerful synthetic transformations.
Theoretical Background & Mechanistic Insights
The Strategic Importance of Chiral Cyclohexanone Scaffolds
The cyclohexanone ring is a ubiquitous motif in organic chemistry. When functionalized at the C2 position with a defined stereocenter, it becomes a high-value chiral building block.[1][2] These structures serve as versatile intermediates, enabling the construction of complex molecular architectures found in numerous bioactive compounds. The ability to control the absolute stereochemistry at this position is therefore a paramount challenge in modern organic synthesis.[3]
The Power of Asymmetric Organocatalysis
In recent decades, organocatalysis has emerged as the third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis.[4] It utilizes small, chiral organic molecules to catalyze stereoselective transformations. For the functionalization of ketones and aldehydes, the most prominent mechanisms are enamine and iminium ion catalysis.
-
Enamine Catalysis: Chiral secondary amine catalysts (e.g., proline and its derivatives) react with a carbonyl compound (like cyclohexanone) to form a nucleophilic enamine intermediate.[5][6] This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile in a highly stereocontrolled manner, dictated by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched product.[5]
-
Bifunctional Catalysis: More advanced catalysts, such as those derived from cinchona alkaloids or diamines, often incorporate a second functional group (e.g., a thiourea or hydroxyl group).[6][7] This group can act as a hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene or enone) and bringing it into close, ordered proximity with the enamine nucleophile within the transition state. This dual activation model leads to significantly enhanced reactivity and stereoselectivity.[6]
The Enamine Catalytic Cycle for Michael Addition
The asymmetric Michael addition of a nucleophile to an α,β-unsaturated system is a cornerstone of C-C bond formation.[8] The following diagram illustrates the generally accepted enamine catalytic cycle for the reaction of cyclohexanone with an electrophile, which is central to the synthesis of the target scaffold.
Caption: Generalized enamine catalytic cycle for α-functionalization of cyclohexanone.
Catalytic Systems & Performance
The synthesis of a chiral precursor to this compound is most effectively achieved via the asymmetric Michael addition of a malonate diester to cyclohex-2-en-1-one. This reaction constructs the key C-C bond and sets the stereocenter. The resulting geminal diester can then be selectively hydrolyzed and decarboxylated to yield the target acetate sidechain.
Key Catalyst Classes
-
Proline and Derivatives: L-proline is the archetypal organocatalyst. While effective, higher selectivities are often achieved with its derivatives, such as diarylprolinol silyl ethers, which provide greater steric shielding to control the facial selectivity of the electrophile's approach.[8][9]
-
Primary Amine-Thioureas: Catalysts derived from chiral diamines (e.g., 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine) and cinchona alkaloids are highly efficient.[6][7] The primary amine forms the enamine, while the thiourea moiety activates the Michael acceptor through double hydrogen bonding, leading to high organization in the transition state.[6]
Performance Data for Malonate Addition to Cyclic Enones
The choice of catalyst, solvent, and additives is critical for achieving high yield and enantioselectivity. The table below summarizes representative results for the asymmetric Michael addition of malonates to cyclic enones, a reaction class directly relevant to the synthesis of our target molecule.
| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Enone Substrate | Solvent | Yield (%) | ee (%) | Reference |
| Primary Amine-Thiourea | Cinchona Alkaloid Derivative | 5 | Cyclohexenone | Toluene | 95 | 92 | [7] |
| Chiral Diamine | (R,R)-1,2-Diphenylethanediamine | 10 | 2-Cyclopentenone | Methanol | 99 | 95 | [10][11] |
| Proline Derivative | (S)-Proline | 35 | 2-Methyl-1,3-cyclohexanedione* | DMSO | 49 | 76 | [5] |
| Organophosphane | L-Proline-Based Phosphane | 10 | Chalcone** | CH₂Cl₂ | 91 | 99 | [12] |
Note: This substrate is a diketone, but the reaction demonstrates the principle of proline catalysis in a related system. *Note: Chalcone is an acyclic enone, included to show the high efficacy of specialized catalysts.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key stereocenter-forming reaction. Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for lab use only.[13]
General Experimental Workflow
The diagram below outlines the standard workflow for setting up, running, and analyzing the catalytic asymmetric reactions described.
Caption: Standard workflow for asymmetric organocatalytic reactions.
Protocol 1: Chiral Diamine-Catalyzed Michael Addition
This protocol is adapted from highly successful procedures for the addition of malonates to cyclic enones, utilizing a commercially available chiral diamine catalyst.[10][11]
Objective: To synthesize diethyl 2-(3-oxocyclopentyl)malonate with high enantioselectivity. This product is a close analog to the cyclohexyl target and the protocol is directly adaptable.
Materials and Reagents:
-
(R,R)-1,2-Diphenylethanediamine (Catalyst)
-
Benzoic Acid (Co-catalyst)
-
2-Cyclopenten-1-one (Substrate)
-
Diethyl malonate (Nucleophile)
-
Methanol (Solvent, HPLC grade)
-
Saturated aq. NH₄Cl solution
-
Ethyl acetate (for extraction)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
-
Magnetic stir plate
-
Rotary evaporator
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
Catalyst Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-1,2-diphenylethanediamine (42.5 mg, 0.2 mmol, 10 mol%) and benzoic acid (24.4 mg, 0.2 mmol, 10 mol%).
-
Causality: The acid co-catalyst facilitates the formation of the iminium intermediate from the enone, accelerating the reaction.[11]
-
-
Reaction Setup: Add methanol (4.0 mL) to the flask and stir until the catalyst and co-catalyst are fully dissolved.
-
Substrate Addition: Add diethyl malonate (480 mg, 3.0 mmol, 1.5 equiv) to the solution, followed by 2-cyclopenten-1-one (164 mg, 2.0 mmol, 1.0 equiv).
-
Reaction Execution: Seal the flask and stir the mixture at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enone is consumed (typically 24-48 hours).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | Inactive catalyst; wet solvent/reagents; insufficient activation. | Use freshly purchased or purified catalyst; ensure all solvents are anhydrous; screen different acid co-catalysts. |
| Low Enantioselectivity (ee) | Non-optimal solvent; incorrect temperature; catalyst degradation. | Screen a range of solvents (protic solvents like MeOH can be crucial).[11] Run the reaction at a lower temperature. Ensure the catalyst is pure. |
| Formation of Side Products | Self-condensation of the enone; polymerization. | Add the enone slowly to the reaction mixture; ensure the temperature does not rise uncontrollably. |
| Difficult Purification | Co-elution of product and starting material. | Optimize the eluent system for column chromatography; ensure the reaction goes to full conversion to simplify purification. |
Causality-Driven Insights:
-
Solvent Choice: The polarity and protic nature of the solvent can be critical. Protic solvents like methanol can participate in a proton relay network, activating the nucleophile through hydrogen bonding and enhancing both rate and stereoselectivity.[11]
-
Water Content: While some reactions benefit from trace amounts of water to facilitate catalyst turnover, excess water can lead to competitive hydrolysis of the enamine/iminium intermediates, shutting down the catalytic cycle. Using anhydrous solvents is the standard starting point.
-
Catalyst Loading: While lower catalyst loading is economically and environmentally desirable, initial optimizations should be performed at a higher loading (e.g., 10-20 mol%) to ensure reactivity. Once conditions are established, the loading can be gradually reduced.[7]
Conclusion
The asymmetric synthesis of chiral 2-substituted cyclohexanones, such as the precursors to this compound, is readily achievable through organocatalytic Michael additions. By leveraging well-understood enamine and bifunctional catalytic mechanisms, researchers can access these valuable building blocks in high yield and with excellent enantiocontrol. The protocols and principles outlined in this guide serve as a robust starting point for the development and optimization of these critical synthetic transformations, empowering the rapid advancement of drug discovery and natural product synthesis programs.
References
-
AIP Publishing. (n.d.). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. Retrieved from [Link]
-
Chang, Y.-P., Gurubrahamam, R., & Chen, K. (2015). Enantioselective Synthesis of Functionalized Polycarbocycles via a Three-Component Organocascade Quadruple Reaction. Organic Letters, 17(12), 2980–2983. [Link]
-
Semantic Scholar. (2013). Asymmetric Michael Addition of Cyclohexanone or Cyclopentanone to Chalcones Catalyzed by an L-Proline-Based Organic Phosphane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
-
PubMed. (2009). Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Retrieved from [Link]
-
Brandeis University. (n.d.). Asymmetric approach toward chiral cyclohex-2-enones from anisoles via an enantioselective isomerization by a new chiral diamine catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Retrieved from [Link]
-
ACS Publications. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric organocatalytic Michael addition of cyclohexanone to.... Retrieved from [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Catalytic Asymmetric Chlorination of Isoxazolinones. Retrieved from [Link]
-
Thieme. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. Retrieved from [Link]
-
ACS Publications. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
Wiley. (n.d.). Chiral Building Blocks in Asymmetric Synthesis. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Chiral Building Blocks in Asymmetric Synthesis. Retrieved from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 13. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2-oxocyclohexyl)acetate
Welcome to the technical support resource for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Authored from the perspective of a Senior Application Scientist, this document provides not only troubleshooting solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the α-alkylation of cyclohexanone. This involves the formation of a cyclohexanone enolate, which then acts as a nucleophile to attack an electrophilic acetate synthon, typically methyl bromoacetate or methyl iodoacetate, via an SN2 reaction.
The overall transformation is as follows: Cyclohexanone + Base + Methyl Bromoacetate → this compound
Q2: What is a cyclohexanone enolate, and why is its formation critical?
An enolate is the conjugate base of a carbonyl compound, formed by deprotonating the α-carbon (the carbon adjacent to the carbonyl). The resulting anion is a powerful nucleophile due to resonance stabilization, which delocalizes the negative charge between the α-carbon and the oxygen atom.[1] This dual reactivity (nucleophilic at both carbon and oxygen) is fundamental to understanding the reaction's potential outcomes.
The efficiency and regioselectivity of enolate formation are paramount for a successful synthesis. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the clean and quantitative conversion of cyclohexanone to its enolate.[2]
Caption: Formation and resonance of the cyclohexanone enolate.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the alkylation of cyclohexanone. Each issue is analyzed based on its chemical origin, followed by actionable troubleshooting steps.
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/GC-MS analysis shows mostly unreacted cyclohexanone. What went wrong?
This is a common issue often traced back to the critical deprotonation step.
Possible Causes & Solutions:
-
Insufficiently Strong Base: Weak bases like alkoxides (e.g., NaOEt, KOtBu) establish an equilibrium that may not favor the enolate, leading to low conversion and promoting self-condensation side reactions.[3]
-
Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA has a pKa of ~36, ensuring it irreversibly and completely deprotonates cyclohexanone (α-proton pKa ~17) to form the lithium enolate.[4]
-
-
Improper Base Handling or Preparation: LDA is extremely sensitive to moisture and air.
-
Solution: Prepare LDA in situ at low temperatures (e.g., -78 °C) from diisopropylamine and n-butyllithium under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven- or flame-dried and solvents are anhydrous.
-
-
Incorrect Reaction Temperature: Enolate formation with LDA is typically performed at -78 °C to ensure kinetic control and minimize side reactions.[2]
-
Solution: Maintain a strict temperature protocol. Use a dry ice/acetone bath for -78 °C and an ice/water bath for 0 °C.
-
Problem 2: Significant Formation of Side Products
Q: My crude product is a complex mixture. What are the likely impurities and how can I prevent them?
Several competing reaction pathways can lead to a variety of byproducts. Understanding these pathways is key to suppressing them.
Sources
optimizing reaction conditions for Methyl 2-(2-oxocyclohexyl)acetate synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this valuable synthetic transformation. The following question-and-answer guide provides in-depth, field-proven insights into the reaction's nuances, moving beyond simple protocols to explain the underlying chemical principles.
Core Principles: The Chemistry of Enolate Alkylation
The synthesis of this compound is fundamentally an α-alkylation of a ketone.[1] This reaction hinges on the generation of a nucleophilic enolate from cyclohexanone, which then attacks an electrophilic source of the "CH₂CO₂Me" group, typically methyl bromoacetate or methyl chloroacetate, in a classic Sₙ2 reaction.[2][3] While straightforward in concept, success lies in controlling the delicate balance between the desired reaction and several competing pathways.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common issue and typically points to one of three areas: incomplete enolate formation, inefficient alkylation, or dominant side reactions.[1]
-
Incomplete Enolate Formation: The reaction's success begins with the quantitative conversion of cyclohexanone to its enolate. If a significant amount of starting ketone remains, it can lead to self-condensation side reactions (Aldol).[4][5] Using a sufficiently strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is the base of choice as it is strong enough to deprotonate the ketone completely and irreversibly, especially at low temperatures.[3][6] Weaker bases like sodium ethoxide can leave unreacted ketone in the flask.
-
Inefficient Alkylation: The Sₙ2 reaction between the enolate and the alkylating agent can be sluggish if conditions are not optimal. Ensure your methyl haloacetate is pure and reactive (iodide > bromide > chloride). The reaction temperature may also need optimization; while enolate formation is best at -78 °C, the alkylation step may require warming to 0 °C or even room temperature to proceed at a reasonable rate.[4][7]
-
Competing Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. These are addressed in the following questions.
Q2: I'm observing a significant byproduct with the same mass as my product. What is it and how can I prevent it?
This is a classic sign of O-alkylation competing with the desired C-alkylation . Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[8]
-
The Cause: O-alkylation forms the isomeric product, methyl (cyclohex-1-en-1-yloxy)acetate. The outcome of C- vs. O-alkylation is influenced by several factors:
-
Counter-ion: Lithium enolates (from LDA) have a more covalent O-Li bond, which sterically shields the oxygen and favors C-alkylation.[4] Sodium or potassium enolates are more ionic, leaving the oxygen more exposed and reactive.
-
Solvent: Weakly coordinating solvents like tetrahydrofuran (THF) are ideal because they do not strongly solvate the cation, keeping it associated with the enolate oxygen and favoring C-alkylation.[9] Highly polar, coordinating solvents (e.g., DMSO, HMPA) separate the ion pair, exposing the oxygen and promoting O-alkylation.[9]
-
Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, preferentially react at the "softer" carbon center of the enolate.[4][10]
-
-
The Solution: To favor C-alkylation, use LDA as the base in THF and choose methyl bromoacetate or methyl iodoacetate as your alkylating agent.
Q3: My crude product analysis shows high molecular weight impurities. What is causing this?
The presence of high molecular weight species typically points to two potential side reactions: polyalkylation and aldol condensation .
-
Polyalkylation: The desired product, this compound, still has an acidic proton on the α-carbon. If any base remains after the initial enolate formation, or if the product enolate can form under the reaction conditions, it can be alkylated a second time.
-
Prevention: The key is to ensure complete, quantitative deprotonation of the starting cyclohexanone before adding the alkylating agent.[10] Use a slight excess (1.05 equivalents) of a strong base like LDA. Furthermore, use only a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent and add it slowly to the pre-formed enolate at low temperature.[8][10]
-
-
Aldol Condensation: If the initial deprotonation is incomplete, the generated enolate can act as a nucleophile and attack the carbonyl group of another unreacted cyclohexanone molecule.[4] This leads to a dimer that can further react.
-
Prevention: This is best avoided by using a strong, irreversible base like LDA and ensuring the cyclohexanone is added slowly to the base at -78 °C to form the enolate quantitatively before any other reaction can occur.[4]
-
Q4: Is there an alternative to using strong, cryogenic bases like LDA?
Yes, the Stork Enamine Alkylation offers a milder alternative that avoids the need for strong bases and cryogenic conditions.[11][12]
-
The Process:
-
Enamine Formation: Cyclohexanone is first reacted with a secondary amine (like pyrrolidine or morpholine) to form a nucleophilic enamine.[11][13]
-
Alkylation: This enamine is then sufficiently nucleophilic to attack methyl bromoacetate directly.[14]
-
Hydrolysis: The resulting iminium salt is hydrolyzed with dilute aqueous acid to regenerate the ketone, yielding the final alkylated product.[13][14]
-
-
Advantages: This method minimizes polyalkylation and avoids the handling of pyrophoric bases like n-BuLi (used to make LDA).[12] However, yields can sometimes be moderate, and the reaction times may be longer.[11]
Visualizing the Reaction and Its Challenges
To better understand the process, the following diagrams illustrate the desired reaction pathway, the common side reactions, and a logical troubleshooting workflow.
Caption: Desired C-Alkylation Reaction Pathway.
Caption: Competing Reaction Pathways for the Cyclohexanone Enolate.
Caption: Troubleshooting Decision Tree for Low Yields.
Optimized Experimental Protocols
Protocol A: Optimized Synthesis via Lithium Enolate
This protocol details the formation of the kinetic lithium enolate followed by alkylation.[4][7]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
|---|---|---|---|---|
| Diisopropylamine | 101.19 | 5.25 | 1.05 | 0.73 mL |
| Anhydrous THF | - | - | - | 20 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 5.25 | 1.05 | 2.1 mL |
| Cyclohexanone | 98.14 | 5.00 | 1.00 | 0.49 g (0.52 mL) |
| Methyl Bromoacetate | 152.97 | 5.50 | 1.10 | 0.84 g (0.52 mL) |
| Saturated aq. NH₄Cl | - | - | - | 15 mL |
Procedure:
-
LDA Preparation: To a flame-dried, nitrogen-purged flask, add anhydrous THF (10 mL) and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. To this solution, add a solution of cyclohexanone in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete, quantitative enolate formation.
-
Alkylation: Add methyl bromoacetate dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to yield the crude product.
Protocol B: Purification by Flash Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.
-
Elute the column with a gradient of Hexanes:Ethyl Acetate (from 95:5 to 80:20) while collecting fractions.
-
Monitor fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing the pure product and remove the solvent under reduced pressure.
Product Characterization Data
The identity and purity of this compound (CAS 13672-64-5) should be confirmed by spectroscopic analysis.[15][16]
| Spectroscopy | Expected Data |
| Formula | C₉H₁₄O₃[15][16] |
| Molecular Weight | 170.21 g/mol [15][16] |
| ¹H NMR (CDCl₃) | δ ~3.70 (s, 3H, -OCH₃), 2.80-2.20 (m, 4H), 2.10-1.50 (m, 7H) |
| ¹³C NMR (CDCl₃) | δ ~211 (C=O, ketone), ~173 (C=O, ester), ~52 (-OCH₃), ~49, ~42, ~34, ~28, ~25 |
| IR (neat) | ν ~1735 cm⁻¹ (C=O, ester), ~1710 cm⁻¹ (C=O, ketone) |
References
- Davis, B. R.; Garrett, P. J. (1991). Comprehensive Organic Synthesis. 2, 806-829.
- Dieckmann, W. (1901). Justus Liebigs Annalen der Chemie. 317, 51 & 93.
-
Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
CHEM 330 Lecture Notes. (n.d.). Effect of solvent. Retrieved from [Link]
- Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2825–2831.
- Zaugg, H. E. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 72(7), 2834–2836.
-
Chemistry LibreTexts. (2025). Alkylation of Enolate Ions. Retrieved from [Link]
-
CHEM 330 Lecture Notes. (n.d.). Alkylation of cyclohexanone enolates. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
ResearchGate. (n.d.). Optimization of cyclohexane formation. Retrieved from [Link]
-
NIH. (n.d.). Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity. Retrieved from [Link]
-
Organic Chemistry (Carey & Giuliano). (n.d.). Alkylation of Enolate Anions. Retrieved from [Link]
-
PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]
-
Grokipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Alkylation of enolates. Retrieved from [Link]
-
LookChem. (n.d.). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1601-1607.
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
-
Pearson. (2024). How could each of the following compounds be prepared from cyclohexanone?. Retrieved from [Link]
-
YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. Retrieved from [Link]
- Meyers, A. I., Williams, D. R., & Druelinger, M. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032–3033.
-
YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). Purification process for methyl acetate.
-
MDPI. (2021). Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. Retrieved from [Link]
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Technical Support Center: Purification of Methyl 2-(2-oxocyclohexyl)acetate
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Welcome to the technical support center for the purification of Methyl 2-(2-oxocyclohexyl)acetate (CAS No. 13672-64-5)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this versatile β-keto ester intermediate in high purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your purification workflows.
Understanding the Molecule and Potential Impurities
This compound is a key intermediate in the synthesis of various compounds, including tryptamines[1][4]. Its structure, featuring both a ketone and an ester functional group, dictates its chemical properties and the selection of appropriate purification techniques.
The most common synthesis route is a variation of the Stork enamine alkylation, where an enamine of cyclohexanone reacts with methyl acrylate or a similar electrophile[5][6][7][8]. Understanding this synthesis is crucial as it informs the likely impurity profile of the crude product.
Common Impurities May Include:
-
Starting Materials: Unreacted cyclohexanone, the secondary amine (e.g., pyrrolidine, morpholine), and the alkylating agent.
-
Byproducts of Enamine Formation: Water and residual acid catalyst.
-
Side-Reaction Products: Poly-alkylated species or products from self-condensation of cyclohexanone.
-
Hydrolysis/Decarboxylation Products: The corresponding β-keto acid, which can decarboxylate to a simple ketone, especially under harsh acidic or basic conditions during workup or purification[9][10].
Purification Strategy Decision Workflow
Choosing the correct purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
FAQs and Troubleshooting Guides
Section 1: Vacuum Distillation
This compound is a high-boiling liquid, making vacuum distillation an excellent choice for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points by reducing the ambient pressure, which lowers the temperature required for boiling and prevents thermal decomposition[11][12][13].
Q1: My compound seems to be decomposing during distillation, even under vacuum. What's wrong?
A1: This is a common issue when distilling thermally sensitive compounds like β-keto esters.
-
Cause: The pressure may not be low enough, or the heating mantle temperature is too high. β-keto esters can undergo decarboxylation if heated too strongly[9].
-
Troubleshooting Steps:
-
Check Your Vacuum System: Ensure all joints are properly sealed with high-vacuum grease. Check your vacuum pump oil; it may need changing. A good vacuum (typically <1 mmHg) is essential.
-
Lower the Heat: The temperature of the heating bath should only be about 20-30°C higher than the boiling point of your compound at the achieved pressure[14]. Overheating the distillation pot is a common mistake.
-
Use a Short Path: For very sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Q2: I'm seeing a lot of "bumping" or uneven boiling in my distillation flask. How can I fix this?
A2: Bumping occurs when the liquid becomes superheated and boils violently. This can lead to impure distillate.
-
Cause: Lack of nucleation sites for smooth boiling.
-
Troubleshooting Steps:
-
Vigorous Stirring: The most effective method is to use a magnetic stir bar and stir plate. The vortex creates a large surface area for even boiling.
-
Boiling Chips/Stones: While common, they can be less effective under high vacuum and should not be added to hot liquid.
-
Ebulliator Tube: A fine capillary tube that bleeds a small stream of air or inert gas (like nitrogen) into the flask provides a steady stream of bubbles for smooth boiling.
-
Q3: The distillation is very slow, and the condensate ring isn't rising up the column. What should I do?
A3: This indicates insufficient energy input to overcome the heat loss of the apparatus.
-
Cause: The heating mantle is not set high enough, or there is excessive heat loss to the environment.
-
Troubleshooting Steps:
-
Insulate the Column: Wrap the distillation head and fractionating column (if used) with glass wool or aluminum foil[15][16]. This minimizes heat loss and helps maintain the vapor temperature required to reach the condenser.
-
Slightly Increase Heat: Gradually increase the heating mantle temperature until you observe a steady distillation rate of about 1-2 drops per second. Avoid rapid heating, which can compromise separation efficiency[15].
-
| Parameter | Recommended Setting/Value | Rationale |
| Vacuum Pressure | < 1 mmHg | Lowers boiling point to prevent decomposition[14]. |
| Heating Bath Temp. | Boiling Point + 20-30°C | Provides sufficient energy without overheating/decomposition[14]. |
| Distillation Rate | 1-2 drops / second | Balances speed with separation efficiency. |
| Stirring | Vigorous | Prevents bumping and ensures even heating. |
Section 2: Flash Column Chromatography
For smaller scales or for separating impurities with similar boiling points, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase[17].
Q1: What is a good starting solvent system for purifying this compound on a silica gel column?
A1: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the standard choice for β-keto esters[18][19].
-
Recommended Starting Point: Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes.
-
Optimization via TLC: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value of 0.2 - 0.4 [18]. This Rf provides the best balance between retention time and separation.
-
Pro-Tip: Dichloromethane can be used, but it often leads to slower column runs and is more prone to cracking the silica bed[20].
Q2: My compound is streaking on the TLC plate and eluting as a broad band from the column. Why is this happening?
A2: Streaking or tailing is often a sign of undesirable interactions with the stationary phase or issues with sample loading.
-
Cause 1: Acidity of Silica Gel: Silica gel is slightly acidic and can strongly interact with the enolizable β-keto ester, causing tailing. The acidic sites can also potentially catalyze decomposition or racemization if the compound is chiral[21].
-
Troubleshooting 1:
-
Cause 2: Sample Loading Issues: Loading the sample in too much solvent or a solvent that is too polar can ruin the separation before it even begins.
-
Troubleshooting 2:
-
Minimize Loading Volume: Dissolve your crude product in the absolute minimum amount of the eluent[22].
-
Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a stronger solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder onto the top of your column[20]. This is the most reliable method for achieving sharp bands.
-
Q3: The separation between my product and an impurity is very poor. How can I improve the resolution?
A3: Improving resolution requires optimizing several factors that control the separation efficiency[22].
-
Cause: The chosen solvent system may not have the right selectivity, or the column parameters are not optimal.
-
Troubleshooting Steps:
-
Solvent Selectivity: If ethyl acetate/hexanes isn't working, try a different solvent system with similar polarity but different selectivity. For example, replacing ethyl acetate with acetone can sometimes improve the separation of certain compounds[22].
-
Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a low polarity eluent and gradually increase the percentage of the polar solvent (gradient elution)[20]. This keeps early-eluting spots sharp and helps push off more strongly retained compounds later.
-
Column Dimensions: Use a longer, thinner column for difficult separations. A higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight) will improve separation.
-
Flow Rate: Don't run the column too fast. While flash chromatography is designed to be quick, an excessively high flow rate reduces the number of equilibration events between the mobile and stationary phases, leading to broader peaks and poorer resolution[22][23].
-
Caption: Standard workflow for flash column chromatography.
References
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Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). Retrieved January 9, 2026, from [Link]
-
Which purification technique is used for high boiling organic liquid comp.. - Filo. (2022, June 7). Retrieved January 9, 2026, from [Link]
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Six key factors that impact flash chromatography - Biotage. (2023, January 23). Retrieved January 9, 2026, from [Link]
-
Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use - Theseus. (n.d.). Retrieved January 9, 2026, from [Link]
-
Optimizing flash chromatography method - Biotage - YouTube. (2024, January 25). Retrieved January 9, 2026, from [Link]
-
How to improve efficiency on flash chromatography : r/chemistry - Reddit. (2017, July 4). Retrieved January 9, 2026, from [Link]
-
Which purification technique is used fo rhigh boiling organic liquid compound (decomposes near its boiling point)? - Allen. (n.d.). Retrieved January 9, 2026, from [Link]
-
Tips & Tricks: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 9, 2026, from [Link]
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Stork enamine alkylation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 9, 2026, from [Link]
-
Stork enamine alkylation - Grokipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Stork enamine reaction: Promising Mechanism with application - Chemistry Notes. (n.d.). Retrieved January 9, 2026, from [Link]
-
Stork Enamine Synthesis | NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]
-
23.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. (2022, May 5). Retrieved January 9, 2026, from [Link]
-
How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. (2025, November 10). Retrieved January 9, 2026, from [Link]
-
Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc. (n.d.). Retrieved January 9, 2026, from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 9, 2026, from [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (2022, May 5). Retrieved January 9, 2026, from [Link]
-
methyl (2-oxocyclohexyl)acetate - 13672-64-5, C9H14O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved January 9, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 9, 2026, from [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Retrieved January 9, 2026, from [Link]
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved January 9, 2026, from [Link]
-
What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? (2018, March 9). Retrieved January 9, 2026, from [Link]
-
Determining solvent strength in flash column chromatography - Biotage. (2023, February 10). Retrieved January 9, 2026, from [Link]
-
methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved January 9, 2026, from [Link]
- US5206434A - Purification process for methyl acetate - Google Patents. (n.d.).
-
Distillation Pressure Control Troubleshooting - YouTube. (2021, December 16). Retrieved January 9, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved January 9, 2026, from [Link]
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Technical Support Center: Synthesis of Methyl 2-(2-oxocyclohexyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction, improve yield and purity, and overcome common challenges.
I. Foundational Synthesis: The Stork Enamine Alkylation
The most common and reliable method for synthesizing this compound is the Stork enamine alkylation.[1][2] This method offers a milder and more selective alternative to direct alkylation of ketone enolates, minimizing common side reactions like polyalkylation.[3] The process involves three key stages:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine (commonly pyrrolidine or morpholine) to form a nucleophilic enamine intermediate.[4][5]
-
Michael Addition: The enamine then acts as a soft nucleophile, undergoing a conjugate (Michael) addition to an α,β-unsaturated ester, methyl acrylate.[6][7][8]
-
Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to yield the final product, this compound, and regenerate the secondary amine.[9][10]
Reaction Mechanism Overview
The success of the Stork enamine synthesis hinges on the nucleophilic character of the enamine's α-carbon, which is achieved through resonance with the nitrogen lone pair.[3][11] This increased electron density allows for a controlled C-C bond formation.
Caption: Stork Enamine Synthesis Workflow.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete enamine formation to issues with the Michael addition or workup.
-
Cause 1: Incomplete Enamine Formation. The initial equilibrium between the ketone/amine and the enamine may not be sufficiently shifted towards the product. This is often due to the presence of water.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The reaction is typically performed with azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene or benzene) to drive the equilibrium forward.[4] Adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ can also be effective.[4]
-
-
Cause 2: Inefficient Michael Addition. The enamine, while nucleophilic, may not be reacting completely with the methyl acrylate.
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is stirred for an adequate amount of time. While the reaction often proceeds at room temperature or with gentle heating, you may need to optimize these parameters.
-
Reagent Purity: Use freshly distilled methyl acrylate, as polymerization of the acrylate can reduce its effective concentration.
-
Catalyst: While not always necessary, a mild acid catalyst (like p-toluenesulfonic acid) can facilitate enamine formation.[12] However, the pH must be carefully controlled, as too much acid can protonate the enamine, rendering it non-nucleophilic.[13]
-
-
-
Cause 3: Incomplete Hydrolysis. The iminium salt intermediate must be fully hydrolyzed to the final product.
-
Solution: Ensure the aqueous acid workup is sufficiently acidic and allowed to proceed for an adequate duration. A solution of 1-2 M HCl is typically effective. Stirring the reaction mixture vigorously during hydrolysis ensures proper mixing of the organic and aqueous phases.
-
-
Cause 4: Product Loss During Workup. The product may be lost during the extraction and purification steps.
-
Solution:
-
Extraction: Perform multiple extractions (e.g., 3x with diethyl ether or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[14]
-
Purification: this compound is a relatively high-boiling point liquid. Purification is best achieved by vacuum distillation.[15] Ensure your vacuum is adequate to distill the product without requiring excessive heat, which can lead to decomposition or side reactions.
-
-
Caption: Troubleshooting Workflow for Low Yield.
Q2: My final product is contaminated with a significant amount of a dialkylated byproduct. How can I prevent this?
A2: The formation of 2,2-bis(2-methoxycarbonylethyl)cyclohexanone is a known side reaction, especially when using highly reactive Michael acceptors like methyl acrylate.[16]
-
Cause: After the initial mono-alkylation, the resulting β-keto ester product can form an enolate (or enamine if secondary amine is still present) and react with a second molecule of methyl acrylate.
-
Solution 1: Control Stoichiometry. Use a slight excess of the enamine relative to methyl acrylate (e.g., 1.1 equivalents of enamine to 1.0 equivalent of methyl acrylate). Avoid a large excess of the acrylate.
-
Solution 2: Slow Addition. Add the methyl acrylate dropwise to the solution of the pre-formed enamine at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low concentration of the electrophile, favoring mono-alkylation.
-
Solution 3: Choice of Amine. Sterically hindered secondary amines can sometimes reduce the rate of the second alkylation. However, this may also slow down the desired initial reaction. Pyrrolidine and morpholine are generally the most effective.
-
Solution 4: Milder Conditions. The Stork enamine reaction is advantageous because it often avoids the strong bases that promote polyalkylation in direct enolate chemistry.[3] Ensure your reaction conditions remain neutral or only mildly acidic during the alkylation step.
-
Q3: I am having difficulty purifying my product. What are the likely impurities and what is the best purification strategy?
A3: Common impurities include unreacted starting materials, the dialkylated byproduct, and potentially polymers of methyl acrylate.
-
Likely Impurities:
-
Cyclohexanone (starting material)
-
Secondary amine (e.g., pyrrolidine)
-
2,2-bis(2-methoxycarbonylethyl)cyclohexanone (dialkylation product)
-
Polymethylacrylate
-
-
Purification Strategy:
-
Aqueous Wash: Before distillation, wash the crude organic extract with a dilute acid (e.g., 1M HCl) to remove any residual secondary amine. Then, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[17]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Fractional Vacuum Distillation: This is the most effective method for separating the desired product from both lower-boiling (cyclohexanone) and higher-boiling (dialkylated product, polymers) impurities.[15] Careful control over the vacuum and heating mantle temperature is crucial to achieve good separation.
-
| Compound | Boiling Point (°C) at 760 mmHg (approx.) | Boiling Point (°C) at reduced pressure (approx.) | Notes |
| Cyclohexanone | 155 | ~50-60 °C at 20 mmHg | Should distill as a forerun. |
| This compound | 250-260 | ~110-120 °C at 5 mmHg | This is the target fraction. |
| Dialkylated Product | >300 | >150 °C at 5 mmHg | Will remain as distillation residue. |
Note: Boiling points are estimates and can vary with precise vacuum level.
III. Frequently Asked Questions (FAQs)
-
Q: Can I use a primary amine instead of a secondary amine to form the enamine?
-
A: No. Primary amines react with ketones and aldehydes to form imines, not enamines.[4] Imines are tautomers of enamines, but the equilibrium generally favors the imine, which is not sufficiently nucleophilic at the α-carbon to undergo the desired Michael addition.
-
-
Q: Is it necessary to isolate the enamine before reacting it with methyl acrylate?
-
A: It is not always necessary. The reaction can be performed as a one-pot procedure where the enamine is formed in situ, followed by the addition of the Michael acceptor.[11] However, for better control and potentially higher yields, pre-forming and isolating (or at least confirming the formation of) the enamine before adding the acrylate is often preferred.
-
-
Q: My reaction seems to stall after the initial enamine formation. What could be the issue?
-
A: This could be due to the protonation of the enamine. If the reaction medium is too acidic, the nitrogen lone pair will be protonated, forming an iminium salt. This removes the driving force for the resonance that makes the α-carbon nucleophilic, thus halting the Michael addition.[6] Ensure that any acid catalyst used for enamine formation is either used in strictly catalytic amounts or neutralized before the addition of the electrophile.
-
-
Q: Can other α,β-unsaturated compounds be used in place of methyl acrylate?
-
A: Yes, the Stork enamine alkylation is versatile and works with a variety of Michael acceptors, including other α,β-unsaturated esters, ketones (e.g., methyl vinyl ketone), nitriles (e.g., acrylonitrile), and sulfones.[1][16] The reactivity of the acceptor will influence the reaction conditions and the propensity for side reactions like dialkylation.[16]
-
References
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Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
South African Journal of Chemistry. (1987). Enamine chemistry: Part 33. Alkylation of cyclohexanone imines with electrophilic alkenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Glasp. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Chem-Station. (2025). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
-
YouTube. (2023). Stork Enamine Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stork enamine reaction. Retrieved from [Link]
-
Synthetic Map. (n.d.). Stork enamine alkylation reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
-
OpenOChem Learn. (n.d.). Addition of Amines - Enamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Quora. (2021). Can you explain the mechanism for the synthesis of methyl acetate?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]
- European Patent Office. (n.d.). Purification process for methyl acetate.
-
PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]
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- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]
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- 14. Organic Syntheses Procedure [orgsyn.org]
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- 16. journals.co.za [journals.co.za]
- 17. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of Methyl 2-(2-oxocyclohexyl)acetate during purification
Welcome to the Technical Support Center for the purification of Methyl 2-(2-oxocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this valuable β-keto ester intermediate.
Introduction to the Challenges
This compound is a versatile building block in organic synthesis. However, its purification is often complicated by its susceptibility to decomposition. As a β-keto ester, it is prone to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions and at elevated temperatures. This guide provides a systematic approach to navigate these challenges and obtain a high-purity product.
Core Concepts: Understanding Decomposition Pathways
The primary challenge in purifying this compound is preventing its decomposition. The two main degradation pathways are:
-
Hydrolysis: The ester functionality can be cleaved by water, especially in the presence of acid or base catalysts, to form 2-(2-oxocyclohexyl)acetic acid.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield 2-methylcyclohexanone.
Understanding these pathways is critical for developing a robust purification strategy that minimizes exposure to heat, strong acids, and strong bases.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after aqueous workup | Decomposition due to acidic or basic conditions. | - Use mild acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) solutions for washing. - Keep the temperature low during the workup (e.g., use an ice bath). - Minimize the contact time with aqueous layers. |
| Product decomposes during distillation | - Overheating. - Presence of acidic or basic impurities. | - Use vacuum distillation to lower the boiling point. - Ensure the crude material is neutralized before distillation. - Use a well-controlled heating mantle and monitor the vapor temperature closely. |
| Poor separation during column chromatography | Keto-enol tautomerism leading to band broadening. | - Use a mobile phase containing a small amount of a mild acid (e.g., 0.1% acetic acid) to promote a single tautomeric form. - Increase the flow rate to minimize on-column time. - Consider using a less polar solvent system if the compound is streaking. |
| Presence of 2-methylcyclohexanone in the final product | Decarboxylation has occurred. | - Re-purify using flash chromatography, as the polarity difference between the desired product and the ketone is significant. - In future purifications, scrupulously avoid high temperatures and prolonged exposure to acidic/basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: The optimal purification method depends on the scale of your reaction and the nature of the impurities. For small to medium scales (up to several grams), flash column chromatography is often the most effective method for achieving high purity. For larger scales, vacuum distillation is more practical, provided that care is taken to avoid thermal decomposition.
Q2: I see my product as a smear on the TLC plate. What can I do?
A2: Streaking on a TLC plate is often due to the keto-enol tautomerism of the β-keto ester. To resolve this, you can try developing the TLC plate in a chamber pre-saturated with the mobile phase. Additionally, adding a trace amount of acetic acid to your mobile phase can sometimes help in obtaining a sharper spot by favoring one of the tautomeric forms.
Q3: Can I store this compound, and if so, under what conditions?
A3: Yes, it can be stored, but it is best to do so under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to minimize degradation over time. Ensure the container is tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
Q4: My NMR spectrum shows impurities. What are the likely side products from its synthesis?
A4: Common impurities can include unreacted starting materials, the decarboxylated product (2-methylcyclohexanone), and potentially self-condensation products if the reaction conditions were not optimized. An acid-base extraction during the workup can help remove many of these impurities before the final purification step.
Experimental Protocols
Protocol 1: Workup and Acid-Base Extraction
This procedure is designed to remove acidic and basic impurities from the crude reaction mixture before final purification.
-
Quenching the Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL for a ~10g scale).
-
Acid Wash: Combine the organic layers and wash with a dilute solution of hydrochloric acid (e.g., 1M HCl, 2 x 50 mL) to remove any basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) to neutralize any acidic impurities. Be sure to vent the separatory funnel frequently as CO₂ gas may evolve.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for larger quantities of the product where chromatography is less practical.
-
Boiling Point: 72-74 °C at 0.2 Torr.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize the surface area and hold-up volume. Use a well-insulated Vigreux column for better separation if needed.
-
Crude Material Preparation: Ensure the crude this compound from the workup is free of solvent and has been neutralized.
-
Distillation:
-
Begin heating the distillation flask gently with a heating mantle.
-
Slowly apply vacuum to the system.
-
Monitor the pressure and temperature closely.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction at the expected boiling point and pressure (72-74 °C at 0.2 Torr).
-
Discontinue the distillation before the pot goes to dryness to avoid the concentration and potential decomposition of higher-boiling impurities.
-
Protocol 3: Purification by Flash Column Chromatography
This is the recommended method for achieving high purity on a small to moderate scale.
Procedure:
-
Column Packing: Pack a silica gel column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica to crude product by weight).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution:
-
Start with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the product.
-
Monitor the elution by thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.3-0.4 in the chosen solvent system.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
-
Wikipedia. (n.d.). Acid-base extraction. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
RSC Publishing. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]
- Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
-
Organic Syntheses. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. [Link]
-
NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2021). Mastering β-keto esters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
-
RSC Publishing. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]
Technical Support Center: Analytical Methods for Monitoring Methyl 2-(2-oxocyclohexyl)acetate Reactions
Welcome to the technical support center for monitoring the synthesis of Methyl 2-(2-oxocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. The synthesis of β-keto esters like this compound is a cornerstone in the creation of complex molecules, including tryptamines and other pharmaceutical intermediates.[1][2] Accurate reaction monitoring is paramount for optimizing yield, minimizing byproduct formation, and ensuring the purity of the final compound.
This resource moves beyond simple procedural lists to explain the underlying principles of analytical method selection and troubleshooting. Here, you will find a blend of established protocols and field-tested insights to navigate the complexities of your experiments with confidence.
Core Analytical Techniques: An Overview
The choice of analytical technique is critical for effectively monitoring the progress of your reaction. The primary methods employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique offers unique advantages and is suited to different aspects of reaction analysis.
| Technique | Primary Use Case | Key Advantages | Common Challenges |
| GC/GC-MS | Quantitative analysis of volatile components, byproduct identification. | High resolution, sensitivity, and ability to identify unknown compounds through mass spectrometry. | Potential for thermal degradation of labile compounds. |
| HPLC | Quantitative analysis of non-volatile or thermally sensitive compounds. | Versatile, wide range of stationary phases, suitable for a broad range of compounds. | Can be complex to develop methods, potential for peak co-elution. |
| NMR Spectroscopy | Structural elucidation, quantitative analysis (qNMR), and reaction kinetics. | Non-destructive, provides detailed structural information, inherently quantitative.[3][4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[4] |
| IR Spectroscopy | Real-time, in-situ reaction monitoring of functional group changes. | Provides real-time kinetic data, non-invasive.[5][6][7] | Primarily qualitative for complex mixtures, less sensitive for minor components. |
Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is a powerful tool for monitoring the consumption of starting materials and the formation of this compound, as well as identifying volatile byproducts.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing is often indicative of active sites within the GC system that are interacting with your analyte. The keto and ester functionalities of your molecule can interact with acidic sites on the column or in the inlet liner.
-
Cause & Solution:
-
Active Sites in the Inlet Liner: The glass wool and the surface of the liner can contain silanol groups that lead to peak tailing.
-
Action: Use a deactivated liner and deactivated glass wool. If you suspect your current liner has become active, you can either replace it or clean and re-deactivate it.[8]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.
-
Action: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.[8]
-
-
Inlet Temperature Too Low: A low inlet temperature can cause incomplete vaporization of the sample.
-
Action: Increase the inlet temperature, but be careful not to exceed the thermal stability limit of your analyte.
-
-
Q2: My retention times are shifting from one run to the next. How can I stabilize them?
A2: Inconsistent retention times can compromise the reliability of your quantitative data. The most common culprits are leaks and unstable flow rates.
-
Cause & Solution:
-
System Leaks: Small leaks in the carrier gas line, septum, or column fittings are a frequent cause of retention time instability.
-
Carrier Gas Flow Rate Fluctuations: Issues with the gas supply or electronic pressure control can lead to unstable flow.
-
Action: Verify your carrier gas cylinder has adequate pressure. Check the flow rate at the detector outlet with a calibrated flow meter.
-
-
Insufficient Column Equilibration: If you are running a temperature program, insufficient equilibration time between runs will cause retention time shifts.
-
Action: Increase the equilibration time in your GC method to ensure the column returns to the initial temperature and pressure before the next injection.[8]
-
-
Q3: I'm observing extra peaks in my chromatogram that aren't my starting materials or product. What are they?
A3: These "ghost peaks" can arise from several sources, including contamination and sample degradation.
-
Cause & Solution:
-
Septum Bleed: Pieces of the septum can be introduced into the inlet during injection, leading to extraneous peaks.
-
Action: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contamination: Contamination can come from your solvent, sample, or the GC system itself.
-
Action: Run a blank injection of just your solvent to see if the ghost peaks are present. If so, use a fresh, high-purity solvent. If the peaks persist, the contamination may be in the inlet or column. A "bake-out" of the inlet and column at a high temperature (within the column's limits) can help remove contaminants.[10]
-
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Action: Implement a thorough wash step for the syringe between injections. If carryover is significant, you may need to clean the inlet.
-
-
Experimental Workflow: GC Analysis
Caption: Workflow for GC analysis of a reaction mixture.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is an excellent alternative to GC, especially if your starting materials or product are thermally labile or non-volatile. A reverse-phase method is typically suitable for separating the components of a this compound reaction.
Frequently Asked Questions & Troubleshooting
Q1: I'm experiencing high backpressure in my HPLC system. What should I do?
A1: High backpressure is a common issue that can shut down your system. It's almost always caused by a blockage.
-
Cause & Solution:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Action: First, try reversing the column (if the manufacturer allows) and flushing it with a strong solvent. If this doesn't work, the frit may need to be replaced. Always filter your samples and mobile phases to prevent this.[11]
-
-
Tubing Blockage: A blockage can occur in the tubing, particularly in narrow-bore sections.
-
Action: Systematically disconnect sections of tubing, starting from the detector and working backward, to identify the location of the blockage.[12]
-
-
Precipitation in the System: If you are using buffered mobile phases, the buffer can precipitate if mixed with a high concentration of organic solvent.
-
Action: Ensure your mobile phase components are miscible in all proportions used in your gradient. Flush the system with water before switching to high organic content solvents.
-
-
Q2: My peak shapes are poor (fronting or tailing). How can I improve them?
A2: Poor peak shape in HPLC can be due to a variety of chemical and physical factors.
-
Cause & Solution:
-
Peak Tailing:
-
Secondary Interactions: The analyte can have secondary interactions with the stationary phase, such as with residual silanol groups on a C18 column.
-
Action: Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask these interactions. Alternatively, use a column with end-capping or a different stationary phase.[13]
-
-
Column Overload: Injecting too much sample can lead to tailing.
-
Action: Dilute your sample or reduce the injection volume.[13]
-
-
-
Peak Fronting:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.[13]
-
-
-
Q3: Why is my baseline noisy or drifting?
A3: A stable baseline is crucial for accurate integration and quantification.
-
Cause & Solution:
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of a noisy baseline.
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.
-
Action: Perform routine maintenance on your pump, including replacing seals and cleaning check valves.[13]
-
-
Baseline Drift: This is often seen during gradient elution.
-
Action: Ensure the mobile phase components have low UV absorbance at your chosen wavelength. A drifting baseline can also indicate that the column is not fully equilibrated.[14] Extend the equilibration time at the start of your gradient.
-
-
Decision Tree for HPLC Troubleshooting
Caption: A decision tree for common HPLC troubleshooting steps.
NMR and IR Spectroscopy Guide
NMR and IR are powerful for confirming the structure of your product and for gaining real-time insights into reaction kinetics.
Frequently Asked Questions & Troubleshooting
Q1: How can I use ¹H NMR to monitor my reaction?
A1: ¹H NMR is excellent for tracking the disappearance of starting material signals and the appearance of product signals. For the synthesis of this compound, you can monitor:
-
Disappearance of starting material peaks: For example, the characteristic peaks of the enamine or enolate used in the reaction.
-
Appearance of product peaks: Look for the singlet corresponding to the methyl ester protons (-OCH₃) and the complex multiplets of the cyclohexanone ring protons.
Q2: Can I get quantitative data from NMR?
A2: Yes, Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of analytes without the need for reference standards of every component.[3][15]
-
How it works:
-
Add a known amount of an internal standard to your reaction aliquot. The standard should have a peak that is well-resolved from your analyte peaks.
-
Acquire the ¹H NMR spectrum, ensuring you use parameters appropriate for quantification (e.g., long relaxation delay).
-
Integrate the peaks of your product and the internal standard.
-
The molar ratio of your product to the standard can be calculated directly from the integral values, corrected for the number of protons each signal represents. This allows for the determination of reaction yield and conversion.[4]
-
Q3: What is the benefit of using in-situ IR spectroscopy?
A3: In-situ IR spectroscopy, often using a probe inserted directly into the reaction vessel, allows for real-time monitoring of the reaction as it happens.[5][6][7]
-
Key Advantages:
-
Real-time Kinetics: You can track the concentration of reactants and products continuously, providing a detailed kinetic profile of the reaction.
-
Intermediate Detection: It is sometimes possible to detect the formation and consumption of transient intermediates.
-
Process Understanding: It provides a deeper understanding of reaction initiation, endpoint, and the effect of process variables.
-
-
What to Monitor: For a reaction forming this compound, you would typically monitor the carbonyl (C=O) stretching region (around 1650-1750 cm⁻¹). You can observe the disappearance of the starting material's carbonyl peak and the appearance of the two distinct carbonyl peaks of the β-keto ester product (one for the ketone and one for the ester).
References
-
U.S. National Library of Medicine. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]
-
American Chemical Society. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
ResearchGate. (2025). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]
-
kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring. [Link]
-
Royal Society of Chemistry. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]
-
Royal Society of Chemistry. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]
-
Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. [Link]
-
American Chemical Society. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]
-
SIELC Technologies. (n.d.). Separation of Cyclohexanone on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. [Link]
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
LookChem. (2025). methyl (2-oxocyclohexyl)acetate. [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]
-
ResearchGate. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. [Link]
-
Stepbio. (n.d.). GC Troubleshooting. [Link]
-
Shimadzu. (2022). GC Troubleshooting guide. [Link]
-
Agilent. (n.d.). Agilent GC troubleshooting guide poster. [Link]
-
National Institutes of Health. (n.d.). (2-Oxocyclohexyl)methyl acetate. PubChem. [Link]
-
National Institutes of Health. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. PubChem. [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone. [Link]
-
National Institutes of Health. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the transesterification of β-keto esters. [Link]
-
NROChemistry. (n.d.). Stork Enamine Synthesis. [Link]
-
Chemistry Notes. (n.d.). Stork enamine reaction: Promising Mechanism with application. [Link]
-
U.S. National Library of Medicine. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
CoLab. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. [Link]
-
Scribd. (n.d.). Stork 1963. [Link]
-
U.S. National Library of Medicine. (n.d.). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. PubMed. [Link]
-
ResearchGate. (2025). Mastering β-keto esters. [Link]
-
NC State University Libraries. (n.d.). 13.9 Uses of 1H NMR Spectroscopy. Organic Chemistry. [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]
-
American Chemical Society. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]
-
Reddit. (n.d.). How many signals does cyclohexanone have in HNMR?? I need help. [Link]
-
ResearchGate. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
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dealing with byproduct formation in Methyl 2-(2-oxocyclohexyl)acetate synthesis
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate (CAS 13672-64-5).[1][2] This key synthetic intermediate presents several challenges, most notably the formation of undesired byproducts that can complicate purification and significantly reduce yields. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will explore the mechanistic origins of common byproducts and provide actionable troubleshooting strategies and optimized protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
The two most prevalent and effective methods for this synthesis involve the α-alkylation of cyclohexanone. The choice between them often depends on the available reagents, scale, and sensitivity of the substrate to reaction conditions.
-
Direct Enolate Alkylation: This classic approach involves deprotonating cyclohexanone with a strong base to form a nucleophilic enolate, which is then alkylated with an electrophile like methyl bromoacetate. The use of strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) is crucial to ensure complete and rapid enolate formation, minimizing side reactions.[3]
-
Stork Enamine Synthesis: This method offers a milder alternative to direct enolate alkylation.[4][5] Cyclohexanone is first reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form a nucleophilic enamine.[6][7] This enamine then reacts with the alkyl halide. The final step is the hydrolysis of the resulting iminium salt to yield the α-alkylated ketone.[6][8][9][10][11]
Q2: Why is byproduct formation so prevalent in this synthesis, particularly via the enolate pathway?
Byproduct formation stems from the inherent reactivity of the cyclohexanone enolate intermediate. The enolate is an ambident nucleophile , meaning it possesses two nucleophilic sites: the α-carbon and the oxygen atom. This duality leads to a competition between C-alkylation (desired) and O-alkylation (undesired). Furthermore, if the enolate is not formed completely and rapidly, it can react with the remaining starting ketone, leading to self-condensation products.
Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation product?
-
C-alkylation results in the formation of a new carbon-carbon bond at the α-position, yielding the target molecule, this compound.
-
O-alkylation forms a new carbon-oxygen bond, yielding the byproduct, methyl 2-(cyclohex-1-en-1-yloxy)acetate.
Controlling this regioselectivity is a classic challenge in enolate chemistry. The outcome is governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acid-Base (HSAB) theory. C-alkylation is typically the thermodynamically favored product, while O-alkylation is often faster and thus kinetically favored.
To favor C-alkylation, consider the following:
-
Solvent: Aprotic solvents with lower polarity (e.g., THF, Diethyl Ether) are preferred. Polar aprotic solvents like DMSO or DMF can solvate the metal cation, leading to a more "naked" and reactive oxygen anion, which favors O-alkylation.
-
Counter-ion: A strongly coordinating cation like Li⁺ (from LDA) holds tightly to the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation.
-
Temperature: Running the reaction at low temperatures (-78 °C) helps to favor the thermodynamically more stable C-alkylated product.
Q4: What are the main advantages of the Stork enamine route compared to direct enolate alkylation?
The Stork enamine synthesis provides several key advantages that often lead to cleaner reactions and higher yields:
-
Milder Conditions: It avoids the need for cryogenic temperatures and extremely strong, pyrophoric bases like LDA.[4]
-
Reduced Polyalkylation: Enamines are generally less reactive than enolates, which significantly reduces the incidence of undesired di- and poly-alkylation events.[4][6][11]
-
Prevention of Self-Condensation: Since the ketone is fully converted to the enamine before the electrophile is introduced, there is no starting ketone available for aldol-type self-condensation reactions.
-
Improved Regioselectivity: For unsymmetrical ketones, the Stork method typically favors the formation of the less-substituted (kinetic) enamine, providing excellent regiocontrol, although this is not a factor for the symmetrical cyclohexanone.[4]
Visualizing the Synthetic Pathways
The choice between direct enolate alkylation and the Stork enamine pathway is a critical decision point in the synthesis.
Caption: Competing pathways for enolate alkylation.
Experimental Protocols
Protocol 1: Optimized Synthesis via Direct Enolate Alkylation
This protocol is designed to maximize C-alkylation and minimize self-condensation.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexanone
-
Methyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum for additions.
-
LDA Preparation (In Situ): Cool the flask to -78 °C (acetone/dry ice bath). Add anhydrous THF (approx. 0.4 M final concentration). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Enolate Formation: Add freshly distilled cyclohexanone (1.0 eq) dropwise to the LDA solution, ensuring the temperature remains at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution should be clear and pale yellow.
-
Alkylation: Add methyl bromoacetate (1.0 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash sequentially with water, saturated NH₄Cl, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to afford the pure product.
Protocol 2: Optimized Synthesis via Stork Enamine Alkylation
This protocol provides a robust and often higher-yielding alternative under milder conditions. [5][12] Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Toluene
-
Methyl bromoacetate
-
Aqueous HCl (10%)
Procedure:
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-TsOH, and toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Alkylation: Cool the reaction mixture to room temperature. Remove the Dean-Stark trap. Add methyl bromoacetate (1.0 eq) and stir the mixture at room temperature overnight. An iminium salt precipitate may form.
-
Hydrolysis: Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
University Course Material. (n.d.). CHEM 330 Topics Discussed on Oct 19: Alkylation of cyclohexanone enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Chemiz YouTube Channel. (2024, September 30). Stereochemistry for the Michael addition of cyclohexanone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 9). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
-
LookChem. (2025, May 20). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]
-
Pearson. (n.d.). Enamine Alkylation and Acylation Explained. Retrieved from [Link]
-
University Course Material. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Stork enamine reaction: Promising Mechanism with application. Retrieved from [Link]
-
DataPDF. (n.d.). Alkylation of Enolate Ions. Retrieved from [Link]
-
University Course Material. (2018, October 21). CHEM 330 Topics Discussed on Oct 21. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Cambridge Core. (n.d.). Stork Enamine Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Retrieved from [Link]
-
Dr. B's Chemistry YouTube Channel. (2024, June 17). CHEM 2325 Module 30: Dieckmann Condensation. Retrieved from [Link]
-
Quora. (2021, May 22). Can you explain the mechanism for the synthesis of methyl acetate?. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Doceri YouTube Channel. (2014, April 22). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
-
PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
-
PubChem. (n.d.). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(2-oxocyclohexyl)acetate
Introduction
Methyl 2-(2-oxocyclohexyl)acetate is a versatile bifunctional molecule, featuring both a ketone and a methyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for building complex cyclic systems. Its reactivity is profoundly influenced by the choice of solvent, which can dictate reaction pathways, alter chemoselectivity, and impact overall yield. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, addressing common issues and questions related to solvent effects in reactions involving this key substrate.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice affect the keto-enol equilibrium of this compound, and why is this important?
Answer: The reactivity of this compound is fundamentally governed by its keto-enol tautomerism. The α-protons (on the carbon between the two carbonyl groups and on the other side of the ketone) are acidic and can be removed to form an enol or an enolate intermediate. The enol/enolate is the active nucleophile in many key reactions, including alkylations and aldol condensations.
The position of the keto-enol equilibrium is highly dependent on the solvent.[1]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective at solvating the carbonyl group of the keto form through hydrogen bonding. This strong solvation stabilizes the keto tautomer, shifting the equilibrium to favor it.
-
Non-polar or Aprotic Solvents (e.g., Hexane, Toluene, THF): In these solvents, the enol form can be significantly stabilized by forming an intramolecular hydrogen bond between the enolic hydroxyl group and the ester's carbonyl oxygen. This internal stabilization is less disrupted by the solvent, allowing for a higher relative concentration of the enol tautomer compared to in protic solvents.[1] For β-dicarbonyl compounds, the enol content can be dramatically higher in non-polar solvents.[1]
Why It Matters: Controlling the keto-enol equilibrium is critical for predictable reactivity. Reactions requiring the enolate as a nucleophile (like alkylations or aldol additions) are initiated by deprotonation. The solvent can influence the structure of this enolate (see Q5) and the ease of its formation.
Table 1: Influence of Solvent on Keto-Enol Equilibrium for a Model β-Keto Ester (Ethyl Acetoacetate)
| Solvent | Solvent Type | Predominant Tautomer | Typical % Enol Content | Rationale |
|---|---|---|---|---|
| Water | Polar Protic | Keto | ~0.4% | Strong H-bonding from solvent stabilizes the keto form. |
| Methanol | Polar Protic | Keto | ~7% | H-bonding stabilizes the keto form. |
| DMSO | Polar Aprotic | Keto | ~2% | Dipolar interactions stabilize the keto form. |
| THF | Weakly Polar Aprotic | Enol | ~20% | Less solvent interference allows intramolecular H-bonding to stabilize the enol. |
| Hexane | Non-polar | Enol | ~46% | Intramolecular H-bonding in the enol is highly favorable. |
Note: Data is for ethyl acetoacetate as a representative model. Trends are applicable to this compound.
Q2: I am trying to selectively reduce the ketone in this compound without affecting the ester. What is the best solvent choice?
Answer: This is a classic case of chemoselectivity. Ketones are generally more reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) than esters.[2][3] The choice of solvent is crucial for maximizing this selectivity and achieving a high yield of the desired product, Methyl 2-(2-hydroxycyclohexyl)acetate.
Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are the ideal choice for this transformation.
Causality:
-
Carbonyl Activation: Protic solvents can hydrogen-bond to the ketone's carbonyl oxygen. This polarization of the C=O bond makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄.
-
Reagent Stability & Solubility: NaBH₄ is stable and soluble in alcoholic solvents, making them excellent reaction media.
-
Ester Deactivation: While the ester carbonyl can also be activated, its resonance stabilization makes it inherently less electrophilic than a ketone.[2][3] In the competitive environment of a protic solvent with NaBH₄, the kinetic preference for ketone reduction is strongly favored.
Aprotic solvents like THF or toluene are generally less effective. The reaction will be significantly slower, and higher temperatures may be required, which could lead to reduced selectivity or side reactions.
Table 2: Solvent Effects on the NaBH₄ Reduction of this compound
| Solvent | Solvent Type | Typical Reaction Time | Yield of Alcohol | Rationale |
|---|---|---|---|---|
| Methanol | Polar Protic | 1-2 hours | >95% | Excellent carbonyl activation and reagent solubility. |
| Ethanol | Polar Protic | 1-3 hours | >92% | Similar to methanol, slightly slower kinetics. |
| Isopropanol | Polar Protic | 3-6 hours | >85% | Bulkier solvent can lead to slower reaction rates. |
| THF | Aprotic | 12-24 hours | <70% | Poor carbonyl activation results in very slow reaction. |
Q3: My goal is to perform an intramolecular aldol condensation. How does the solvent impact this reaction?
Answer: this compound has the potential for an intramolecular aldol-type reaction (or more accurately, a Dieckmann condensation followed by hydrolysis and decarboxylation, or an intramolecular aldol reaction of the corresponding dicarbonyl precursor). For a successful intramolecular cyclization, the formation and reactivity of the enolate are paramount.
The choice of a base-solvent system is critical:
-
Protic Solvents (e.g., Ethanol with Sodium Ethoxide): This is a classic combination. The alkoxide base generates the enolate. The protic solvent can participate in the reaction by protonating the intermediate alkoxide formed after the cyclization and can solvate the ionic species involved. However, it can also competitively bind to the enolate, potentially reducing its nucleophilicity.
-
Aprotic Solvents (e.g., THF with LDA or NaH): Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) allows for nearly quantitative and irreversible formation of the enolate. The absence of a protic source until workup prevents premature quenching and can lead to cleaner reactions with fewer side products.
For complex intramolecular reactions, aprotic conditions often provide better control and higher yields.
Caption: Intramolecular aldol condensation pathway.
Q4: What are the recommended solvent conditions for the Krapcho decarboxylation of this molecule?
Answer: The Krapcho decarboxylation is a highly effective method for removing the methoxycarbonyl group from β-keto esters.[4] This reaction works best with methyl esters and requires specific conditions to proceed efficiently.[5]
The optimal solvent is a high-boiling, polar aprotic solvent, most commonly Dimethyl Sulfoxide (DMSO). [4][5]
Causality:
-
Mechanism: The reaction proceeds via an Sₙ2 attack of a salt anion (e.g., Cl⁻ from NaCl or LiCl) on the methyl group of the ester. This dealkylates the ester to form a carboxylate intermediate, which then readily decarboxylates upon heating.
-
Solvent Role: Polar aprotic solvents like DMSO are crucial because they effectively solvate the cation (e.g., Na⁺) while leaving the anion (Cl⁻) relatively "naked" and highly nucleophilic. This greatly accelerates the initial Sₙ2 step.
-
Temperature: The reaction requires high temperatures, typically 150-180 °C, which necessitates a high-boiling solvent like DMSO.
-
Water's Role: A small amount of water is often added to facilitate the final protonation of the carbanion formed after decarboxylation and to help dissolve the salts.
Using a non-polar or protic solvent will result in a failed or extremely slow reaction, as they cannot support the required ionic mechanism.
Q5: When forming an enolate for an alkylation reaction, how does the solvent affect C- versus O-alkylation?
Answer: The enolate of this compound is an ambident nucleophile, meaning it can react with an electrophile (like methyl iodide) at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The choice of solvent plays a pivotal role in directing this selectivity.[6]
-
Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): In these solvents, lithium enolates (formed with LDA) tend to exist as aggregates (dimers, tetramers). This steric hindrance around the oxygen atom favors attack from the more accessible α-carbon, leading to a higher proportion of the C-alkylation product.[6]
-
Strongly Coordinating Solvents (e.g., DMSO, HMPA): These solvents are excellent at solvating cations (like Li⁺). They break up the enolate aggregates, creating more "naked," highly reactive monomeric enolates.[6] According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophilic center than the carbon. In these highly dissociated states, the reaction becomes more charge-controlled, and the more electronegative oxygen atom attacks the electrophile, leading to a significant amount of the O-alkylation (enol ether) product.[6]
Therefore, to favor the desired C-alkylation, use a weakly coordinating solvent like THF. If O-alkylation is observed, the addition of a strongly coordinating co-solvent should be avoided.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low-yield reactions.
Experimental Protocols
Protocol 1: Chemoselective Reduction of this compound
This protocol details the selective reduction of the ketone functionality to a hydroxyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in methanol (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Extraction: Remove most of the methanol via rotary evaporation. Add water and extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(2-hydroxycyclohexyl)acetate.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Krapcho Decarboxylation to 2-Methylcyclohexanone
This protocol describes the removal of the methoxycarbonyl group.
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), lithium chloride (1.2 eq), DMSO (5 mL per 1 g of substrate), and water (2.0 eq).
-
Heating: Heat the reaction mixture to 160-170 °C using an oil bath.
-
Reaction: Maintain the temperature and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The evolution of CO₂ gas will be observed.
-
Cooling & Dilution: Once complete, cool the reaction mixture to room temperature. Dilute with a large volume of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash five times with brine to remove the DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (note: the product, 2-methylcyclohexanone, is volatile).
-
Purification: Purify the crude product by distillation to obtain pure 2-methylcyclohexanone.
References
-
Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Chemistry Stack Exchange. [Link]
-
Mol-Instincts. (2021). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Mol-Instincts Chemical Information Database. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
-
Mol-Instincts. methyl (2-oxocyclohexyl)acetate. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
ResearchGate. (2020). Effect of solvent on the keto-enol tautomerism of ethyl acetoacetate. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
- Google Patents. (2016).
-
ResearchGate. (2007). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. [Link]
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. [Link]
-
PubChem. Methyl 2-cyclohexyl-2-oxoacetate. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Brainly.in. (2019). What the reaction between methyl 2(2-oxo cyclohexyl) ethanoate and nabh4. [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
-
CODESSA Pro. (2001). A QSRR Treatment of Solvent Effects on the Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylates Employing Molecular Descriptor. [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
-
Allen Career Institute. Convert: Methyl (2-oxocyclohexyl) ethanoate to Methyl (2-hydroxycyclohexyl) ethanoate. [Link]
-
Chemistry LibreTexts. (2025). 8.1: Keto-Enol Tautomerism. [Link]
-
PubChem. Methyl 2-(4-oxocyclohexyl)acetate. [Link]
Sources
Validation & Comparative
comparative study of different synthetic routes to Methyl 2-(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(2-oxocyclohexyl)acetate is a valuable intermediate in the synthesis of various organic molecules, including tryptamine derivatives of pharmaceutical interest.[1][2] Its synthesis primarily involves the alkylation of cyclohexanone at the α-position. This guide provides a comparative analysis of the two principal synthetic strategies for obtaining this compound: the Stork enamine synthesis and direct enolate alkylation. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative assessment of these routes to inform your synthetic planning.
At a Glance: Comparison of Synthetic Routes
| Feature | Stork Enamine Synthesis | Direct Enolate Alkylation |
| Key Intermediate | Enamine of cyclohexanone | Cyclohexanone enolate |
| Reaction Conditions | Milder, avoids strong bases | Requires strong, sterically hindered bases (e.g., LDA) at low temperatures |
| Reagents | Cyclohexanone, secondary amine (e.g., pyrrolidine, morpholine), methyl haloacetate, acid for hydrolysis | Cyclohexanone, strong base (e.g., LDA), methyl haloacetate |
| Selectivity | Generally good for mono-alkylation | Risk of poly-alkylation and side reactions if enolate formation is not quantitative |
| Yield | Typically moderate to good | Can be high, but sensitive to reaction conditions |
| Advantages | Minimizes poly-alkylation, milder conditions | Potentially higher yielding, fewer steps |
| Disadvantages | Requires an additional step for enamine formation and hydrolysis | Requires stringent anhydrous and low-temperature conditions, use of strong bases |
Route 1: The Stork Enamine Synthesis
The Stork enamine synthesis is a powerful method for the α-alkylation of ketones under relatively mild conditions, thus avoiding the use of strong bases and minimizing issues like poly-alkylation.[3][4] The reaction proceeds through the formation of a nucleophilic enamine intermediate from cyclohexanone and a secondary amine. This enamine then undergoes an SN2 reaction with an electrophile, such as methyl bromoacetate, followed by hydrolysis to regenerate the ketone functionality.[3]
Mechanistic Pathway
The synthesis involves three key steps:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine or morpholine) to form the corresponding enamine. This reaction is typically driven to completion by the removal of water.
-
Alkylation: The nucleophilic enamine attacks the electrophilic methyl haloacetate, forming a new carbon-carbon bond and an iminium salt intermediate.
-
Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the final product, this compound, and regenerates the secondary amine.[5]
Caption: Workflow of the Stork Enamine Synthesis.
Experimental Protocol
Step 1: Formation of the Pyrrolidine Enamine of Cyclohexanone
-
To a solution of cyclohexanone (1.0 equiv) in toluene, add pyrrolidine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.
Step 2: Alkylation and Hydrolysis
-
Dissolve the crude enamine in a suitable solvent such as acetonitrile.
-
Add methyl bromoacetate (1.1 equiv) and stir the mixture at room temperature.
-
After the reaction is complete (monitored by TLC), add water and reflux the mixture to hydrolyze the iminium intermediate.
-
Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Route 2: Direct Enolate Alkylation
Direct alkylation of cyclohexanone involves the formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[6][7] This kinetically controlled deprotonation favors the formation of the less substituted enolate. The resulting enolate is then trapped with an electrophile, in this case, methyl bromoacetate.
Mechanistic Pathway
This route is a two-step process:
-
Enolate Formation: Cyclohexanone is deprotonated by a strong base, typically LDA, at a low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF) to form the lithium enolate.
-
Alkylation: The enolate, a potent nucleophile, attacks methyl bromoacetate in an SN2 fashion to forge the new C-C bond and yield the desired product.[8]
Caption: Workflow of Direct Enolate Alkylation.
Experimental Protocol
-
Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of cyclohexanone (1.0 equiv) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture for a period to ensure complete enolate formation.
-
Add a solution of methyl bromoacetate (1.1 equiv) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography.
Comparative Analysis and Field Insights
Stork Enamine Synthesis: This method is often favored for its operational simplicity and the avoidance of cryogenic conditions and extremely strong bases. The formation of the enamine is a well-established and generally high-yielding reaction. The subsequent alkylation is also typically efficient. However, the overall process involves more steps (enamine formation, alkylation, hydrolysis), which can impact the overall yield and time efficiency. The use of secondary amines like pyrrolidine and morpholine is common, and the choice can influence the reactivity and stability of the enamine intermediate.
Direct Enolate Alkylation: This route is more direct but requires more stringent reaction conditions. The use of LDA at -78 °C is crucial to ensure the formation of the kinetic enolate and to prevent side reactions such as self-condensation of the ketone or reaction of the enolate with the starting ketone.[9] The success of this reaction is highly dependent on the complete exclusion of moisture and air. When executed correctly, this method can provide high yields of the desired mono-alkylated product. However, any deviation from the optimal conditions can lead to a mixture of products and a lower yield.
Product Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the ester (a doublet of doublets), and the methine proton at the point of substitution on the cyclohexane ring, in addition to the multiplets for the remaining cyclohexyl protons.
-
13C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the ketone and the ester, the methoxy carbon, and the carbons of the cyclohexane ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (170.21 g/mol ).[1][2]
Conclusion
Both the Stork enamine synthesis and direct enolate alkylation are viable and effective methods for the preparation of this compound. The choice between the two routes will depend on the specific requirements of the synthesis, including the available equipment, the scale of the reaction, and the desired purity of the final product. The Stork enamine route offers milder conditions and is less susceptible to poly-alkylation, making it a robust choice for many applications. The direct enolate alkylation, while more demanding in its execution, can offer a more streamlined process with potentially higher yields when optimized.
References
-
NROChemistry. Stork Enamine Synthesis. Available at: [Link]
-
Chemistry Steps. Stork Enamine Synthesis. Available at: [Link]
-
Organic Syntheses. 2-Cyclohexen-1-one, 3-ethoxy-6-methyl-. Available at: [Link]
-
Wikipedia. Stork enamine alkylation. Available at: [Link]
-
Cambridge University Press. Stork Enamine Reaction. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available at: [Link]
-
PubChem. Methyl 2-cyclohexyl-2-oxoacetate. Available at: [Link]
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. Available at: [Link]
-
University of Calgary. CHEM 330 Topics Discussed on Oct 19. Available at: [Link]
-
Chemistry LibreTexts. 21.9: Direct Enolate Alkylation. Available at: [Link]
-
YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. Available at: [Link]
-
Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. Available at: [Link]
-
ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Available at: [Link]
- Google Patents. Process for preparing N-pyrrolidone acetate.
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Sci-Hub. A synthesis of ethyl 1-methylpyrrolidine-2-acetate. Available at: [Link]
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A Comparative Guide to the Biological Activity of Methyl 2-(2-oxocyclohexyl)acetate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Cyclohexanone β-Keto Esters
Methyl 2-(2-oxocyclohexyl)acetate belongs to the class of β-keto esters, a prominent structural motif in a vast number of biologically active compounds. The inherent reactivity of the β-dicarbonyl system, characterized by its capacity for both electrophilic and nucleophilic interactions, makes it a valuable synthon in organic chemistry. This reactivity is also a key determinant of its biological function, allowing for interactions with various biological targets. The cyclohexanone ring provides a rigid, three-dimensional scaffold that can be readily functionalized, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Research into β-keto esters derived from cyclic ketones has revealed a spectrum of biological activities, highlighting their potential as privileged structures in medicinal chemistry.[1]
Antimicrobial Activity: A Promising Frontier
While direct antimicrobial screening data for this compound is not extensively available in the public domain, studies on related β-keto ester derivatives suggest a promising potential for this class of compounds as antibacterial agents.
A study focused on the design of β-keto esters as quorum-sensing inhibitors demonstrated that these compounds can interfere with bacterial communication systems, which are crucial for virulence and biofilm formation.[2] The general structure of the tested β-keto ester analogues in that study, featuring a keto-ester moiety attached to a cyclic or aromatic ring, provides a strong rationale for investigating the antimicrobial properties of this compound derivatives.
Comparative Analysis of Related β-Keto Esters:
To illustrate the potential for antimicrobial activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of synthetic β-keto ester analogues against various bacterial strains. While not direct derivatives of this compound, these compounds share the core β-keto ester functionality and provide valuable insights into the structure-activity relationships.
| Compound ID | R Group | P. aeruginosa (MIC/MBC in mg/mL) | S. aureus (MIC/MBC in mg/mL) | P. syringae (MIC/MBC in mg/mL) | A. tumefaciens (MIC/MBC in mg/mL) |
| 1 | Phenyl | 0.63 / >5.00 | 0.63 / >5.00 | 0.63 / >5.00 | 0.31 / 2.50 |
| 2 | 2-Fluorophenyl | 0.31 / 5.00 | 0.31 / 5.00 | 0.31 / 5.00 | 0.16 / 1.25 |
| 3 | 4-Methoxyphenyl | >0.63 | >0.63 | >0.63 | 0.31 / 2.50 |
| 4 | 4-Nitrophenyl | 0.31 / 5.00 | 0.31 / 5.00 | 0.31 / 5.00 | 0.16 / 1.25 |
| 5 | 2,4-Difluorophenyl | 0.16 / 2.50 | 0.16 / 2.50 | 0.16 / 2.50 | 0.08 / 0.63 |
| 6 | 2-Bromophenyl | 0.08 / 1.25 | 0.08 / 1.25 | 0.08 / 1.25 | 0.08 / 0.63 |
| 7 | 2-Iodophenyl | 0.16 / 2.50 | 0.16 / 2.50 | 0.16 / 2.50 | 0.08 / 0.63 |
| 8 | 2,6-Difluorophenyl | 0.08 / 1.25 | 0.08 / 1.25 | 0.08 / 1.25 | 0.08 / 0.63 |
Data adapted from a study on phenyl-substituted β-keto esters.[2] It is important to note that these are not direct derivatives of this compound, but serve as a relevant comparison.
Key Insights from SAR:
The data suggests that the nature of the substituent on the aromatic ring significantly influences the antibacterial activity. Electron-withdrawing groups, particularly halogens at the ortho position, appear to enhance the antimicrobial potency. This provides a clear direction for the rational design of novel this compound derivatives with potentially improved antibacterial profiles.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of novel compounds, based on standard methodologies.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Cell Proliferation
The cyclohexanone scaffold is a recurring motif in a number of compounds exhibiting cytotoxic activity against various cancer cell lines. While specific data for this compound is limited, related studies on cyclohexane-1-carboxamide derivatives have demonstrated their potential as inducers of apoptosis.
In one such study, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their in-vitro antitumor activity. Several of these compounds exhibited potent cytotoxic effects against a panel of cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal).[3]
Comparative Cytotoxicity of Related Cyclohexane Derivatives (IC50 in µM):
| Compound ID | R Group (Amine) | MCF-7 | HepG2 | A549 | Caco-2 |
| 5a | Morpholine | 21.4 | 33.7 | 25.1 | 29.3 |
| 5b | Piperidine | 15.8 | 24.6 | 18.9 | 22.1 |
| 5i | 4-Methylpiperazine | 3.25 | 11.5 | 6.95 | 8.98 |
| Doxorubicin | (Reference) | 0.98 | 3.07 | 0.887 | 2.78 |
Data adapted from a study on cyclohexane-1-carboxamide derivatives.[3] These compounds are structurally distinct from this compound but share the cyclohexane core, providing a basis for potential anticancer activity.
Mechanistic Insights:
The cytotoxic mechanism of these related cyclohexane derivatives was attributed to the induction of apoptosis. This suggests that this compound and its analogs could potentially exert their anticancer effects through similar pathways, making them interesting candidates for further investigation in oncology drug discovery.
Caption: Potential apoptotic pathway induced by bioactive cyclohexanone derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The β-keto ester functionality is also present in compounds with known anti-inflammatory properties. A study on functionalized δ-hydroxy-β-keto esters revealed that these molecules can inhibit the formation of 5-lipoxygenase (5-LOX) products in human polymorphonuclear leukocytes (PMNL).[4] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
Inhibition of 5-LOX Product Formation by Related β-Keto Esters:
| Compound ID | Structure | Inhibition of 5-LOX Product Formation (%) at 10 µM |
| 8a | δ-hydroxy-β-keto ester (C6 chain) | ~80% |
| syn-10a | syn-δ,β-dihydroxy ester (C6 chain) | ~90% |
| anti-10a | anti-δ,β-dihydroxy ester (C6 chain) | ~85% |
| 8b | δ-hydroxy-β-keto ester (C8 chain) | ~20% |
Data adapted from a study on functionalized δ-hydroxy-β-keto esters.[4] This data highlights the potential for β-keto esters to modulate inflammatory pathways.
The results indicate that the chain length and stereochemistry of the substituents on the β-keto ester backbone play a crucial role in their anti-inflammatory activity. This provides a compelling rationale for synthesizing and screening derivatives of this compound with varying substituents on the cyclohexanone ring to identify potent anti-inflammatory agents.
Experimental Protocol: 5-Lipoxygenase Activity Assay
The following is a generalized protocol for assessing the inhibition of 5-LOX product formation in human PMNLs.
Caption: Workflow for the 5-Lipoxygenase activity assay in human PMNLs.
Conclusion and Future Directions
The available scientific literature, while not providing extensive direct data on this compound, strongly suggests that its derivatives represent a promising class of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities. The versatility of the cyclohexanone β-keto ester scaffold allows for the generation of diverse chemical libraries, which are essential for comprehensive structure-activity relationship studies.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:
-
Antimicrobial Screening: Evaluation against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Cytotoxicity Profiling: Screening against a diverse range of cancer cell lines to identify potent and selective anticancer agents.
-
Anti-inflammatory Assays: Investigation of the inhibitory effects on key inflammatory enzymes and pathways.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways responsible for the observed biological activities.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
References
- Nagarsenkar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.
- Parra-Fajardo, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14339.
- Grosse, M., et al. (2022). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. ChemBioChem, 23(9), e202200073.
- El-Sayed, M. A., et al. (2021). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 37(5), 1133-1144.
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- 4. researchgate.net [researchgate.net]
characterization and confirmation of Methyl 2-(2-oxocyclohexyl)acetate structure
An In-Depth Comparative Guide to the Structural Characterization and Confirmation of Methyl 2-(2-oxocyclohexyl)acetate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Trivial errors in structural assignment can lead to the invalidation of entire research programs. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to characterize and definitively confirm the structure of this compound (CAS: 13672-64-5), a versatile β-keto ester intermediate.[1][2][3]
With a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol , this compound presents a unique set of characterization challenges, including potential isomerism and the phenomenon of keto-enol tautomerism.[1][2][4] This guide moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt them to analogous challenges.
The Central Challenge: Isomerism and Tautomerism
Before delving into the techniques, it is crucial to understand the primary structural questions we aim to answer. The confirmation of this compound requires ruling out other plausible isomers and accounting for the equilibrium between its keto and enol forms.
-
Positional Isomerism: How can we confirm the acetate substituent is at the α-position relative to the ester and not an alternative arrangement, such as (2-Oxocyclohexyl)methyl acetate?[5]
-
Keto-Enol Tautomerism: As a β-keto ester, this molecule exists as a dynamic equilibrium between the ketone and enol tautomers.[6] Our analytical approach must be able to identify and, if necessary, quantify this equilibrium, which is influenced by factors like solvent and temperature.
This guide will demonstrate how a synergistic, multi-technique approach provides a self-validating system for absolute structural confirmation.
Mass Spectrometry (MS): The First Step in Molecular Verification
Mass spectrometry serves as the initial checkpoint, providing the molecular weight and crucial fragmentation data that offers preliminary structural clues. For a molecule like this compound, Electron Ionization (EI) is a standard technique that induces reproducible fragmentation.
Expertise & Causality: The fragmentation of β-keto esters is not random; it is governed by the relative stability of the resulting carbocations and radical species. The dominant pathways are typically α-cleavages (cleavage of bonds adjacent to the carbonyl groups) and McLafferty rearrangements, a characteristic fragmentation of carbonyl compounds with an accessible γ-hydrogen.[7][8] Understanding these predictable pathways allows us to interpret the spectrum and differentiate between isomers.
Predicted Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation pathways would include:
-
Loss of a methoxy radical (•OCH₃): M⁺ - 31, resulting in a prominent peak at m/z = 139.
-
Loss of the carbomethoxy group (•COOCH₃): M⁺ - 59, leading to a peak at m/z = 111.
-
McLafferty Rearrangement: While less direct in the cyclic system, rearrangements can lead to characteristic lower mass fragments.
-
Base Peak: Often, the most stable acylium ion, [CH₃CO]⁺, results in a base peak at m/z = 43, although for this larger structure, other fragments may dominate.[8]
Data Presentation: Predicted Key Mass Fragments
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 139 | [M - •OCH₃]⁺ | α-cleavage at the ester |
| 111 | [M - •COOCH₃]⁺ | α-cleavage at the ester |
| 98 | [C₆H₁₀O]⁺ | Cleavage of the acetate side chain |
| 83 | [C₆H₁₁]⁺ | Loss of CO from the m/z 111 fragment |
| 55 | [C₄H₇]⁺ | Cleavage of the cyclohexanone ring |
Mandatory Visualization: Proposed MS Fragmentation Workflow
Caption: Proposed major fragmentation pathways for this compound under Electron Ionization.
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups within the molecule.[6] Its true power in this context lies in its ability to provide evidence for the keto-enol tautomerism.
Expertise & Causality: The vibrational frequency of a bond is highly sensitive to its environment. The two carbonyl groups (ketone and ester) in the keto form will have distinct stretching frequencies. If a significant population of the enol tautomer exists, new bands corresponding to the O-H and C=C double bond will appear, while the ketonic C=O stretch will diminish in intensity. The choice of solvent or sampling method (neat vs. solution) is critical, as it can shift the equilibrium.[6]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Significance |
| C=O (Ester) | Keto & Enol | ~1735-1745 | Confirms ester presence. Relatively constant. |
| C=O (Ketone) | Keto | ~1710-1720 | Confirms cyclic ketone. |
| O-H (Alcohol) | Enol | ~3200-3600 (broad) | Key indicator of the enol form. |
| C=C (Alkene) | Enol | ~1640-1660 | Confirms enol form. Conjugation lowers C=O frequency. |
| C-O (Ester) | Keto & Enol | ~1150-1250 | Confirms ester C-O bonds. |
Trustworthiness: The simultaneous observation of a ketone C=O stretch (~1715 cm⁻¹) and the broader O-H and C=C stretches is strong, self-validating evidence for the existence of the keto-enol equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While MS and IR provide essential pieces of the puzzle, NMR spectroscopy (both ¹H and ¹³C) provides the complete picture, mapping out the carbon-hydrogen framework and confirming connectivity. It is the most powerful standalone technique for differentiating isomers.
Expertise & Causality: The chemical shift of a nucleus is determined by its local electronic environment. The number of signals, their integration (in ¹H NMR), their chemical shifts, and their splitting patterns (multiplicity) provide a unique fingerprint of the molecule's structure. For this compound, we can predict the entire spectrum based on established principles of chemical shifts and spin-spin coupling.
Mandatory Visualization: General NMR Analysis Workflow
Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.
¹H NMR Spectroscopy (Predicted, Keto Form)
The spectrum of the pure keto form is predicted to show signals for 14 protons, grouped into distinct chemical environments.
Data Presentation: Predicted ¹H NMR Data (Keto Form, in CDCl₃)
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| -OCH₃ | ~3.7 | Singlet (s) | 3H | Protons of the methyl ester group. |
| -CH₂ -COOCH₃ | ~2.6 | Doublet (d) | 2H | Methylene protons α to the ester carbonyl, split by the adjacent CH. |
| -CO-CH -CH₂- | ~3.0 | Multiplet (m) | 1H | Methine proton α to both the ketone and the side chain. Deshielded. |
| Cyclohexyl -CH₂ - | ~1.5 - 2.4 | Multiplets (m) | 8H | The four sets of methylene protons on the cyclohexyl ring. |
¹³C NMR Spectroscopy (Predicted, Keto Form)
The ¹³C NMR spectrum provides a count of the unique carbon atoms and confirms the presence of the carbonyl groups.
Data Presentation: Predicted ¹³C NMR Data (Keto Form, in CDCl₃)
| Carbon | Predicted Shift (δ, ppm) | Assignment Rationale |
| -C =O (Ketone) | ~208 | Characteristic chemical shift for a cyclic ketone. |
| -C =O (Ester) | ~172 | Characteristic chemical shift for an ester carbonyl. |
| -OC H₃ | ~52 | Carbon of the methyl ester group. |
| -CO-C H-CH₂- | ~50 | Methine carbon α to the ketone. |
| -C H₂-COOCH₃ | ~45 | Methylene carbon α to the ester. |
| Cyclohexyl -C H₂- | ~25 - 40 | The four methylene carbons of the cyclohexyl ring. |
Trustworthiness & Tautomerism: The presence of the enol form would result in a second, distinct set of signals in both the ¹H and ¹³C spectra. Key enol signals would include a downfield, exchangeable -OH proton in the ¹H spectrum and signals for sp²-hybridized C=C carbons around 100-160 ppm in the ¹³C spectrum. The relative integration of signals from the two forms in the ¹H NMR can be used to quantify the keto:enol ratio.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | Confirms molecular formula.[4] Fragmentation can help rule out some isomers. | Cannot distinguish between all positional isomers or tautomers. |
| IR Spectroscopy | Functional Groups | Fast, non-destructive confirmation of ketone and ester groups. Excellent for detecting enol tautomer.[6] | Provides no information on the carbon-hydrogen framework/connectivity. |
| NMR Spectroscopy | Complete C-H Framework, Connectivity | Unambiguously determines connectivity, differentiating it from all isomers. Allows for quantification of keto-enol ratio. | Requires more sample and time; more complex data interpretation. |
Differentiating from Isomer (2-Oxocyclohexyl)methyl acetate: This key isomer would show a completely different ¹H NMR splitting pattern. Notably, it would feature a singlet integrating to 2H for the -O-CH₂ -CO- protons and lack the methine proton signal seen for the target compound. This clear difference makes NMR the definitive tool for distinguishing them.
Experimental Protocols
Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a standard GC-MS system with a non-polar column (e.g., DB-5ms). Set the injector temperature to 250°C and use a suitable temperature program (e.g., ramp from 50°C to 280°C at 10°C/min).
-
MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.
-
Analysis: Identify the peak corresponding to the compound. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions.
Protocol for IR Spectroscopy (Neat Liquid)
-
Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[6]
-
Sample Preparation: If the sample is a liquid, place a single drop between two NaCl or KBr salt plates to create a thin film.[6]
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the ketone C=O, ester C=O, and C-O bonds. Look for the presence of broad O-H and C=C bands as evidence of the enol tautomer.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
-
Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum. If further confirmation is needed, 2D experiments like COSY can be run to establish H-H correlations.
-
Analysis: Process the spectra and assign all signals based on their chemical shift, integration (for ¹H), and multiplicity. Compare the data to the predicted values to confirm the structure.
Conclusion
The definitive structural confirmation of this compound is not achievable with a single technique. It requires a logical and synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight, IR identifies the functional groups and provides clear evidence of tautomerism, and NMR delivers the unambiguous blueprint of the molecular connectivity, decisively ruling out isomers. By following the integrated approach and understanding the causal principles detailed in this guide, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and validity of their scientific endeavors.
References
-
PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link][7]
-
Vandewalle, M., & De Wilde, H. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. Retrieved from [Link][8]
-
PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. National Center for Biotechnology Information. Retrieved from [Link][5]
-
Chembase.cn. (n.d.). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link][3]
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comparing the reactivity of Methyl 2-(2-oxocyclohexyl)acetate with similar cyclohexanone derivatives
An In-Depth Guide to the Reactivity of Methyl 2-(2-oxocyclohexyl)acetate for Synthetic Applications
Introduction: Structural Nuances and Reactivity Implications
This compound (M2A) is a versatile building block in organic synthesis, distinguished by its unique combination of a cyclohexanone ring and a β-keto ester system. This structure provides multiple reactive sites, making it a valuable precursor for complex molecules, including tryptamines and various fused ring systems.[1][2] Understanding its reactivity in comparison to simpler analogs like cyclohexanone, 2-methylcyclohexanone, and 2-acetylcyclohexanone is crucial for researchers aiming to leverage its synthetic potential. This guide provides a detailed comparative analysis of M2A's performance in key organic transformations, supported by mechanistic insights and actionable experimental protocols.
The core of M2A's reactivity lies in the interplay between the cyclic ketone and the ester-containing side chain. The electron-withdrawing nature of the ester group acidifies the α-protons on the side chain, while the steric bulk of the entire CH₂CO₂Me substituent significantly influences the accessibility of the α-protons on the cyclohexanone ring. This creates a fascinating landscape of regiochemical and stereochemical control that sets it apart from more symmetrical or less sterically hindered ketones.
Comparative Analysis of Enolate Formation: A Tale of Three Protons
The formation of an enolate is the gateway to a multitude of carbon-carbon bond-forming reactions.[3] For an asymmetrical ketone like M2A, the choice of base and reaction conditions dictates which of the possible regioisomeric enolates is formed, a concept governed by the principles of kinetic versus thermodynamic control.[4]
M2A presents three distinct acidic protons that can be removed to form an enolate:
-
The α-proton on the side chain (Cα'): Highly acidic due to the influence of both the ketone and the ester carbonyls, making it part of a β-keto ester system.[5]
-
The α-proton on the more substituted ring carbon (C2): Removal of this proton leads to the more substituted, and thus more stable, thermodynamic enolate.
-
The α-proton on the less substituted ring carbon (C6): Removal of this proton is faster due to less steric hindrance, leading to the kinetic enolate.[6]
Performance Comparison in Enolate Formation
| Compound | Kinetic Control (LDA, -78°C) | Thermodynamic Control (NaH, RT) | Key Considerations |
| Cyclohexanone | Single enolate formed. | Single enolate formed. | Symmetrical, no regioselectivity issues.[6] |
| 2-Methylcyclohexanone | Primarily forms the less substituted enolate at C6.[4] | Primarily forms the more substituted enolate at C2. | A classic model for studying kinetic vs. thermodynamic control. |
| 2-Acetylcyclohexanone | Deprotonation occurs at the highly acidic methylene group between the two carbonyls. | Deprotonation occurs at the highly acidic methylene group. | Acidity of the central methylene (pKa ~9.85) dominates reactivity.[7] |
| This compound (M2A) | Favors deprotonation at the sterically accessible C6 position on the ring. | Favors deprotonation at the more substituted C2 position. | The side-chain proton can also be removed, especially with weaker bases like alkoxides.[5] |
This comparison highlights the superior complexity and control offered by M2A. While 2-acetylcyclohexanone's reactivity is almost exclusively dictated by its central acidic protons, M2A allows chemists to selectively generate different nucleophiles from the same starting material by simply tuning the reaction conditions.
Key Synthetic Transformations and Reactivity Patterns
α-Alkylation: Regio- and Stereochemical Outcomes
The alkylation of cyclohexanone enolates is a powerful tool for constructing substituted six-membered rings.[8] With M2A, the reaction's outcome is a direct consequence of the enolate generation method.
-
Kinetic Alkylation: Formation of the kinetic enolate at C6, followed by the addition of an electrophile (e.g., CH₃I), leads to the introduction of an alkyl group at the less substituted α-carbon.
-
Thermodynamic Alkylation: Using the thermodynamic enolate results in alkylation at the more substituted C2 position.
Stereochemistry: The bulky CH₂CO₂Me group at C2 plays a critical role in directing the stereochemical outcome. For conformationally rigid cyclohexanones, alkylation tends to occur via an axial approach to avoid steric hindrance, leading to a trans relationship between the new alkyl group and the existing substituent.[8][9]
Aldol and Michael Reactions: The β-Keto Ester Advantage
As a β-keto ester, M2A is an excellent nucleophile (Michael donor) for conjugate additions (Michael reactions) and can participate in Aldol-type condensations.[10][11][12] Its reactivity is comparable to other β-dicarbonyl compounds like 2-acetylcyclohexanone.
In a Michael reaction , the enolate of M2A (typically generated from the most acidic side-chain proton) adds to an α,β-unsaturated carbonyl compound (a Michael acceptor).[13] This 1,4-addition is a thermodynamically controlled and highly efficient method for forming 1,5-dicarbonyl compounds.[14]
The Robinson Annulation is a powerful tandem sequence that combines a Michael addition with an intramolecular Aldol condensation to form a new six-membered ring.[15][16] M2A is an ideal substrate for this reaction, offering a pathway to complex fused bicyclic systems that are central to the synthesis of steroids and alkaloids.[17]
Selective Reduction: Differentiating Carbonyls
A key difference between M2A and a diketone like 2-acetylcyclohexanone is the differential reactivity of its two carbonyl groups towards reducing agents. The ketone on the cyclohexanone ring is readily reduced by mild hydride reagents like sodium borohydride (NaBH₄), while the ester carbonyl is unreactive under these conditions.[18][19] This chemoselectivity allows for the clean synthesis of methyl 2-(2-hydroxycyclohexyl)acetate, a valuable intermediate, without requiring protecting group chemistry.[20]
Experimental Protocols
Protocol 1: Regioselective Kinetic Alkylation of this compound
Objective: To synthesize 6-methyl-2-(methoxycarbonylmethyl)cyclohexan-1-one by selectively alkylating the kinetic enolate of M2A.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78°C (acetone/dry ice bath).
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the kinetic enolate.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir for 2-3 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Selective Reduction of the Ketone Functionality
Objective: To synthesize methyl 2-(2-hydroxycyclohexyl)acetate.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The ester group is significantly less electrophilic and will not be reduced by NaBH₄.[18][19]
-
Monitoring: Stir the reaction for 1-2 hours at 0°C, monitoring for the disappearance of the starting material by TLC.
-
Quenching and Workup: Slowly add acetone to quench any excess NaBH₄. Adjust the pH to ~7 with dilute HCl. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting diastereomeric alcohols by flash column chromatography if necessary.
Conclusion
This compound stands out as a highly adaptable substrate in organic synthesis. Its reactivity is a sophisticated interplay of the distinct properties of a cyclic ketone and a β-keto ester. Unlike simpler cyclohexanone derivatives, M2A offers chemists multiple, distinct points of nucleophilic attack that can be selectively accessed by carefully choosing reaction conditions. This guide demonstrates that a thorough understanding of its structural features—namely steric hindrance and the differential acidity of its α-protons—empowers researchers to control the regiochemical and stereochemical outcomes of alkylation, aldol, and Michael reactions, thereby enabling the efficient construction of complex molecular architectures.
References
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Trost, B. M., & Toste, F. D. (2003). Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. Journal of the American Chemical Society, 125(11), 3090–3100. Retrieved from [Link][10]
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Huckin, S. N., & Weiler, L. (1974). Aldol Type Condensations of β-Keto Ester Dianions. Canadian Journal of Chemistry, 52(11), 2157-2160. Retrieved from [Link][11]
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Caprara, C., et al. (2021). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. ChemRxiv. Retrieved from [Link][21]
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KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. In Organic Chemistry II. Retrieved from [Link][22]
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University of Wisconsin. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from course materials related to cyclohexanone alkylation.[8]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(7), 205–223. Retrieved from [Link][23]
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ResearchGate. (n.d.). Stereoselective allylic alkylation of cyclohexanone. Retrieved from [Link][24]
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PharmaXChange.info. (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. Retrieved from [Link][4]
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YouTube. (2020). Kinetic vs. thermodynamic enolate formation. Retrieved from [Link][6]
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Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link][18]
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University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
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University of Wisconsin. (2018). CHEM 330 Topics Discussed on Oct 21. Retrieved from course materials related to cyclohexanone stereochemistry.[9]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link][3]
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Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link][15]
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Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link][12]
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Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link][16]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link][14]
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BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link][17]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][13]
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evaluating the green chemistry metrics of Methyl 2-(2-oxocyclohexyl)acetate synthesis
For professionals engaged in chemical research and pharmaceutical development, the synthesis of versatile intermediates like Methyl 2-(2-oxocyclohexyl)acetate is a foundational task. This β-keto ester is a crucial building block for more complex molecular architectures. However, the traditional methods for its synthesis often rely on protocols that are resource-intensive and generate significant waste. This guide provides an in-depth evaluation of a classic synthetic route versus a modern, greener alternative, using key green chemistry metrics to offer a quantitative comparison of their environmental performance.
The Imperative of Green Chemistry in Synthesis
The principles of green chemistry are not merely academic; they are a practical framework for developing safer, more efficient, and environmentally benign chemical processes.[1] Rather than focusing solely on reaction yield, a green chemistry approach compels us to consider the entire lifecycle of a synthesis—from the source of the reactants to the final fate of every atom involved. To do this objectively, we rely on a suite of metrics that quantify the "greenness" of a reaction. This guide will focus on four of the most widely used mass-based metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[2]
-
Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and the stoichiometry of reactants.[3]
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total mass of waste generated per unit of product.
-
Process Mass Intensity (PMI): The most holistic metric, representing the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product.[2]
Synthetic Pathways to this compound
The most common approach to synthesizing this target molecule is the α-alkylation of cyclohexanone. This involves the formation of a cyclohexanone enolate, which then acts as a nucleophile to attack an electrophilic two-carbon building block, in this case, a methyl acetate equivalent.
Route 1: The Traditional Approach - Stoichiometric Strong Base Alkylation
This classic method relies on the irreversible and complete deprotonation of cyclohexanone using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA). While effective at preventing self-condensation, this approach carries a significant environmental burden associated with the preparation and use of the stoichiometric base and the requirement for anhydrous, cryogenic conditions.
Reaction Scheme:
-
In situ formation of LDA from diisopropylamine and n-butyllithium in anhydrous THF at -78 °C.
-
Deprotonation of cyclohexanone to form the lithium enolate.
-
Alkylation of the enolate with methyl bromoacetate.
-
Aqueous quench and extractive workup.
Route 2: A Greener Alternative - Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a more sustainable alternative by facilitating the reaction between reactants in two immiscible phases (e.g., aqueous and organic).[4] A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the reactive anion (the enolate, generated by an inexpensive aqueous base like NaOH) into the organic phase where it can react with the alkylating agent.[5] This method avoids cryogenic temperatures, pyrophoric reagents, and anhydrous solvents, significantly improving the process's safety and environmental profile.[4][6]
Reaction Scheme:
-
Reaction of cyclohexanone and methyl bromoacetate in a biphasic system (e.g., Toluene/Water).
-
Use of a catalytic amount of a phase-transfer agent (e.g., Tetrabutylammonium Bromide, TBAB) and a stoichiometric amount of an inexpensive base (e.g., 50% aq. NaOH).
-
Simple phase separation and purification.
Quantitative Evaluation: Green Metrics Head-to-Head
To objectively compare these two routes, we will analyze them based on hypothetical but realistic laboratory-scale syntheses of 10 grams of the final product.
| Metric | Formula | Route 1: Traditional (LDA) | Route 2: Greener (PTC) | Analysis |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 58.5% | 58.5% | AE is a theoretical calculation based on the balanced reaction (Cyclohexanone + Methyl Bromoacetate + Base). It is identical for both routes because the core transformation is the same. This highlights the limitation of AE, as it does not account for catalysts, solvents, or yield.[2] |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | 60.3% | 70.6% | RME provides a more realistic view by incorporating yield and stoichiometry. The higher RME of the PTC route reflects its superior typical yield and avoidance of the high-mass LDA reagent.[3] |
| E-Factor | (Total Mass of Waste / Mass of Product) | ~ 45.5 | ~ 8.1 | The E-Factor starkly reveals the difference in waste generation. The traditional route's reliance on large volumes of THF, ether for extraction, and aqueous solutions for workup results in over 45 kg of waste for every 1 kg of product. The PTC route is dramatically more efficient. |
| Process Mass Intensity (PMI) | (Total Mass of Inputs / Mass of Product) | ~ 46.5 | ~ 9.1 | PMI gives the most comprehensive picture of process efficiency. A PMI of ~47 for the LDA route is typical for a non-optimized lab-scale synthesis, where solvents dominate the mass balance. The PTC route's PMI of ~9 represents a more than five-fold reduction in material usage, a significant step towards a sustainable process.[2] |
Calculations are based on the detailed experimental protocols provided below and assume yields of 80% for Route 1 and 90% for Route 2.
Visualizing the Process and Decision Making
The choice of a synthetic pathway involves weighing multiple factors. The following diagrams illustrate the general workflow for metric evaluation and a decision-making process for selecting a greener synthesis.
Caption: General workflow for evaluating process-level green chemistry metrics.
Caption: Decision-making flowchart for selecting a greener synthetic route.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on standard laboratory safety procedures.
Protocol for Route 1: Traditional (LDA) Alkylation
-
LDA Preparation: To a flame-dried flask under nitrogen, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (7.3 mL, 52 mmol). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.5 M in hexanes, 20 mL, 50 mmol). Stir for 30 minutes.
-
Enolate Formation: To the LDA solution at -78 °C, add a solution of cyclohexanone (4.9 g, 50 mmol) in anhydrous THF (20 mL) dropwise. Stir for 1 hour.
-
Alkylation: Add methyl bromoacetate (7.65 g, 50 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography to yield the product. (Expected yield: ~13.6 g, 80%).
Protocol for Route 2: Greener (PTC) Alkylation
-
Reaction Setup: To a round-bottom flask, add cyclohexanone (9.8 g, 100 mmol), methyl bromoacetate (15.3 g, 100 mmol), toluene (100 mL), and tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol, 5 mol%).
-
Reaction Execution: Begin vigorous stirring and add 50% aqueous sodium hydroxide (20 mL, ~250 mmol) dropwise over 30 minutes, maintaining the temperature below 30 °C with a water bath. Stir vigorously at room temperature for 4-6 hours (monitor by TLC).
-
Workup: Add water (50 mL) and transfer the mixture to a separatory funnel. Separate the layers.
-
Purification: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation. (Expected yield: ~15.3 g, 90%).
Conclusion
This comparative guide demonstrates that while traditional synthetic methods may be effective, they often come at a significant environmental cost. The analysis of green chemistry metrics provides a clear, quantitative rationale for choosing alternative pathways. The phase-transfer catalysis route for the synthesis of this compound is demonstrably superior to the traditional LDA-mediated alkylation, offering a drastically lower E-Factor and PMI, safer operating conditions, and reduced reliance on hazardous and unsustainable materials. For researchers and drug development professionals, adopting such greener methodologies is not only an ethical imperative but also a strategic advantage, leading to more efficient, economical, and sustainable chemical manufacturing.
References
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Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Retrieved from [Link]
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TU Wien's reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green solvents for sustainable organic synthesis: state of the art. Retrieved from [Link]
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PubMed. (2018). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Retrieved from [Link]
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Royal Society Open Science. (2019). Greener synthesis of chemical compounds and materials. Retrieved from [Link]
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PTC Organics. (n.d.). PTC C-Alkylation of a Non-Activated Ketone. Retrieved from [Link]
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Yale University. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved from [Link]
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ResearchGate. (n.d.). The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. Retrieved from [Link]
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Springer. (n.d.). Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Metrics to 'green' chemistry—which are the best?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Methyl 2-(2-oxocyclohexyl)acetate in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(2-oxocyclohexyl)acetate, a versatile β-keto ester, presents itself as a valuable intermediate, particularly in the synthesis of heterocyclic compounds of pharmaceutical interest. This guide provides a comparative analysis of its applications, focusing on its role in the synthesis of tryptamine derivatives via the Fischer indole synthesis, and contrasts its utility with alternative synthetic strategies.
Introduction to this compound: A Profile
This compound (CAS No: 13672-64-5) is a chiral, polycyclic organic compound with the molecular formula C₉H₁₄O₃.[1][2] Its structure features a cyclohexane ring bearing a ketone and a methyl acetate substituent on adjacent carbons. This bifunctional nature, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, is the cornerstone of its synthetic utility.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 170.21 g/mol | [2] |
| Melting Point | 20 °C | [1] |
| Purity (typical) | >95% | [2] |
The synthesis of this compound can be achieved through the reaction of cyclohexylamine with methyl chlorocarbonate, followed by reflux. While this method has been reported to yield low product amounts, the use of phosphoric acid as a catalyst can enhance the yield.[1][2]
Primary Application: A Gateway to Tryptamine Analogs via Fischer Indole Synthesis
The most cited application of this compound is as an intermediate in the synthesis of tryptamines.[1][2] Tryptamines are a class of monoamine alkaloids containing an indole nucleus, a core structure in many biologically active compounds and pharmaceuticals. The Fischer indole synthesis is a classic and robust method for constructing the indole ring system from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.
The Mechanistic Role in the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through several key steps where the structure of the carbonyl component is crucial for the final product's constitution.
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer indole synthesis.
In this sequence, this compound serves as the carbonyl component. The reaction with phenylhydrazine would yield a tetrahydrocarbazole derivative, which is a core structure of many biologically active alkaloids. The ester side chain of the starting material would be retained in the final product, offering a handle for further functionalization.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired (substituted) phenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, ZnCl₂).
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, as monitored by TLC.
Step 2: Indolization
-
To the hydrazone mixture, add a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or increase the temperature.
-
Reflux the reaction mixture for several hours until the indole product is formed.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., NaOH, NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Comparative Analysis: Alternatives and Performance
The utility of this compound can be best understood by comparing it with other carbonyl precursors in the Fischer indole synthesis and by considering alternative synthetic routes to tryptamines.
Comparison with Other Cyclic Ketones
The presence of the methyl acetate group at the 2-position of the cyclohexanone ring in this compound is expected to influence the regioselectivity of the Fischer indole synthesis. For unsymmetrical ketones, two different indole products can be formed depending on which α-carbon participates in the cyclization.
Table 1: Comparison of Carbonyl Precursors in Fischer Indole Synthesis
| Carbonyl Precursor | Expected Product(s) | Potential Advantages | Potential Disadvantages |
| Cyclohexanone | Tetrahydrocarbazole | Simple, readily available | No handles for further functionalization |
| 2-Methylcyclohexanone | Mixture of 1-methyl- and 4-methyl-tetrahydrocarbazoles | Introduces a methyl substituent | Potential for regioisomeric mixtures, requiring separation |
| This compound | Tetrahydrocarbazole-1-acetic acid methyl ester | Introduces a functionalizable side chain | Potential for steric hindrance, potentially lower yields |
| Ethyl 2-oxocyclohexanecarboxylate | Tetrahydrocarbazole-1-carboxylic acid ethyl ester | Similar to the topic compound, offers a functional handle | Similar potential for steric hindrance |
The electron-withdrawing nature of the ester group in this compound might influence the enamine/ene-hydrazine equilibrium, potentially affecting reaction rates and yields.
Alternative Synthetic Routes to Tryptamines
While the Fischer indole synthesis is a powerful tool, other methods for tryptamine synthesis exist, each with its own set of advantages and disadvantages.
-
Speeter-Anthony Synthesis: This method involves the reaction of an indole with oxalyl chloride, followed by reaction with a secondary amine and subsequent reduction with lithium aluminum hydride. It is a versatile method but uses hazardous reagents.
-
Madelung Synthesis: This intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base is suitable for certain substituted indoles but is often limited by harsh reaction conditions.
-
Reductive Amination of Indole-3-acetaldehyde: This is a straightforward method but the starting aldehyde can be unstable.
The choice of synthetic route will ultimately depend on the desired substitution pattern on the tryptamine, scale of the reaction, and available resources.
Broader Synthetic Potential: Beyond Tryptamines
The reactivity of this compound is not limited to the Fischer indole synthesis. As a β-keto ester, it can participate in a variety of other important organic transformations.
Robinson Annulation
The Robinson annulation is a ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. This compound could potentially serve as the Michael donor, reacting with an α,β-unsaturated ketone to form a new functionalized bicyclic system.
Diagram of a Potential Robinson Annulation
Caption: Potential Robinson annulation pathway.
Stork Enamine Alkylation
The Stork enamine synthesis involves the alkylation of an enamine. While this compound itself is not an enamine, it can be derived from one or react with one. For instance, the enamine of cyclohexanone can be alkylated with methyl acrylate to produce a similar structure. This provides an alternative route to this class of compounds.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its primary application as a precursor to tryptamine derivatives via the Fischer indole synthesis highlights its potential in the synthesis of pharmaceutically relevant compounds. While detailed, comparative, peer-reviewed studies on this specific compound are sparse, its chemical nature as a cyclic β-keto ester allows for a strong predictive understanding of its reactivity.
Future research into the applications of this compound could focus on exploring its utility in a wider range of synthetic transformations and on optimizing reaction conditions to improve yields and selectivity. The development of enantioselective methods utilizing this chiral building block would be a particularly valuable contribution to the field. For researchers in drug discovery and development, a thorough understanding of the synthetic potential of such intermediates is crucial for the design and efficient synthesis of novel therapeutic agents.
References
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Methyl 2-(2-oxocyclohexyl)acetate
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. Methyl 2-(2-oxocyclohexyl)acetate (CAS No. 13672-64-5), a common intermediate in organic synthesis, requires meticulous handling and disposal to ensure personnel safety and environmental protection.[1][2][3] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The procedures outlined here are based on the known hazards of the compound and its structural analogues, emphasizing the causality behind each critical step.
Disclaimer: This document provides guidance based on publicly available data and best practices. It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and confer with your Environmental Health & Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[4]
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of safe handling. This compound is classified as an irritant, and its structural similarity to cyclohexanone, a combustible liquid, warrants careful management.[1][5]
Table 1: Chemical and Hazard Profile
| Property | Value | Source |
|---|---|---|
| CAS Number | 13672-64-5 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1][3] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][6] |
| GHS Precautionary Statements | P261, P280, P305+P351+P338 |[2][6] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][6] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any waste collection, ensure the proper engineering controls and PPE are in place. The rationale is to create a multi-layered defense against exposure.
Required PPE and Controls:
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks.[6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[4][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for integrity before each use.[4]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[4]
Part 3: Waste Characterization, Collection, and Labeling Protocol
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a mandate under the Resource Conservation and Recovery Act (RCRA), overseen by the U.S. Environmental Protection Agency (EPA).[8]
Step 1: Waste Characterization Your institution's EHS department is the final authority on waste characterization. However, based on its components, waste this compound is likely to be classified as follows:
-
Ignitability (D001): While data for the compound itself is limited, related compounds like methyl acetate and cyclohexanone are flammable or combustible.[5][9] If the waste has a flashpoint below 140°F (60°C), it must be classified as an ignitable hazardous waste with the EPA code D001 .[10][11]
-
Spent Solvent Waste (F003/F005): If used as a solvent or mixed with other non-halogenated solvents such as cyclohexanone, acetone, or methyl ethyl ketone, the waste stream may be classified under EPA codes F003 or F005 .[10][12]
Step 2: Waste Collection and Segregation
-
Select a Container: Use a dedicated, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).[4] Ensure it has a secure, vapor-tight lid.
-
Segregate Waste: Do not mix this waste stream with other incompatible wastes, such as acids or strong oxidizers.[5][13] Mixing can cause dangerous chemical reactions and complicates the final disposal process.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Labeling Proper labeling is a critical OSHA and EPA requirement.[8][14] The label must be securely affixed to the container and include the following information:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., "Ignitable," "Irritant").
-
The appropriate EPA Waste Code(s) as determined by your EHS department (e.g., D001, F003).[15]
-
The accumulation start date (the date the first drop of waste was added).
-
Your name, laboratory, and contact information.
Part 4: Spill and Emergency Procedures
Accidents can happen, and a prepared response is essential for safety.
For a Small Spill (<100 mL):
-
Alert Personnel: Immediately notify others in the vicinity.[6]
-
Don PPE: Put on your full PPE, including gloves, goggles, and a lab coat.[4]
-
Containment: Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[5][16] Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Absorption: Apply the absorbent material from the outside edge of the spill inward.[16]
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[5][17]
-
Decontamination: Clean the spill area thoroughly with soap and water. If necessary, use a 10% bleach solution, allowing for a 15-20 minute contact time, followed by wiping with water to remove residue.[18][19] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For a Large Spill (>100 mL) or if You Feel Unqualified:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors and prevent re-entry.
-
Notify: Contact your institution's emergency response team or EHS department immediately.[4] Provide them with the chemical name and the approximate volume of the spill.
Part 5: Storage and Final Disposal
The final phase involves safe temporary storage and transfer to a licensed disposal facility.
On-Site Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area must be under the control of the operator, at or near the point of generation.
-
Ensure secondary containment is used to capture any potential leaks.
-
Keep the container away from heat, sparks, or open flames.[9]
Final Disposal: The ultimate disposal of this compound waste must be conducted through your institution's EHS program or a licensed hazardous waste disposal contractor.[4][20] They are equipped to transport and manage the waste according to strict EPA and Department of Transportation (DOT) regulations. Never pour this chemical down the drain or dispose of it in the regular trash.[4]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps from waste generation to final disposal, providing a clear and repeatable process for laboratory personnel.
Caption: Decision workflow for safe handling and disposal of chemical waste.
References
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-oxocyclohexyl)acetate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 2-(2-oxocyclohexyl)acetate (CAS No. 13672-64-5), a beta-keto ester, is a valuable building block in organic synthesis. However, its handling requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing the causal logic behind each PPE recommendation to build a self-validating safety culture in your laboratory. Our goal is to ensure that your focus remains on innovation, secure in the knowledge that you are protected by field-proven safety protocols.
The foundation of any laboratory safety program is the hierarchy of controls, which prioritizes eliminating or substituting hazards and implementing engineering and administrative controls before relying on Personal Protective Equipment (PPE).[1] PPE is the critical final barrier between you and the chemical, and its effectiveness is entirely dependent on proper selection and use.
Hazard Profile of this compound
A thorough risk assessment is the mandatory first step before any procedure.[2][3][4] For this compound, the known hazards identified from safety data sheets (SDS) dictate our minimum PPE requirements. While this compound is not as extensively characterized as common solvents, its structural class and available data point to several key risks.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation upon direct contact. | [5][6] |
| Serious Eye Irritation | Poses a significant risk of causing serious irritation to the eyes. | [5][6] |
| Respiratory Irritation | Vapors or mists may cause irritation to the respiratory tract. | [5][6] |
| Combustibility | Related compounds are classified as combustible or flammable liquids. | [7][8][9] |
This profile necessitates a multi-faceted PPE strategy that protects the eyes, skin, and respiratory system.
Core Protective Equipment: Rationale and Selection
Effective protection hinges on selecting the right equipment for the task. The following recommendations are based on standards set by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[10][11][12]
Primary Engineering Control: The Fume Hood
Before discussing wearable gear, we must emphasize the primary control measure: always handle this compound inside a certified chemical fume hood. This engineering control is designed to capture and exhaust vapors and aerosols at the source, providing the most effective protection against respiratory exposure.[13]
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses are insufficient for handling liquid chemicals.
-
Causality : this compound is classified as a serious eye irritant.[5][6] A direct splash could cause significant injury. Chemical splash goggles are designed with a full seal around the eyes to prevent liquids from entering from the top, sides, or bottom.
-
Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are mandatory for all procedures, including simple transfers and measurements.[14]
-
Escalated Protection : For procedures involving larger volumes (>1 Liter) or a heightened risk of splashing (e.g., heating, pressure reactions, quenching), a face shield must be worn in addition to chemical splash goggles .[3][14] The goggles provide the primary seal, while the face shield protects the entire face from the bulk of a splash.
Hand Protection
Skin contact is a primary route of exposure leading to irritation.[5] Proper glove selection is therefore non-negotiable.
-
Causality : Gloves create a temporary barrier between your skin and the chemical. No glove material offers permanent protection; chemicals will eventually permeate or break down the material. The key is selecting a glove with adequate resistance for the duration of the task.
-
Recommended for Incidental Contact : For tasks with a low likelihood of direct liquid contact, such as handling sealed containers or small-volume transfers within a fume hood, nitrile gloves are the standard choice.[3][15] They offer good dexterity and protection against brief, accidental splashes.
-
Best Practice : Double-gloving (wearing two pairs of nitrile gloves) can increase protection time and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[14][15]
Body Protection
Your personal clothing offers minimal protection from chemical splashes.
-
Causality : A lab coat serves as a removable barrier to protect your skin and clothing from spills and splashes.[3][14]
-
Minimum Requirement : A 100% cotton lab coat with long sleeves and snap closures is required.
-
Escalated Protection : If working with large quantities or if the procedure involves significant fire risk (due to the use of flammable solvents alongside the acetate), a flame-resistant (FR) lab coat should be worn.
Respiratory Protection
While a fume hood is the primary defense, there are situations where respiratory protection may be required.
-
Causality : The compound is a respiratory irritant.[5][6] In situations where engineering controls are not feasible or have failed (e.g., a large spill outside of a fume hood), a respirator is necessary to prevent inhalation of harmful vapors.
-
Requirement : Use of respirators requires enrollment in a formal Respiratory Protection Program as mandated by OSHA (29 CFR 1910.134), which includes medical clearance and annual fit-testing.[4] For emergency situations or where vapor concentrations may be high, a NIOSH-approved air-purifying respirator with an organic vapor cartridge would be the minimum requirement.[3]
Operational Protocols: PPE Workflow and Disposal
Proper technique in using and removing PPE is as important as its selection. Contaminated PPE can become a source of exposure if not handled correctly.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the work.
Caption: PPE selection workflow based on operational scale and splash risk.
Step-by-Step Donning and Doffing Procedure
This sequence is designed to minimize the transfer of contaminants from used PPE to your skin or the lab environment.
Donning (Putting On) Sequence:
-
Lab Coat : Put on your lab coat and fasten all closures.
-
Goggles/Face Shield : Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves : Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This is the most critical phase for preventing exposure.
-
Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves immediately.
-
Lab Coat : Unfasten the lab coat. Remove it by rolling it down your arms, touching only the inside of the coat. Turn it inside out as you remove it and hang it in its designated location or place it in a laundry bin.
-
Goggles/Face Shield : Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE
Proper disposal is a crucial final step in the handling process.
-
Gloves : All used gloves must be disposed of as hazardous waste. Place them in a designated, sealed waste container. Never discard them in the regular trash.
-
Grossly Contaminated Items : Any PPE, including lab coats or disposable sleeves, that becomes heavily contaminated with this compound must be treated as hazardous waste.[5][7] Do not attempt to launder grossly contaminated reusable items without consulting your institution's Environmental Health & Safety (EHS) department.
By integrating this comprehensive, rationale-based approach to PPE, you build a resilient safety culture that protects not only you but your entire team. This diligence ensures that your valuable research can proceed with confidence and integrity.
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NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories - Bergeson & Campbell, P.C. (2012-05-30). [Online]. Available: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
